Product packaging for alpha-Damascone(Cat. No.:CAS No. 43052-87-5)

alpha-Damascone

Cat. No.: B3025630
CAS No.: 43052-87-5
M. Wt: 192.3 g/mol
InChI Key: CRIGTVCBMUKRSL-FNORWQNLSA-N
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Description

α -Damascone, a C13 norterpenoid is an important fragrance compound used in perfume industries due to its characteristic floral-fruity, rose-like odor. Commercially α -damascone is used in cosmetics, personal care products, detergents, etc.>1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enone is an enone with a trimethylcyclohexenyl substituent at C-1. It has a role as a fragrance and an allergen.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B3025630 alpha-Damascone CAS No. 43052-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one
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InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+
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InChI Key

CRIGTVCBMUKRSL-FNORWQNLSA-N
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Canonical SMILES

CC=CC(=O)C1C(=CCCC1(C)C)C
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Isomeric SMILES

C/C=C/C(=O)C1C(=CCCC1(C)C)C
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Molecular Formula

C13H20O
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DSSTOX Substance ID

DTXSID8051912
Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Molecular Weight

192.30 g/mol
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Physical Description

Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
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Record name alpha-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name trans-alpha-Damascone
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Solubility

1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol)
Record name alpha-Damascone
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Density

0.928-0.938, 0.937-0.943
Record name alpha-Damascone
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CAS No.

24720-09-0, 43052-87-5, 23726-94-5
Record name (±)-α-Damascone
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Record name alpha-Damascone, (E)-
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Record name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone
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Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)-
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Record name (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name (Z)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Record name .ALPHA.-DAMASCONE, (E)-
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Foundational & Exploratory

An In-depth Technical Guide to alpha-Damascone: Structure, Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

alpha-Damascone is a C13 norterpenoid ketone that stands as a cornerstone in the landscape of aroma chemicals.[1] First identified in the 1960s as a trace but vital constituent of Bulgarian rose oil (Rosa damascena), its synthesis marked a significant achievement in fragrance chemistry.[2] Structurally classified as an α,β-unsaturated ketone with a cyclohexene ring system, this compound is prized for its exceptionally intense and complex olfactory profile: a powerful floral-rose character intertwined with fruity (apple, pear), sweet (honey), and subtle green and tobacco-like undertones.[1] This unique scent profile has rendered it indispensable in fine perfumery, functional fragrances, and the flavor industry.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. It delves into its chemical structure and stereoisomerism, details its physicochemical and spectroscopic properties, outlines modern synthetic protocols, and explores its biological activities beyond olfaction, offering a holistic view of this multifaceted molecule.

Chemical Structure and Isomerism

The structural foundation of this compound is a 2,6,6-trimethylcyclohex-2-en-1-yl ring attached to a but-2-en-1-one side chain. This arrangement gives rise to several isomeric forms that significantly influence its properties, most notably its odor.

1.1. IUPAC Name and Identifiers:

  • Systematic Name: (2E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-en-1-one

  • CAS Number: 24720-09-0 ((E)-isomer); 43052-87-5 (isomer mixture)[3]

  • Molecular Formula: C₁₃H₂₀O[4]

  • Molecular Weight: 192.30 g/mol [2]

1.2. Stereochemistry and Isomeric Forms: The chemical structure of this compound contains stereocenters and double bonds that lead to different isomers. The commercial product is typically a mixture of these isomers.

  • Geometric Isomerism: The double bond in the butenone side chain can exist in either an (E) (trans) or (Z) (cis) configuration. The (E)-isomer is generally the major component in commercial preparations (92-99%).[5]

  • Enantiomers: The chiral center at the C1 position of the cyclohexene ring means this compound exists as a pair of enantiomers, (R) and (S). These enantiomers can have different odor characteristics. It has been noted that the laevorotatory form of this compound is olfactorily more powerful than its dextrorotatory counterpart.

The interplay of these isomeric forms is crucial, as the specific ratio can affect the final olfactory profile of the commercial product.

Caption: Chemical Structure of (E)-alpha-Damascone.

Physicochemical and Spectroscopic Properties

A thorough understanding of this compound's physical and spectral characteristics is essential for its application, quality control, and analysis.

2.1. Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[6]
Odor Floral-fruity, rose-like, with apple, plum, and woody nuances[1]
Density 0.928 - 0.938 g/cm³ (at 25°C)[6]
Boiling Point ~253-255 °C[7]
Flash Point > 93.33 °C[5]
Refractive Index 1.492 - 1.499 (at 20°C)[6]
Solubility Soluble in ethanol and essential oils; insoluble in water
Vapor Pressure 0.026691 mm Hg @ 23°C[8]
Log P 3.66

2.2. Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Data from a 500 MHz NMR analysis in CDCl₃ provides a detailed map of the molecule's proton and carbon environments.[2]

  • ¹H NMR (500 MHz, CDCl₃), δ (ppm): 6.85 (m, 1H), 6.30 (d, J = 15.4 Hz, 1H), 5.59 (m, 1H), 2.88 (s, 1H), 2.07 (dt, J = 20.3, 15.3 Hz, 2H), 1.87 (t, J = 11.4 Hz, 3H), 1.68 (m, 1H), 1.54 (m, 3H), 1.14 (dt, J = 19.8, 10.0 Hz, 1H), 0.93 (s, 3H), 0.84 (s, 3H).[2]

  • ¹³C NMR (125 MHz, CDCl₃), δ (ppm): 201.6, 141.6, 131.6, 129.9, 122.9, 60.7, 31.8, 30.7, 27.4, 27.3, 22.6, 22.0, 17.5.[2]

2.2.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the identification of this compound. The molecular ion peak ([M]⁺) is observed at m/z 192.[9] The fragmentation pattern is key to its identification. A major fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, which is characteristic of ketones.[10] This involves the cleavage of the bond between the carbonyl carbon and the cyclohexene ring, leading to the formation of a stable acylium ion. Another significant fragmentation involves the loss of the butenone side chain.

Synthesis and Manufacturing

While this compound can be extracted from natural sources like black tea or tobacco, the yields are commercially unviable.[9] Therefore, industrial production relies exclusively on chemical synthesis.

3.1. Overview of Synthetic Strategies

The most prevalent and economically viable synthetic routes start from readily available ionones, particularly alpha-ionone.[9] Other methods have been developed from precursors like citral.[11] The key challenge in synthesis is the controlled introduction of the butenone side chain and the rearrangement of double bonds to achieve the desired alpha-isomer.

3.2. Experimental Protocol: Four-Step Synthesis from alpha-Ionone

A recently developed, efficient, and more environmentally benign four-step synthesis provides high yields and purity.[9] This method avoids harsh reagents and allows for the recycling of solvents.

Synthesis cluster_0 Synthesis of this compound from alpha-Ionone A alpha-Ionone B alpha-Ionone Oxime A->B Step 1: Oximization (Hydroxylamine HCl, Sodium Acetate) C alpha-Ionone Oxime Epoxide B->C Step 2: Epoxidation (H₂O₂, LiOH) D alpha-Ionone Isoxazole C->D Step 3: Dehydration/Cyclization (HCl) E This compound D->E Step 4: Reduction (Sodium in Ethanol)

Caption: Four-step synthesis pathway from alpha-Ionone.

Step 1: Oximization of alpha-Ionone

  • Objective: To convert the ketone group of alpha-ionone into an oxime.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (1.15 eq) and sodium acetate (1.35 eq) in water.

    • Add this solution dropwise to a solution of alpha-ionone (1.0 eq) in ethanol.

    • Stir the reaction mixture for 4 hours at 55°C.[2]

    • After cooling, dilute with water and perform an ethyl acetate extraction.

    • Wash the organic phase, dry with MgSO₄, and concentrate in vacuo to yield alpha-ionone oxime.

  • Yield: ~99%[2]

Step 2: Epoxidation of alpha-Ionone Oxime

  • Objective: To selectively form an epoxide at the double bond within the cyclohexene ring.

  • Procedure:

    • Dissolve the alpha-ionone oxime from Step 1 in water with a phase-transfer catalyst (e.g., CTAOH).

    • Cool the solution to 0°C.

    • Slowly add a pre-mixed solution of hydrogen peroxide (30%) and lithium hydroxide, maintaining the temperature below 15°C.[2]

    • Stir for 12 hours at room temperature.

    • Extract the product with ethyl acetate, dry, and concentrate to obtain the epoxide as a mixture of diastereoisomers.

Step 3: Dehydration and Cyclization to Isoxazole

  • Objective: To induce an acid-catalyzed dehydration and intramolecular cyclization to form an isoxazole derivative.

  • Procedure:

    • Dissolve the epoxide from Step 2 in cyclohexane.

    • Add concentrated HCl dropwise at 35°C.

    • Reflux the mixture for 6 hours.[2]

    • After cooling, neutralize with sodium bicarbonate solution, wash, dry, and concentrate to yield the alpha-ionone isoxazole.

Step 4: Reduction to this compound

  • Objective: Reductive cleavage of the isoxazole ring to form the final α,β-unsaturated ketone.

  • Procedure:

    • To a solution of the isoxazole from Step 3 in cyclohexane and absolute ethanol, add metallic sodium in portions at 35°C.[2]

    • Once the sodium has dissolved, heat the mixture at reflux for 8 hours.

    • Cool the reaction, quench with water, and neutralize with HCl.

    • Extract with an organic solvent, wash, dry, and concentrate.

    • Purify the crude product via distillation to obtain this compound.

  • Overall Yield: ~55% with >97% purity by GC.[9]

Applications and Biological Significance

While primarily known for its sensory properties, recent research has uncovered biological activities that may be of interest to the pharmaceutical and nutraceutical industries.

4.1. Fragrance and Flavor Industry

This compound is a high-impact aroma chemical used to impart richness and complexity.

  • Fine Fragrances: It is a key component in creating modern rose accords and adds sophisticated floral-fruity notes to a wide range of perfume compositions.[1]

  • Personal Care: Its stability and pleasant scent make it a popular ingredient in shampoos, soaps, and lotions.

  • Flavor: With FEMA GRAS (Generally Recognized as Safe) status (FEMA No. 3659), it is used in food and beverages, particularly to enhance fruit flavors.[6]

4.2. Mechanism of Olfactory Perception

The perception of this compound begins with its interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[12][13][14]

Olfactory_Pathway cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 System Level Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein Golf Protein OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel CNG Ion Channel cAMP->Ion_Channel Opens Channel Depolarization Depolarization Ion_Channel->Depolarization Na⁺/Ca²⁺ Influx Action_Potential Action Potential Depolarization->Action_Potential Signal Generation Glomerulus Olfactory Bulb (Glomerulus) Action_Potential->Glomerulus Axonal Transmission Brain Olfactory Cortex (Perception) Glomerulus->Brain Signal Processing

Caption: Olfactory signal transduction pathway.

Molecular docking studies have shown that the specific isomerism of damascones dictates their binding affinity and stability within the OR binding pocket.[15] For instance, alpha- and delta-damascone form more stable complexes with certain ORs compared to the beta-isomer, which correlates with differences in their perceived scents (e.g., more pronounced minty notes for this compound).[15] This demonstrates a clear structure-activity relationship at the receptor level.

4.3. Anti-inflammatory and Chemopreventive Activity

Beyond olfaction, damascone-related compounds have shown significant biological activity. Research has identified them as potent inducers of the Nrf2-mediated phase 2 antioxidant response.[16][17]

  • Nrf2 Activation: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Damascone derivatives have been shown to induce quinone reductase (QR), a key phase 2 enzyme, via Nrf2 signaling.[16][17]

  • Anti-inflammatory Effects: These compounds are also potent inhibitors of inducible nitric oxide synthase (iNOS) activity, a key mediator of inflammation.[16]

  • Therapeutic Potential: The ability to activate the Nrf2 pathway suggests that this compound and related structures may have potential as chemopreventive agents, contributing to the protective effects of fruits and vegetables where they are naturally found.[17] This α,β-unsaturated ketone moiety is a structural alert for this type of activity, acting as a Michael acceptor that can react with sulfhydryl groups on proteins like Keap1, thereby releasing Nrf2.

Safety and Regulation

This compound is subject to regulations to ensure its safe use in consumer products.

  • GHS Classification: Classified for skin sensitization (Category 1B) and aquatic toxicity.[1]

  • IFRA Standards: The International Fragrance Association (IFRA) restricts the maximum concentration of this compound in various product categories to minimize the risk of skin sensitization.[1]

  • Toxicology: Acute toxicity studies show an oral LD50 in rats of 1670 mg/kg bw.[11] It is considered non-mutagenic.[16] A comprehensive toxicologic and dermatologic review supports its safe use as a fragrance ingredient within established limits.[3]

Conclusion

This compound is far more than a simple aroma molecule. Its journey from a trace component in rose oil to a synthetically accessible powerhouse of the fragrance industry highlights the synergy between natural product chemistry and industrial synthesis. For researchers, its well-defined structure, rich isomerism, and detailed spectroscopic profile make it an excellent model for studying structure-odor relationships. For drug development professionals, the discovery of its potent Nrf2-activating and anti-inflammatory properties opens a new avenue for exploring C13 norterpenoids as potential therapeutic leads. A continued interdisciplinary approach will undoubtedly uncover further complexities and applications for this remarkable compound.

References

The Enigmatic Aroma of α-Damascone: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Rose Ketone

α-Damascone, a C13-norisoprenoid, is a potent and highly sought-after aroma compound prized for its complex and captivating scent profile. Characterized by a powerful fruity-floral aroma with nuances of rose, apple, and blackcurrant, it is a cornerstone ingredient in the fragrance and flavor industries. While synthetic routes to α-damascone have been developed, the demand for natural isolates remains high, driven by consumer preference for natural ingredients and the subtle, inimitable complexity imparted by co-occurring compounds in natural extracts. This guide provides a comprehensive technical overview of the primary natural sources of α-damascone and the scientific principles and methodologies underpinning its isolation and purification.

Part 1: Natural Occurrence of α-Damascone

α-Damascone is found in trace amounts in a variety of natural sources, where it contributes significantly to the overall aroma profile. Its biogenesis is linked to the degradation of carotenoids. The primary and most commercially relevant sources are the essential oil of Rosa damascena (Damask rose) and the volatile fractions of various raspberry cultivars. It is also a minor constituent in black tea and tobacco.[1]

Quantitative Analysis of α-Damascone in Natural Sources

The concentration of α-damascone can vary significantly depending on the specific cultivar, geographical origin, ripeness, and processing methods. The following table summarizes representative quantitative data from various studies.

Natural SourceCultivar/Varietyα-Damascone ConcentrationAnalytical MethodReference
Rose Essential Oil Rosa damascena (Bulgaria)~0.03%GC-MS[2]
Rosa damascena (Turkey)Varies with seasonGC-MS[1]
Rosa alba<0.005% (as β-damascone)HS-SPME-GC/MS[3]
Raspberry 'Meeker'VariableSBSE-GC-MS[4]
'Tulameen'VariableSBSE-GC-MS[4]
'Willamette'VariableSBSE-GC-MS[4]
'Latham'Lower in iononesGC/FID[5]
Black Tea Camellia sinensisMinor constituentNot specifiedNot specified
Tobacco Nicotiana tabacumMinor constituentNot specifiedNot specified

Part 2: Isolation Methodologies from Natural Matrices

The isolation of α-damascone from its natural sources is a multi-step process that requires careful selection of extraction and purification techniques to maximize yield and preserve the integrity of this delicate aroma compound.

Initial Extraction Techniques

The initial step involves the extraction of the volatile fraction from the plant matrix. The choice of method is dictated by the nature of the source material and the desired purity of the final product.

Steam distillation is the most traditional and widely used method for extracting essential oils from rose petals.[6][7][8][9] The process leverages the principle of co-distillation, where steam carries the volatile, water-immiscible compounds from the plant material.

Causality Behind Experimental Choices: The use of steam allows for the extraction of volatile compounds at temperatures lower than their individual boiling points, thus minimizing thermal degradation. The separation of the oil and water phases in the condensate is based on their immiscibility and density differences. A two-step distillation is often employed to maximize the recovery of aromatic compounds.[10][11]

*Experimental Protocol: Steam Distillation of Rosa damascena

  • Harvesting: Fresh rose petals are harvested in the early morning to maximize their essential oil content.[11]

  • Charging the Still: A stainless steel or copper still is charged with the fresh rose petals and water. A typical ratio is 1:4 (petals to water by weight).[10]

  • Distillation - Step 1 (Lower Temperature): Steam is introduced into the still, and the temperature of the flower-water mixture is gradually raised to 70-75°C.[10] The distillation is carried out at a lower speed for 2-3 hours, with the condenser water temperature maintained at 35-37°C.[10] This initial, gentler distillation extracts the more volatile components.

  • Distillation - Step 2 (Higher Temperature): The distillation speed is then increased, and the process is continued for another 1-2 hours. The condenser water temperature can be raised to around 40°C to facilitate the distillation of less volatile compounds.[10]

  • Separation: The distillate, a mixture of rose oil and rose water (hydrosol), is collected in a Florentine flask or a separator. The essential oil, being less dense, forms a layer on top of the water and is carefully siphoned off.[6][7]

  • Cohobation: The rose water from the first distillation, which still contains dissolved aromatic compounds, can be redistilled to recover additional essential oil, a process known as cohobation.[11]

Steam_Distillation_Workflow cluster_harvesting Harvesting & Preparation cluster_distillation Steam Distillation cluster_separation Separation & Collection cluster_cohobation Yield Maximization Harvest Fresh Rose Petals (Early Morning Harvest) Still Charge Still (Petals + Water) Harvest->Still Distill_1 Step 1: Low Temp (70-75°C, 2-3h) Still->Distill_1 Distill_2 Step 2: High Temp (1-2h) Distill_1->Distill_2 Condenser Condensation Distill_2->Condenser Separator Florentine Flask (Oil/Water Separation) Condenser->Separator Rose_Oil α-Damascone Rich Rose Oil Separator->Rose_Oil Rose_Water Rose Water (Hydrosol) Separator->Rose_Water Cohobation Cohobation (Redistillation of Hydrosol) Rose_Water->Cohobation Recycle Cohobation->Condenser Recycle

Caption: Steam distillation workflow for rose oil extraction.

Solvent extraction is an alternative method that is particularly suitable for plant materials with low essential oil content or for compounds that are sensitive to the high temperatures of steam distillation.[6][8] This method is often employed for raspberries.

Causality Behind Experimental Choices: The choice of solvent is critical and is based on its ability to selectively dissolve the aroma compounds while being easily removable from the final extract. A two-step process involving a non-polar solvent to create a "concrete" followed by an ethanol wash to produce an "absolute" is common for flowers, while for fruits, a more direct liquid-liquid extraction may be used.[8][12]

Experimental Protocol: Solvent Extraction of Raspberry Volatiles

  • Sample Preparation: Fresh or frozen raspberries are homogenized to create a puree.

  • Solvent Selection: A low-boiling point, non-polar solvent such as hexane or a slightly more polar solvent like ethyl acetate is chosen. For laboratory-scale extractions, a mixture of solvents may be used to optimize the extraction of a broader range of compounds.

  • Extraction: The raspberry puree is macerated with the chosen solvent for a defined period (e.g., 24 hours) at a controlled temperature (e.g., room temperature) with continuous agitation.[12]

  • Filtration and Concentration: The mixture is filtered to remove solid fruit material. The solvent, now containing the dissolved aroma compounds, is carefully evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.

  • Liquid-Liquid Partitioning (Optional): The crude extract can be further purified by liquid-liquid partitioning. For example, the extract can be dissolved in a polar solvent (e.g., methanol/water) and then washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences. The aroma compounds remaining in the polar phase can then be back-extracted into a fresh non-polar solvent after adjusting the polarity of the aqueous phase.

Solvent_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Solvent Extraction cluster_purification Purification Raspberries Raspberry Fruit Homogenize Homogenization (Puree) Raspberries->Homogenize Maceration Maceration with Solvent (e.g., Hexane) Homogenize->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Raspberry Extract Evaporation->Crude_Extract LL_Partition Liquid-Liquid Partitioning (Optional) Crude_Extract->LL_Partition Purified_Extract Purified Extract (α-Damascone Enriched) LL_Partition->Purified_Extract

Caption: Solvent extraction workflow for raspberry volatiles.

Supercritical fluid extraction (SFE) using carbon dioxide is a modern, environmentally friendly technique that offers several advantages over traditional methods.[13][14][15][16][17]

Causality Behind Experimental Choices: Supercritical CO₂ behaves as both a liquid and a gas, allowing it to penetrate the plant material like a gas and dissolve compounds like a liquid. By manipulating temperature and pressure, the solvating power of the CO₂ can be finely tuned to selectively extract specific compounds.[15] The low critical temperature of CO₂ (31.1°C) makes it ideal for extracting thermally sensitive molecules like α-damascone.

Experimental Protocol: Supercritical CO₂ Extraction of Rose Oil

  • Sample Preparation: Dried and ground rose petals are packed into an extraction vessel.

  • System Parameters:

    • Pressure: Typically in the range of 10-25.5 MPa.[16][17]

    • Temperature: Usually between 40-50°C.[16][17]

    • CO₂ Flow Rate: A continuous flow of supercritical CO₂ is passed through the extraction vessel. A typical flow rate is 20 L/h.[16]

  • Extraction: The supercritical CO₂ dissolves the essential oils from the rose petals.

  • Separation: The CO₂ laden with the extract is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and release the extracted oil.

  • Collection: The solvent-free rose oil is collected from the bottom of the separator.

Headspace Solid-Phase Microextraction (HS-SPME) for Analytical Profiling

For rapid and solvent-free analysis of the volatile profile of a natural source, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[3][18][19]

Causality Behind Experimental Choices: A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is then directly inserted into the GC injector for thermal desorption and analysis. The choice of fiber coating is crucial for the selective extraction of target analytes.[19]

Experimental Protocol: HS-SPME-GC-MS of Raspberry Volatiles

  • Sample Preparation: A known amount of raspberry puree is placed in a headspace vial.

  • Incubation: The vial is incubated at a specific temperature (e.g., 40°C) for a set time (e.g., 10 minutes) to allow the volatile compounds to equilibrate in the headspace.[20]

  • Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes).[20]

  • Desorption and Analysis: The fiber is withdrawn and immediately inserted into the heated injector of a GC-MS system, where the adsorbed volatiles are thermally desorbed and analyzed.

Purification of α-Damascone

The crude extracts obtained from the initial extraction methods are complex mixtures of various compounds. To isolate α-damascone in high purity, chromatographic techniques are employed.

Flash chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the mobile phase through the stationary phase, typically silica gel.[21] It is an effective method for the initial purification of the crude extract.

Causality Behind Experimental Choices: The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. By carefully selecting the solvent system (mobile phase), compounds with different polarities can be effectively separated. A solvent gradient, where the polarity of the mobile phase is gradually increased, is often used to elute compounds with a wide range of polarities.[22]

Experimental Protocol: Flash Chromatography of Rose Oil Extract

  • Column Packing: A glass column is packed with silica gel (230-400 mesh).

  • Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: A non-polar solvent (e.g., hexane) is initially used to elute non-polar compounds. The polarity of the mobile phase is then gradually increased by adding a more polar solvent (e.g., ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Fractions of the eluate are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing α-damascone.

  • Pooling and Concentration: The fractions containing pure α-damascone are pooled and the solvent is evaporated to yield the purified compound.

For the final purification step to obtain highly pure α-damascone, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[23][24][25]

Causality Behind Experimental Choices: Prep-HPLC offers higher resolution and efficiency compared to flash chromatography, allowing for the separation of closely related isomers and impurities. Reversed-phase chromatography, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water), is commonly used for the purification of moderately polar compounds like α-damascone.[24]

Experimental Protocol: Preparative HPLC of Enriched α-Damascone Fraction

  • Column: A preparative reversed-phase C18 column is used.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed. The gradient is optimized based on analytical HPLC runs to achieve the best separation.

  • Sample Injection: The α-damascone-enriched fraction from flash chromatography is dissolved in a minimal amount of the mobile phase and injected onto the column.

  • Elution and Detection: The mobile phase is pumped through the column at a high flow rate, and the eluate is monitored by a UV detector.

  • Fraction Collection: The fraction corresponding to the α-damascone peak is collected.

  • Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or rotary evaporation, to yield highly purified α-damascone.

Purification_Workflow cluster_input Input cluster_flash Initial Purification cluster_hplc Final Purification Crude_Extract Crude Extract (from Distillation or Solvent Extraction) Flash_Chrom Flash Chromatography (Silica Gel) Crude_Extract->Flash_Chrom Enriched_Fraction α-Damascone Enriched Fraction Flash_Chrom->Enriched_Fraction Prep_HPLC Preparative HPLC (Reversed-Phase C18) Enriched_Fraction->Prep_HPLC Pure_Damascone High-Purity α-Damascone Prep_HPLC->Pure_Damascone

Caption: Chromatographic purification workflow for α-damascone.

Conclusion

The isolation of α-damascone from natural sources is a challenging yet rewarding endeavor that provides a product of exceptional olfactory quality. A thorough understanding of the principles behind each extraction and purification step is paramount to achieving a high yield of a pure product. This guide has detailed the primary natural occurrences of α-damascone and provided a comprehensive overview of the state-of-the-art methodologies for its isolation, from initial extraction to final chromatographic purification. The protocols and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development.

References

stereoisomers of alpha-Damascone and their characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of α-Damascone: Olfactory Characteristics and Analytical Methodologies

Abstract

α-Damascone, a C13-norisoprenoid ketone, is a cornerstone of the modern perfumer's palette, prized for its exceptionally potent and complex floral-fruity aroma.[1] The olfactory profile of this molecule, however, is not monolithic; it is profoundly influenced by its stereochemistry. This technical guide provides a detailed exploration of the stereoisomers of (E)-α-damascone, detailing their distinct sensory characteristics and the analytical methodologies required for their resolution. We will examine the structural basis of its stereoisomerism, present a comparative analysis of the olfactory properties of its enantiomers, and provide a validated experimental protocol for their analytical separation via chiral gas chromatography. This document is intended for researchers, chemists, and fragrance scientists engaged in the analysis, synthesis, and application of high-impact aroma chemicals.

Introduction: The Significance of Chirality in Fragrance Chemistry

The damascones are a class of rose ketones that, despite being present in trace amounts in natural sources like rose oil (Rosa damascena), contribute significantly to its characteristic aroma.[2][3] Among them, α-damascone is renowned for its intense rosy and fruity character, with nuances of apple, plum, blackcurrant, and a distinctive tobacco-like dryness.[1][4]

The biological interaction between an odorant molecule and an olfactory receptor is a highly specific, three-dimensional process. Consequently, stereoisomerism—the spatial arrangement of atoms within a molecule—plays a critical role in determining both the qualitative character and the perceived intensity of a scent. For α-damascone, which possesses a stereogenic center, the separation and characterization of its individual enantiomers are crucial for understanding its full olfactory potential and for ensuring quality and consistency in fragrance compositions.[5] This guide elucidates the distinct contributions of each stereoisomer to the overall fragrance profile.

The Stereoisomers of α-Damascone

α-Damascone, with the systematic IUPAC name (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-2-en-1-one, has one chiral center at the C1 position of the cyclohexene ring.[1] This gives rise to a pair of enantiomers: (R)-α-damascone and (S)-α-damascone. The vast majority of commercially produced α-damascone is the (E)-diastereomer (trans-isomer) of the butenone side chain, which is the most olfactively significant form. Therefore, this guide will focus on the enantiomers of (E)-α-damascone.

The relationship between these stereoisomers can be visualized as follows:

G cluster_0 (E)-α-Damascone (Racemate) cluster_1 Enantiomers racemate Racemic Mixture (Typically used in perfumery) R_isomer (+)-(R,E)-α-Damascone racemate->R_isomer Resolution S_isomer (-)-(S,E)-α-Damascone racemate->S_isomer Resolution

Caption: Relationship between the racemic mixture and enantiomers of (E)-α-Damascone.

Olfactory Characteristics and Sensory Significance

While often used as a racemic mixture, the two enantiomers of α-damascone possess distinct and diagnostically different olfactory profiles.[2] The sensory perception of chirality is a well-documented phenomenon, and in the case of α-damascone, it manifests as a significant variation in both odor character and potency. The levorotatory form, or (-)-α-damascone, is generally considered to be the more powerful of the two.[2]

A detailed comparison of the sensory attributes is summarized below. It is critical to note that odor thresholds are exceptionally low for this class of compounds, often in the parts-per-billion (ppb) range, underscoring their high impact.[1]

StereoisomerReported Olfactory ProfilePotency / Odor Threshold
(Racemic)-α-Damascone A complex blend of rose, apple, plum, and blackcurrant with green and dry tobacco facets.[1][4]High (Detection in ppb range)
(+)-(R,E)-α-Damascone Characterized by more pronounced fruity, sweet, and slightly woody notes.High
(-)-(S,E)-α-Damascone Described as having a more intense, floral-rosy character with powerful green and minty notes. It is noted to be more powerful than its dextrorotatory counterpart.[2]Very High (Lower threshold than the R-enantiomer)

Methodologies for Stereoselective Analysis

The quantitative and qualitative analysis of α-damascone stereoisomers necessitates a separation technique capable of resolving enantiomers. Enantioselective capillary gas chromatography (chiral GC) is the industry-standard methodology for this purpose.

Principle of Chiral Gas Chromatography

Chiral GC relies on the use of a chiral stationary phase (CSP) coated onto the inner wall of a fused silica capillary column.[6] The principle of separation is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector in the stationary phase.[7] These complexes have different association constants and, therefore, different free energies of formation, leading to a difference in retention time for each enantiomer and enabling their separation.[7]

For rose ketones like the damascones, derivatized cyclodextrins are highly effective CSPs.[7][8] Cyclodextrins are macrocyclic oligosaccharides that form inclusion complexes, and their derivatization creates chiral recognition sites on the rim of the molecule, enhancing enantioselectivity.[8][9]

Experimental Protocol: Chiral GC-FID Analysis of α-Damascone Enantiomers

This protocol describes a self-validating system for the baseline resolution of (R)- and (S)-α-damascone. The use of a Flame Ionization Detector (FID) provides robust, linear quantitation over a wide dynamic range.

Workflow Diagram:

G cluster_workflow Chiral GC-FID Analysis Workflow cluster_column Separation Mechanism A Sample Preparation (Dilution in Solvent) B GC Injection (Split/Splitless Inlet) A->B 1 µL Injection C Enantioselective Separation (Chiral Capillary Column) B->C Vaporization & Transfer D Detection (FID) C->D Elution C_detail Analyte partitions into Chiral Stationary Phase E Data Acquisition & Analysis (Chromatogram) D->E Signal Processing C_outcome Formation of transient diastereomeric complexes. Different retention times. C_detail->C_outcome

Caption: Standard workflow for the enantioselective analysis of α-damascone by GC-FID.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately prepare a 1% (w/v) solution of the α-damascone sample in a high-purity solvent such as methyl tert-butyl ether (MTBE) or hexane.

    • Causality: Dilution is necessary to prevent column overloading and detector saturation, ensuring sharp, symmetrical peaks for accurate integration.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).

    • Chiral Column: Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness) or an equivalent column with a permethylated beta-cyclodextrin stationary phase.[6]

      • Causality: This phase is selected for its proven selectivity towards terpenoid and norterpenoid ketones, offering effective chiral recognition for damascone structures.[6][7]

    • Carrier Gas: Hydrogen or Helium, at a constant flow rate of 1.5 mL/min. Hydrogen is preferred for higher efficiency and shorter analysis times.

    • Inlet: Split/splitless injector operated in split mode with a ratio of 50:1. Set temperature to 250°C.

      • Causality: A high split ratio prevents band broadening and ensures that only a small, representative portion of the sample enters the analytical column. The high temperature ensures rapid and complete vaporization of the analyte.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 140°C at a rate of 2°C/minute.

      • Ramp 2: Increase to 220°C at a rate of 10°C/minute.

      • Final hold: Hold at 220°C for 5 minutes.

      • Causality: The slow initial ramp is critical for achieving enantiomeric resolution. The second, faster ramp efficiently elutes any higher-boiling impurities, cleaning the column for the next injection.

    • Detector: FID set at 280°C.

      • Causality: The detector temperature is kept high to prevent condensation of the eluted compounds and ensure a stable signal.

  • Data Analysis:

    • Identify the two enantiomer peaks in the resulting chromatogram based on their retention times (established by running authentic standards if available).

    • Integrate the peak area for each enantiomer.

    • Calculate the enantiomeric excess (% ee) or the ratio of the two isomers using the respective peak areas.

Conclusion

The stereoisomers of α-damascone are not olfactorily equivalent. The distinct sensory profiles of the (R)- and (S)-enantiomers—with the latter being significantly more potent and floral—demonstrate the profound impact of stereochemistry on fragrance perception. For drug development professionals, this serves as a potent reminder of how stereoisomerism can dictate biological activity, a principle that transcends from olfaction to pharmacology.

The robust analytical control of these isomers, achieved through methodologies like chiral gas chromatography, is indispensable for both quality assurance in the fragrance industry and for fundamental research into the structure-activity relationships of olfactory receptors. The detailed protocol provided herein offers a validated, reliable system for achieving this critical analytical separation, enabling researchers to accurately correlate chemical structure with sensory outcome. The continued exploration of stereoisomerism in aroma chemicals will undoubtedly unlock new potentials in flavor and fragrance design.

References

discovery and history of alpha-Damascone in flavor chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of alpha-Damascone in Flavor Chemistry

Introduction: The Essence of a Rose, Captured

In the intricate world of flavor and fragrance chemistry, few molecules have achieved the iconic status of this compound. A member of the "rose ketones" family, this C13 norterpenoid is a powerhouse of olfactory complexity, prized for its intensely diffusive and multifaceted aroma.[1][2][3] It is not merely a singular note but a symphony of scents, evoking the rich, fruity, and floral character of a Damask rose, interwoven with nuances of crisp apple, succulent plum, sweet honey, and a distinctive, dry tobacco-like finish.[1][4][5][6] First identified as a trace component contributing disproportionately to the characteristic aroma of Bulgarian rose oil (Rosa damascena), this compound has transcended its natural origins to become an indispensable cornerstone of modern perfumery and a versatile tool in the palette of the flavorist.[1][7] This guide delves into the scientific journey of this compound, from its serendipitous discovery to the sophisticated synthetic and analytical methodologies that define its use today.

Part 1: The Discovery - A Scientific Quest for the Soul of the Rose

The story of this compound begins in the early 1960s, a period of intensive research into the chemical constituents of the world's most precious essential oils.[1] The captivating and complex scent of Bulgarian rose oil was a primary target for chemists, who sought to identify the key molecules responsible for its unique character.[8] At the forefront of this endeavor was a collaboration between the Swiss fragrance and flavor company Firmenich and the prestigious ETH Zürich, spearheaded by Professor Leopold Ruzicka and his head of the terpenes group, Dr. Ervin Kovats.[8][9]

Their mission was to deconstruct the rose's scent profile, which, despite decades of analysis, remained elusive. Reconstitutions based on known components still lacked the full, vibrant character of the natural oil.[9] In 1965, a breakthrough occurred when the research team successfully identified a new class of compounds, which they named "rose ketones," after analyzing Damask Rose Absolute.[6][10] This discovery was a pivotal moment, opening the door to a new family of major fragrance molecules.[10]

Further investigation by Demole et al. at Firmenich led to the structural elucidation of β-damascone and the even more potent β-damascenone in 1970.[11] Shortly thereafter, its positional isomer, This compound , was identified.[9] Recognizing the immense commercial potential of these molecules, Firmenich developed and launched synthetic versions, Damascone Alpha and Damascone Beta, in 1979, forever changing the landscape of floral and fruity fragrances.[12] Guerlain's iconic perfume Nahema (1979) was one of the first major fragrances to showcase the transformative power of damascones, using them to build a revolutionary, multifaceted rose accord.[13]

Part 2: Chemical Profile and Sensory Characteristics

The profound impact of this compound stems from its unique chemical structure and the resulting complex sensory perception.

Physicochemical Properties

This compound is a C13 norterpenoid, structurally classified as an α,β-unsaturated ketone with a cyclohexene ring system.[1] Its properties are summarized below.

PropertyValueReference(s)
IUPAC Name (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one[2][4]
CAS Number 43052-87-5 (isomer mixture); 24720-09-0 ((E)-isomer)[1][6]
Molecular Formula C13H20O[2][10]
Molecular Weight 192.3 g/mol [1][10]
Appearance Colorless to pale yellow liquid[1][10][14]
Density ~0.935 g/cm³[10]
Refractive Index 1.492 - 1.499 @ 20°C[10]
Boiling Point ~150°C[10]
Flash Point >100°C[10]
Solubility Soluble in ethanol; insoluble in water[2]
Olfactory Profile: A Study in Complexity

This compound is renowned for its exceptional strength and diffusion.[4] Its scent is a rich tapestry of notes:

  • Primary: A powerful fruity-floral signature with a pronounced rose heart.[4][6]

  • Fruity Facets: Strong notes of crisp green apple, rich plum, and blackcurrant.[4][5]

  • Subtle Nuances: Distinctive minty, metallic, and spicy facets add to its complexity.[4][15]

  • Drydown: A characteristic tobacco-like dryness in the finish.[1]

This molecule possesses an extremely low odor detection threshold, meaning minute quantities can exert a significant effect on a composition. The potency is also stereospecific; the laevorotatory (–) form has a detection threshold of just 1.5 parts per billion (ppb), whereas the dextrorotatory (+) form is detected at 100 ppb.[10] Commercial this compound is typically a racemic mixture of these isomers.[10]

Part 3: Synthesis and Industrial Production

While damascones are naturally formed from the enzymatic degradation of carotenoids in plants, this pathway is not viable for commercial production.[3][16] The global demand is met entirely through chemical synthesis.[14][17]

Evolution of Synthetic Routes

Early industrial syntheses focused on leveraging readily available terpene precursors.[1] A foundational method, still relevant today, involves the reaction of a cyclogeranic acid derivative with an allyl magnesium halide, followed by a thermal rearrangement (pyrolysis) to yield the target damascone.[10]

Another classic approach starts with citral, a common terpenoid aldehyde. The process involves the cyclization of citral to α-cyclocitral, followed by a Grignard reaction with 1-propenylmagnesium bromide to form an intermediate alcohol, which is then oxidized to this compound.[18]

Caption: A classical synthetic pathway to this compound starting from citral.

Modern Synthetic Protocol: Synthesis from α-Ionone

More recent innovations have focused on improving efficiency, yield, and sustainability. One effective modern route utilizes α-ionone, another common fragrance ingredient, as the starting material. This four-step process is notable for its high yield and the use of recyclable solvents.[19]

Step-by-Step Methodology:

  • Oximization: α-Ionone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an ethanol/water solvent system. This converts the ketone group of the ionone into an oxime.

  • Epoxidation: The α-ionone oxime is then subjected to epoxidation. This is typically achieved using a peroxide (like hydrogen peroxide) under basic conditions, which selectively adds an oxygen atom across the double bond within the cyclohexene ring, forming an epoxide.

  • Dehydration/Rearrangement: The epoxy-oxime intermediate is then treated with a dehydrating agent or heated. This step is crucial as it induces a rearrangement of the molecule, leading to the formation of the core damascone structure.

  • Reduction/Hydrolysis: Finally, the resulting intermediate is treated with a reducing agent (e.g., titanium trichloride) to hydrolyze the oxime group back into a ketone, yielding the final product, this compound, with high purity.[19]

This route offers a total yield of approximately 54.9% and a final purity of 97% (as measured by Gas Chromatography), making it a viable method for industrial-scale preparation.[19]

Part 4: Analytical Methodologies for Quality and Safety

The potency and regulatory status of this compound necessitate robust analytical methods for its identification and quantification in complex products. It is listed as a potential skin sensitizer, and its use in cosmetic products is restricted by organizations like the International Fragrance Association (IFRA).[4][20][21]

Standard Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The industry-standard technique for analyzing this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[21] This method provides both high-resolution separation and definitive identification.

Experimental Workflow:

  • Sample Preparation: The fragrance or flavor sample is accurately weighed and diluted in a suitable solvent (e.g., ethanol or hexane) to a concentration within the calibrated range of the instrument. An internal standard is often added at this stage for precise quantification.

  • GC Injection: A small volume of the diluted sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase, with different molecules exiting the column at characteristic times (retention times).

  • Mass Spectrometry Detection: As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing it to fragment into a unique pattern of smaller, charged ions.

  • Data Analysis: The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a chemical "fingerprint." By comparing the retention time and mass spectrum of a peak in the sample to that of a certified this compound analytical standard, its identity can be confirmed and its quantity calculated.[21]

Caption: Standard workflow for the analysis of this compound using GC-MS.

Part 5: A Pillar of Modern Flavor and Fragrance Creation

Since its commercial introduction, this compound has become an indispensable ingredient, valued for its ability to impart unparalleled richness, diffusion, and complexity.

Applications in the Fragrance Industry

Its versatility allows it to be used across numerous fragrance families.[22]

  • Floral Accords: It is a cornerstone of contemporary rose accords, providing a natural, vibrant, and fruity character that harmonizes with other rose materials like phenylethyl alcohol and geraniol.[1]

  • Fruity Compositions: Its inherent apple, plum, and berry notes make it a perfect choice for enhancing fruity-floral and gourmand fragrances.[1][2]

  • Other Uses: It adds unique effects to woody, herbal, and spicy compositions and can lend an intriguing nuance to tobacco accords.[14][23]

Applications in the Flavor Industry

Recognized by the Flavor and Extract Manufacturers Association (FEMA No. 3659), this compound is used to add depth and complexity to a variety of fruit flavors.[1][6] Its profile is particularly effective in enhancing berry, apple, stone fruit, and tropical fruit notes in beverages, confectionery, and other food products.[1][5]

Typical Use Levels in Consumer Products

The table below summarizes typical concentration ranges for this compound in various applications, reflecting its high-impact nature.

Product ApplicationAverage - Maximum Concentration (%)Role & RemarksReference(s)
Fine Fragrance 0.04 - 0.15Top and heart note; provides diffusion and character[6]
Shampoo 0.09 - 0.31Enhances fruity-floral notes on wet and dry hair[6]
Shower Gel / Soap 0.06 - 0.19Provides bloom and character in foam and on skin[6]
Detergent 0.06 - 0.26High impact and cost-effective for rosy/fruity notes[1][6]
Fabric Softener 0.07 - 0.20Lends fruity-floral character to wet and dry laundry[6]
Candles 0.09 - 0.35Excellent diffusion in both cold and burning wax[6]

Conclusion

The journey of this compound is a testament to the synergy of natural product chemistry, synthetic innovation, and sensory science. From its discovery as a minute but vital component of the aroma of Damask rose, it has evolved into a globally significant aroma chemical. Its complex, powerful, and versatile character has provided perfumers and flavorists with a tool to create more vibrant, diffusive, and memorable experiences. The history of this compound is not merely a chronicle of a molecule, but a reflection of the ongoing quest to understand and capture the profound beauty of the natural world.

References

alpha-Damascone CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to alpha-Damascone for Researchers and Drug Development Professionals

Introduction: The Archetype of Rose Ketones

This compound is a C13-norisoprenoid, a member of the rose ketone family of aroma chemicals, renowned for its exceptionally potent and complex olfactory profile.[1] First discovered in the 1960s by chemists analyzing Damask Rose Absolute, the damascones represent a pivotal achievement in fragrance chemistry, capturing the essence of natural rose with synthetic precision.[2] While naturally present in trace amounts in rose oil, this compound's commercial significance lies in its synthetic production, which allows for its widespread use in fine perfumery, personal care products, and even the flavor industry.[3]

This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, analytical characterization, applications, and regulatory landscape. The content is structured to provide not just data, but also the scientific rationale behind its use and analysis, reflecting the expertise required in modern research and development.

Part 1: Chemical Identity and Physicochemical Properties

This compound is chemically defined as 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one. It exists as a mixture of geometric isomers, primarily the (E) and (Z) forms, which influences its commercial specifications and olfactory character. The CAS number 43052-87-5 typically refers to this isomeric mixture, while other identifiers may specify a particular isomer.[2][4][5]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
Chemical Name 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
IUPAC Name (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one[4][6]
CAS Number 43052-87-5 (Isomeric Mixture)[2][7][8]
24720-09-0 ((E)-isomer)[4][5][9]
Molecular Formula C₁₃H₂₀O[2][5][7][8]
Molecular Weight 192.30 g/mol [2][7]
FEMA Number 3420 / 3659[2]
EINECS Number 246-430-4 / 245-845-8[2][5]
Synonyms α-Damascone, Damarose alpha, Rose Ketone-alpha[2]

The physical properties of this compound are critical to its function as a fragrance ingredient, dictating its volatility, stability, and solubility in various formulations. Its moderate volatility positions it as a heart note in perfumery, bridging the initial top notes with the lingering base notes.[10][2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[2]
Odor Profile Intense floral-fruity, rose, apple, with green and tobacco facets[6]
Boiling Point ~150 °C (302 °F)[2]
Flash Point >93.3 °C (>200 °F)[2][4]
Density ~0.935 - 0.96 g/mL[2][4]
Refractive Index (@20°C) 1.490 - 1.500[2][4][7]
Solubility Soluble in ethanol and essential oils; insoluble in water[1][4]
Log P 3.66[2]

Part 2: Synthesis of this compound

The commercial viability of this compound is predicated on efficient and scalable synthetic routes. Direct extraction from natural sources like rose petals is not economically feasible due to its extremely low concentration.[3] Synthetic pathways offer precise control over yield and purity.[3] A prevalent strategy involves the reaction of a cyclogeranic acid derivative with an allyl magnesium halide, followed by pyrolysis, which facilitates a rearrangement to form the target ketone.[2]

More recent innovations have established a highly efficient, four-step synthesis from α-ionone, a readily available terpene-derived starting material. This route is advantageous for industrial preparation due to its high yield and the use of recyclable solvents.[11]

Experimental Protocol: Synthesis from α-Ionone

This protocol is a conceptual representation based on a published, simplified route.[11]

  • Oximation: α-ionone is reacted with hydroxylamine hydrochloride in an ethanol-water solvent system to form α-ionone oxime. This step converts the ketone into an oxime, preparing it for subsequent rearrangement.

  • Epoxidation: The α-ionone oxime intermediate is then subjected to epoxidation using an oxidizing agent like hydrogen peroxide in a suitable solvent. This introduces an epoxide ring, which is key for the subsequent bond migration.

  • Dehydration: The epoxidized intermediate undergoes acid-catalyzed dehydration. This step is crucial as it induces a sigmatropic rearrangement, transforming the carbon skeleton into the desired damascone structure.

  • Reduction/Hydrolysis: The final step involves the reduction or hydrolysis of the intermediate to yield α-damascone. The product is then purified, typically via distillation, to achieve a high chemical purity (>97%).[11]

G A α-Ionone (Starting Material) B Step 1: Oximation (Hydroxylamine HCl) A->B C α-Ionone Oxime (Intermediate) B->C D Step 2: Epoxidation (Hydrogen Peroxide) C->D E Epoxidized Intermediate D->E F Step 3: Dehydration (Acid-catalyzed Rearrangement) E->F G Damascone Precursor F->G H Step 4: Reduction/Hydrolysis G->H I Crude α-Damascone H->I J Purification (Distillation) I->J K Pure α-Damascone (>97%) J->K

Caption: Workflow for the synthesis of this compound from α-ionone.

Part 3: Analytical Characterization

Rigorous analytical control is essential to ensure the quality, purity, and regulatory compliance of this compound. The primary analytical challenge is the identification and quantification of its various isomers, which can impact the final olfactory profile. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.[12]

The choice of a non-polar capillary column (like a DB-5) in GC allows for the separation of this compound from other volatile components in a fragrance mixture.[8] The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule and allows for precise quantification.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: The this compound sample (or a fragrance/flavor compound containing it) is diluted in a suitable solvent (e.g., ethanol or hexane) to a concentration appropriate for GC-MS analysis. An internal standard may be added for accurate quantification.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The temperature of the column is gradually increased (a "temperature ramp") to separate compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry Detection: As components elute from the column, they enter the mass spectrometer's ion source, where they are fragmented. The mass analyzer separates these fragments based on their mass-to-charge ratio.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of the peak at the retention time for this compound is compared to a reference library for positive identification. The peak area is used to quantify the concentration relative to a calibration curve or internal standard.[12]

G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer cluster_Data Data System A Sample Dilution (e.g., in Ethanol) B GC Injection (Vaporization) A->B C Chromatographic Separation (Capillary Column) B->C D Elution C->D E MS Ionization & Fragmentation D->E F Mass Analysis (Mass-to-Charge Ratio) E->F G Data Acquisition F->G H Peak Identification (vs. Library) G->H I Quantification (Peak Area) G->I

Caption: Standard workflow for the GC-MS analysis of this compound.

Part 4: Applications and Functionality

The unique sensory properties of this compound make it a versatile and high-impact ingredient across multiple industries.

  • Fine Fragrance: It is a cornerstone material for creating rose accords, imparting a natural, diffusive, and complex character that is difficult to achieve with other materials. Its fruity facets, reminiscent of apple and plum, also make it invaluable in modern fruity-floral compositions.[6] It is often used in conjunction with other rose ketones and floral chemicals like geraniol and citronellol.

  • Functional Perfumery: Beyond fine fragrance, it is used extensively in personal care (soaps, lotions, deodorants) and household products (detergents, air fresheners) to deliver a sophisticated and lasting floral-fruity scent.[10][1]

  • Flavor Industry: this compound is recognized as safe for use in food and beverages by the Flavor and Extract Manufacturers Association (FEMA GRAS). It is used in trace amounts to enhance fruit flavors, particularly berry and stone fruit profiles.

Part 5: Regulatory and Safety Profile

The use of this compound is governed by several regulations and safety assessments to ensure consumer and environmental protection.

  • IFRA Standards: The International Fragrance Association (IFRA) restricts the maximum concentration of rose ketones (including this compound) in finished consumer products due to their potential for skin sensitization. The combined concentration of these ketones is limited, for example, to 0.043% in products like fine fragrances (Category 4).[10][6]

  • EU Cosmetics Regulation: It is listed as a restricted fragrance ingredient in the EU, requiring it to be declared on product labels if its concentration exceeds 0.001% in leave-on products or 0.01% in rinse-off products.[10]

  • GHS Classification: Under the Globally Harmonized System (GHS), this compound is classified as a skin sensitizer and is recognized for its potential aquatic toxicity.

Table 3: GHS Hazard Information for this compound

ClassificationH-StatementDescriptionSource(s)
Acute Toxicity (Oral), Cat. 4 H302Harmful if swallowed[9][13]
Skin Sensitization, Cat. 1B H317May cause an allergic skin reaction[9][13]
Aquatic Chronic, Cat. 2 H411Toxic to aquatic life with long lasting effects[13]

Toxicological studies indicate a low order of acute toxicity via oral exposure, with a reported oral LD50 in rats of 1670 mg/kg.[9][14] The primary health concern is dermal sensitization, necessitating careful formulation and adherence to IFRA guidelines to minimize risk.[10][14]

Conclusion

This compound stands as a testament to the power of synthetic chemistry in the fields of fragrance and flavor. Its intense and multifaceted aroma, combined with its cost-effective production, has made it an indispensable tool for creators. A thorough understanding of its chemical properties, synthesis, and analytical validation is crucial for its effective and safe application. As research continues, new synthetic routes and a deeper understanding of its sensory impact will further solidify its role as a key molecule in the chemical sciences.

References

toxicological and dermatological review of alpha-Damascone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Toxicological and Dermatological Review of alpha-Damascone

Foreword

This compound, a C13 norterpenoid ketone, is a cornerstone of modern perfumery, prized for its potent and complex rosy, fruity, and slightly woody aroma.[1] As a synthetic analog of compounds found naturally in rose oil, it is indispensable in fine fragrances, cosmetics, and even as a flavoring agent.[1][2] Its prevalence in consumer products necessitates a thorough and ongoing evaluation of its toxicological and dermatological profile. This guide provides a comprehensive review for researchers, toxicologists, and product development scientists, synthesizing current data on its safety, explaining the rationale behind key experimental assessments, and offering detailed protocols for critical safety endpoints.

Physicochemical Identity and Profile

Understanding the chemical nature of this compound is fundamental to interpreting its biological interactions. It belongs to the family of rose ketones and is characterized as an α,β-unsaturated ketone with a cyclohexene ring system.[1] This structural motif, particularly the electrophilic α,β-unsaturated carbonyl group, is a known structural alert for potential skin sensitization via Michael-type addition reactions with skin proteins.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one[1]
CAS Number 43052-87-5 (mixture of isomers)[1][4]
Molecular Formula C₁₃H₂₀O[4]
Molecular Weight 192.30 g/mol [1][4]
Appearance Colorless to pale yellow liquid[4][5]
Odor Profile Floral-fruity, rose-like, with apple, and blackcurrant facets[1][6]
Solubility Soluble in alcohol[7]
Specific Gravity 0.928 - 0.938 @ 25°C[5]
Refractive Index 1.492 - 1.499 @ 20°C[5]

Toxicological Assessment

The systemic toxicity of this compound has been evaluated through various endpoints to establish safe exposure levels. The Research Institute for Fragrance Materials (RIFM) plays a central role in assessing the safety of fragrance ingredients, with its findings reviewed by an independent Expert Panel for Fragrance Safety.[8][9][10]

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, short-term exposure. This compound exhibits a low order of acute toxicity via both oral and dermal routes.

Table 2: Summary of Acute Toxicity Data for this compound

RouteSpeciesEndpointValueClassificationSource(s)
Oral RatLD50> 2000 mg/kgHarmful if swallowed (H302)[3][11]
Dermal Rabbit/RatLD50> 2000 mg/kgNot Classified[3][11]

These results indicate that acute systemic toxicity from incidental ingestion or dermal contact is unlikely under normal conditions of use in consumer products.

Genotoxicity

Genotoxicity assessment is a critical component of safety evaluation, as it investigates an agent's potential to damage cellular DNA, which may lead to mutations or cancer. The genotoxicity profile of this compound is complex and has been the subject of significant regulatory scrutiny.

Initial in vitro tests, such as the bacterial reverse mutation assay (Ames test), were negative for mutagenic activity, both with and without metabolic activation.[3] However, subsequent in vitro micronucleus studies yielded equivocal and positive results, raising a concern that could not be dismissed.[12][13]

This ambiguity prompted further investigation using in vivo assays. The causality for this next step is clear: in vitro systems can sometimes produce false positives, and in vivo testing is required to determine if effects translate to a whole organism. An in vivo combined micronucleus (bone marrow) and comet assay (liver and duodenum) was conducted.[12][13]

  • Micronucleus Test (Bone Marrow): Negative. This compound did not induce chromosomal damage in the bone marrow.[13]

  • Comet Assay (Duodenum): Negative. No primary DNA damage was observed in the duodenum.[13]

  • Comet Assay (Liver): Positive/Equivocal. An increase in primary DNA damage was observed in the liver, though subsequent tests to clarify the role of potential peroxide contaminants in the test sample were inconclusive.[12][13]

Due to the unresolved positive finding in the in vivo liver comet assay, the European Food Safety Authority (EFSA) Panel concluded that a concern for genotoxicity for this compound and four structurally related substances cannot be ruled out.[12][13] This represents a conservative, health-protective stance in the face of scientific uncertainty.

Genotoxicity_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Follow-up cluster_2 Regulatory Conclusion ames Bacterial Reverse Mutation Assay (Ames) micronucleus In Vitro Micronucleus Test ames->micronucleus Result: Negative invivo_micronucleus In Vivo Micronucleus (Bone Marrow) micronucleus->invivo_micronucleus Result: Equivocal/Positive (Triggers In Vivo Testing) comet In Vivo Comet Assay (Liver, Duodenum) invivo_micronucleus->comet conclusion Concern for Genotoxicity Cannot Be Ruled Out (EFSA) comet->conclusion Liver Result: Positive/Equivocal Other Tissues: Negative start start->ames

Caption: Genotoxicity testing workflow for this compound.

Dermatological Assessment

As fragrance ingredients are primarily applied to the skin, dermatological safety is paramount. The main endpoints of concern are irritation and sensitization.

Skin Irritation

This compound is generally considered not to be a primary skin irritant in animal studies.[3][11] However, human studies have shown that it can cause mild to moderate cumulative skin irritation at concentrations as low as 0.1%.[3] This highlights the importance of human data in safety assessment, as animal models may not always predict subtle irritation potential in the target species.

Phototoxicity

Based on an analysis of its UV absorption spectrum, this compound is not expected to be phototoxic or photoallergenic.[14] Materials that absorb significantly in the UVA/UVB range are prioritized for further testing, a principle that provides a reliable, non-animal screening method.

Skin Sensitization

Skin sensitization is the most significant dermatological endpoint for this compound. It is classified as a skin sensitizer (GHS Category 1B), and its use is restricted by regulatory bodies.[1][4] Sensitization is an immunological process (a Type IV delayed hypersensitivity reaction) that occurs in two phases: induction, where the immune system is first primed, and elicitation, where subsequent contact causes an allergic reaction.

The potential for sensitization is driven by the molecule's ability to act as a hapten, binding to skin proteins to form an immunogenic conjugate. The α,β-unsaturated ketone structure in this compound is the chemical feature responsible for this reactivity.[3]

Quantitative risk assessment (QRA) for skin sensitization relies heavily on potency data derived from assays like the murine Local Lymph Node Assay (LLNA). The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test chemical. The result is expressed as the EC3 value—the concentration required to produce a three-fold increase in lymphocyte proliferation compared to controls. A lower EC3 value indicates a more potent sensitizer.

Table 3: Summary of Skin Sensitization Data for this compound

AssayEndpointResultPotency ClassificationSource(s)
Local Lymph Node Assay (LLNA) EC33.3%Moderate Sensitizer[15]
Local Lymph Node Assay (LLNA) EC30.9% - 9.6% (range)Moderate to Strong Sensitizer[3][16]
Human Studies HRIPTPositive reactions observedSensitizer[15]

These data confirm this compound's status as a skin sensitizer. Consequently, the International Fragrance Association (IFRA) has established concentration limits for its use in different categories of consumer products to prevent the induction of sensitization in consumers.[1][5]

Sensitization_Pathway cluster_0 Chemical Events (Skin) cluster_1 Immunological Events (Induction Phase) hapten This compound (Hapten) penetration Dermal Penetration hapten->penetration protein_binding Covalent Binding to Skin Proteins (Haptenation) penetration->protein_binding Michael Addition langerhans Langerhans Cell Uptake & Processing protein_binding->langerhans Forms Antigen migration Migration to Lymph Node langerhans->migration presentation Antigen Presentation to T-Cells migration->presentation proliferation T-Cell Proliferation & Sensitization presentation->proliferation

Caption: Key events in the skin sensitization induction pathway.

Experimental Protocol: Local Lymph Node Assay (LLNA)

The LLNA (OECD Test Guideline 429) is a cornerstone for assessing the skin sensitization potential and potency of chemicals. Its selection is justified by its robust, quantitative nature and its refinement over older guinea pig methods, reducing animal usage and distress.

Objective: To determine the concentration of this compound required to induce a threefold increase in lymphocyte proliferation (EC3) in the draining auricular lymph nodes.

Methodology:

  • Animal Model: CBA/J or CBA/Ca mice (female, 8-12 weeks old) are used. A minimum of 4 animals per dose group is required.

  • Test Substance Preparation: this compound is prepared in a suitable vehicle (e.g., acetone/olive oil, 4:1 v/v) at a minimum of three concentrations (e.g., 2.5%, 5%, 10% w/v), plus a vehicle-only control group. The choice of concentrations should be informed by solubility, existing data, and expected potency.

  • Application (Induction Phase):

    • On Day 1, Day 2, and Day 3, apply 25 µL of the test substance solution or vehicle control to the dorsal surface of each ear of the mice.

    • Daily observations for clinical signs of toxicity are recorded.

  • Proliferation Measurement:

    • On Day 6, five days after the first application, inject all mice intravenously with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.

    • Five hours post-injection, humanely euthanize the animals.

  • Sample Collection and Processing:

    • The draining auricular lymph nodes from both ears are excised and pooled for each animal.

    • A single-cell suspension of lymph node cells is prepared in PBS.

    • The cells are washed and the DNA is precipitated with 5% trichloroacetic acid (TCA).

  • Data Analysis:

    • The incorporation of ³H-thymidine is measured using a β-scintillation counter and expressed as disintegrations per minute (DPM) per animal.

    • A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.

    • The EC3 value is calculated by linear interpolation from the dose-response curve of SI versus concentration. An SI ≥ 3 is considered a positive response.

Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of a vehicle control group establishes the baseline proliferation rate, while the use of multiple dose groups demonstrates a clear dose-response relationship, which is critical for a reliable EC3 determination. Positive controls with known sensitizers are also run periodically to ensure the assay is performing correctly.

Conclusion and Regulatory Context

The toxicological and dermatological profile of this compound is well-characterized. While it exhibits low acute systemic toxicity, its potential for skin sensitization is the primary health concern and the basis for its regulation.[1][3][15] The unresolved question regarding its genotoxic potential in the liver, as highlighted by EFSA, underscores the rigorous and cautious approach taken by regulatory bodies when data is not definitive.[12][13]

For professionals in research and drug development, the case of this compound serves as an excellent example of the modern safety assessment paradigm. It demonstrates a tiered approach to testing, the critical role of understanding chemical structure in predicting biological activity, the importance of quantitative data for risk assessment (e.g., LLNA EC3), and the necessity of navigating complex and sometimes conflicting data to arrive at a final safety determination. Safe use of this valuable fragrance ingredient is achieved by adhering to the concentration limits established by bodies like IFRA, which are derived from the scientific data outlined in this review.

References

The Olfactory Universe of α-Damascone: A Technical Guide to its Sensory Perception and Molecular Profile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of a Rose Ketone

In the vast and intricate world of aroma compounds, few molecules command the same level of reverence and utility as alpha-Damascone. A member of the rose ketone family, this C13 norterpenoid is a cornerstone of modern perfumery and flavor creation, prized for its remarkable intensity and multifaceted olfactory character.[1] First identified as a key contributor to the aroma of Bulgarian rose oil (Rosa damascena), its synthetic analogues have since become indispensable tools for researchers, perfumers, and product developers.[1] This guide provides an in-depth technical exploration of this compound, delving into its complex olfactory profile, the nuances of its sensory perception, the underlying molecular mechanisms of its detection, and the rigorous experimental protocols required for its characterization. Our intended audience—researchers, scientists, and drug development professionals—will find a synthesis of technical data and field-proven insights, designed to empower a deeper understanding and application of this potent aroma molecule.

I. The Olfactory Fingerprint of α-Damascone: A Symphony of Scent

The olfactory profile of this compound is a captivating blend of floral, fruity, and gourmand notes, making it a versatile ingredient in a wide array of applications. Its primary characteristic is an intense and diffusive rosy-floral heart, which is elegantly intertwined with a variety of other scent facets.[1]

A comprehensive breakdown of its scent profile includes:

  • Primary Notes: A dominant, rich, and warm rosy-floral character.

  • Fruity Nuances: Prominent notes of apple, pear, plum, and blackcurrant lend a succulent and vibrant quality.[2]

  • Sweet and Gourmand Undertones: A distinct honey-like sweetness adds depth and warmth.[1]

  • Complex Accents: Subtle green and minty notes provide a fresh lift, while a characteristic tobacco-like dryness emerges in the dry-down, contributing to its sophisticated profile.[1] Some perfumers also describe slight metallic and powdery undertones.[1]

This intricate combination of olfactory notes is what makes this compound so valuable. It can be used to build complex and naturalistic rose accords, enhance fruity-floral compositions, and add a touch of elegance to a wide range of fragrance creations.

II. Sensory Perception: Thresholds and Nuances

The human perception of this compound is marked by its exceptionally high impact and tenacity. Its odor detection threshold is in the parts-per-billion (ppb) range, meaning that even minute quantities can be readily perceived.

Odor Detection Thresholds

The sensory threshold of this compound is influenced by its stereochemistry. The molecule exists as different isomers, each with a distinct potency:

IsomerOdor Detection Threshold (in water)
Dextrorotatory α-Damascone100 ppb (parts per billion)
Levorotatory α-Damascone1.5 ppb (parts per billion)

Source: ScenTree, (E/Z)-Alpha-damascone[3]

This significant difference in potency between the isomers underscores the high degree of specificity in the interaction between the odorant molecule and the olfactory receptors.

Factors Influencing Perception

The perception of this compound can be influenced by several factors, including:

  • Concentration: At lower concentrations, the fruity and floral notes may be more prominent, while at higher concentrations, the honey and tobacco facets can become more pronounced.

  • Matrix Effects: The medium in which this compound is presented (e.g., alcohol, oil, water) can affect its volatility and, consequently, its perceived intensity and character.

  • Individual Variation: As with all odorants, there can be individual differences in perception due to genetic variations in olfactory receptors.

III. The Molecular Dance: α-Damascone and Olfactory Receptors

The perception of this compound begins with its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a signaling cascade that ultimately leads to the perception of smell in the brain.

The Olfactory Signaling Pathway

The binding of an odorant molecule like this compound to its specific OR triggers a conformational change in the receptor, leading to the activation of a specialized G-protein, Gαolf. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing for an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This influx depolarizes the cell membrane, generating a receptor potential. If the depolarization is strong enough to reach the threshold, it will trigger an action potential that travels along the axon to the olfactory bulb in the brain, where the information is further processed.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein Gαolf (inactive) OR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts CNG Cyclic Nucleotide-Gated (CNG) Channel Depolarization Depolarization CNG->Depolarization Influx of alphaD α-Damascone alphaD->OR Binds G_protein_active Gαolf (active) G_protein->G_protein_active G_protein_active->AC Activates ATP ATP ATP->AC cAMP->CNG Opens Ions Ca²⁺, Na⁺ Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: The canonical olfactory signal transduction pathway initiated by α-Damascone.

While the specific olfactory receptors that bind to this compound have not been definitively identified, research on damascone isomers suggests that key interactions with amino acid residues such as TYR-262 and TYR-251 within the binding pocket of an OR are crucial for its perception.[4] The stability of the complex formed between the damascone molecule and the receptor is also thought to play a significant role in the potency of the odorant.[4]

IV. Experimental Protocols for the Sensory Analysis of α-Damascone

To rigorously characterize the olfactory profile and sensory perception of this compound, a combination of instrumental and sensory analysis techniques is employed.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual aroma-active compounds in a complex mixture.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol or diethyl ether) at a concentration appropriate for analysis (e.g., 100 ppm).

    • For more complex matrices, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile compounds.

  • GC-MS/O Instrumentation and Parameters:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory port. The column effluent is split between the FID and the olfactory port.

    • Column: A non-polar or medium-polarity column is typically used for terpene and norterpenoid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Olfactory Port: Heated to prevent condensation of the analytes. A supply of humidified air is provided to the assessor to prevent nasal dryness.

  • Data Collection and Analysis:

    • A trained sensory panelist sniffs the effluent from the olfactory port and records the retention time, odor descriptor, and intensity of each perceived aroma.

    • The corresponding peaks on the FID chromatogram are identified and, if a mass spectrometer is used, the mass spectra are compared to a library for compound identification.

    • The Odor Activity Value (OAV) can be calculated by dividing the concentration of this compound by its odor detection threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma.[5]

GCO_Workflow Sample α-Damascone Sample GC Gas Chromatograph (Separation) Sample->GC Split Effluent Split GC->Split FID Flame Ionization Detector (FID) Split->FID Olfactory_Port Olfactory Port Split->Olfactory_Port Chromatogram Chromatogram FID->Chromatogram Assessor Human Assessor Olfactory_Port->Assessor Data_Analysis Data Analysis & Identification Chromatogram->Data_Analysis Aromagram Aromagram (Odor Descriptors) Assessor->Aromagram Aromagram->Data_Analysis

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis of α-Damascone.

Sensory Panel Evaluation

A trained sensory panel can provide detailed descriptive analysis of the olfactory profile of this compound.

Step-by-Step Methodology:

  • Panelist Selection and Training:

    • Select 10-12 panelists based on their olfactory acuity, ability to describe scents, and consistency.

    • Train the panelists on a range of standard aroma compounds to develop a common vocabulary for describing scents.

  • Sample Preparation and Presentation:

    • Prepare solutions of this compound at different concentrations (e.g., 1 ppm, 10 ppm, 100 ppm) in an odorless solvent (e.g., dipropylene glycol).

    • Present the samples to the panelists on smelling strips in a controlled environment (i.e., well-ventilated, odor-free room).

    • Samples should be coded with random three-digit numbers to prevent bias.

  • Evaluation and Data Collection:

    • Panelists evaluate each sample and rate the intensity of various sensory attributes on a labeled magnitude scale (LMS) or a 9-point hedonic scale.

    • A standardized sensory evaluation form should be used to collect the data.

Sample Sensory Evaluation Form:

Attribute Intensity Rating (0 = Not Perceptible, 9 = Extremely Intense) Comments
Overall Intensity
Rosy/Floral
Fruity (Apple/Pear)
Fruity (Plum/Blackcurrant)
Honey
Green/Minty
Tobacco
Metallic
Powdery
Other
  • Data Analysis:

    • The data from the sensory panel is collected and analyzed using statistical methods (e.g., ANOVA) to determine significant differences in the perceived attributes at different concentrations.

    • The results can be visualized using spider web plots to provide a comprehensive olfactory profile.

V. Physicochemical Properties of α-Damascone

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in various formulations.

PropertyValue
Chemical Formula C₁₃H₂₀O
Molecular Weight 192.3 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 267.13 °C
Flash Point >93.33 °C
Density ~0.96 g/mL
Refractive Index (@ 20°C) 1.496–1.500
Solubility Soluble in ethanol & essential oils; insoluble in water

Sources: Scimplify, ChemBK[4][6]

VI. Conclusion and Future Directions

This compound remains a molecule of significant interest in the fields of fragrance and flavor science. Its complex and potent olfactory profile, coupled with its versatility, ensures its continued importance in the creation of innovative and appealing consumer products. This guide has provided a comprehensive overview of its sensory perception, the molecular mechanisms underlying its detection, and the experimental protocols for its characterization.

Future research in this area could focus on several key aspects:

  • Identification of Specific Olfactory Receptors: The definitive identification of the specific olfactory receptors that bind to this compound and its isomers would provide a deeper understanding of the structure-activity relationships that govern its perception.

  • Investigating Individual Differences in Perception: Further studies into the genetic basis of individual variations in the perception of this compound could have significant implications for personalized fragrance and flavor development.

  • Exploring Synergistic and Antagonistic Effects: A more detailed understanding of how this compound interacts with other aroma compounds in complex mixtures could lead to the creation of novel and unexpected scent profiles.

By continuing to explore the intricate world of this compound, we can unlock new possibilities in the art and science of olfaction.

References

An In-depth Technical Guide to the Occurrence of alpha-Damascone in Essential Oils and Fruits

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

alpha-Damascone, a C13-norisoprenoid, is a significant contributor to the desirable aroma profiles of numerous essential oils and fruits. Its characteristic fruity-floral scent, with nuances of rose, apple, and blackcurrant, makes it a highly valued compound in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its biosynthetic origins, and presenting detailed methodologies for its extraction and quantification. This document is intended for researchers, scientists, and drug development professionals interested in the analytical chemistry and biochemistry of this potent aroma compound.

Introduction: The Olfactory Significance of this compound

This compound [(E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-2-en-1-one] is a member of the rose ketone family, a group of compounds renowned for their intense and complex aromas.[1] Despite often being present in trace amounts, its low odor threshold allows it to exert a significant impact on the overall sensory perception of natural products. Its scent is often described as a diffusive fruity-floral aroma with distinct notes of rose petals, green apple, and plum.[2] The unique and sophisticated character of this compound has made it an indispensable component in the creation of fine fragrances and food flavorings.[3] While synthetic this compound is widely used commercially, understanding its natural distribution and biosynthesis is crucial for quality control, authentication of natural products, and the discovery of new sources.[4]

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a variety of essential oils and fruits. Its concentration can vary significantly depending on the plant species, cultivar, geographical origin, and processing methods.

Essential Oils

The most notable source of this compound in the realm of essential oils is rose oil , particularly from Rosa damascena.[4] While it is a minor component in terms of quantity, its contribution to the characteristic aroma of rose oil is substantial. The intricate and laborious process of steam distillation is traditionally employed to extract the essential oil from thousands of kilograms of rose petals to yield a small amount of this precious oil.[5][6][7]

Essential OilPlant SpeciesTypical Concentration Range of this compoundReference(s)
Rose OilRosa damascenaTrace amounts to ppm levels[4]
Black Tea AbsoluteCamellia sinensisVariable, contributes to the tea aroma[8]

Table 1: Occurrence of this compound in Selected Essential Oils. Concentrations are highly variable and dependent on numerous factors.

Fruits

A number of fruits owe part of their characteristic aroma to the presence of this compound. Among these, raspberry (Rubus idaeus) is a well-documented source.[9] Different raspberry cultivars exhibit varying levels of this compound, which contributes to their unique flavor profiles.[10] It has also been identified in other fruits, often as part of a complex mixture of volatile organic compounds.

FruitPlant SpeciesTypical Concentration Range of this compoundReference(s)
RaspberryRubus idaeusVariable, dependent on cultivar[9]
AppleMalus domesticaContributes to the fruity aroma[1]
PlumPrunus domesticaContributes to the fruity aroma[1]
BlackcurrantRibes nigrumContributes to the characteristic aroma[2]

Table 2: Occurrence of this compound in Selected Fruits. Concentrations can vary significantly based on cultivar, ripeness, and analytical methodology.

The Biosynthetic Pathway: From Carotenoids to Aroma

This compound, like other C13-norisoprenoids, is not synthesized de novo in plants. Instead, it is a degradation product of carotenoids, specifically from the enzymatic or photo-oxidative cleavage of these C40 tetraterpenoid pigments. This biochemical transformation is a key process in the formation of many important plant volatiles.

The biosynthesis is primarily initiated by the action of carotenoid cleavage dioxygenases (CCDs) .[11][12] These non-heme iron-containing enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid backbone. For the formation of damascones, the precursor carotenoids are thought to be neoxanthin and violaxanthin. The action of CCDs, such as CCD1, on these precursors leads to the formation of a C13 ketone intermediate, which then undergoes further enzymatic or chemical rearrangements to yield this compound.[13]

This compound Biosynthesis Carotenoids C40 Carotenoids (e.g., Neoxanthin, Violaxanthin) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Enzymatic Cleavage Intermediate C13-Apocarotenoid Intermediate CCD->Intermediate alpha_Damascone This compound Intermediate->alpha_Damascone Enzymatic/Chemical Rearrangement

Figure 1: Simplified Biosynthetic Pathway of this compound.

Methodologies for Extraction and Analysis

The accurate quantification of this compound in complex natural matrices requires robust and sensitive analytical techniques. The choice of method depends on the sample type (essential oil or fruit) and the research objectives.

Extraction of this compound

Steam distillation is the classical and most common method for extracting essential oils from plant materials like rose petals.[14][15]

Protocol: Laboratory-Scale Steam Distillation of Rose Petals

  • Harvesting: Collect fresh, fully opened rose petals, preferably in the early morning when their essential oil content is highest.

  • Apparatus Setup: Assemble a laboratory-scale steam distillation apparatus, consisting of a steam generator, a still pot for the plant material, a condenser, and a collection flask (Florentine flask or separatory funnel).

  • Charging the Still: Place the fresh rose petals into the still pot. Do not pack them too tightly to allow for even steam penetration.

  • Distillation: Introduce steam from the generator into the bottom of the still pot. The steam will pass through the rose petals, causing the volatile oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection and Separation: The condensed liquid (a mixture of rose water and rose oil) is collected in the collection flask. Due to the difference in density, the rose oil will form a layer on top of the rose water and can be carefully separated.

  • Drying and Storage: The collected essential oil can be dried over anhydrous sodium sulfate to remove any residual water and should be stored in a dark, airtight glass vial in a cool place.

Steam Distillation Workflow Harvest Harvest Rose Petals Charge Charge Still with Petals Harvest->Charge Apparatus Assemble Steam Distillation Apparatus Distill Introduce Steam Apparatus->Distill Charge->Distill Condense Condense Vapor Distill->Condense Separate Separate Oil and Water Condense->Separate Store Dry and Store Essential Oil Separate->Store

Figure 2: Workflow for Steam Distillation of Rose Oil.

For the analysis of volatile compounds in fruits, Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive, solvent-free, and widely used sample preparation technique.[16][17][18]

Protocol: HS-SPME of Raspberry Volatiles

  • Sample Preparation: Homogenize a known weight of fresh or frozen raspberry fruit. Transfer the homogenate to a headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-octanol) to the vial for quantification purposes.

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

HS-SPME Workflow Sample_Prep Homogenize Fruit Sample Internal_Std Add Internal Standard Sample_Prep->Internal_Std Incubate Incubate in Headspace Vial Internal_Std->Incubate Extract Expose SPME Fiber to Headspace Incubate->Extract Desorb Thermally Desorb in GC Injection Port Extract->Desorb

Figure 3: Workflow for HS-SPME of Fruit Volatiles.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.[19]

Typical GC-MS Parameters for this compound Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is typically used for good separation of isomers.[20]

    • Injector: Splitless or split injection mode. Injector temperature around 250 °C.

    • Oven Temperature Program: A temperature gradient program is used to separate compounds with different boiling points. For example, starting at 40-60 °C, holding for a few minutes, then ramping up to 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Identification: Based on comparison of the mass spectrum and retention time with an authentic standard of this compound.

    • Quantification: By integrating the peak area of a characteristic ion of this compound (e.g., m/z 121, 192) and comparing it to a calibration curve generated with the internal standard.

Conclusion and Future Perspectives

This compound remains a pivotal molecule in the study of natural product chemistry and sensory science. This guide has provided a foundational understanding of its occurrence, biosynthesis, and analytical methodologies. Future research should focus on elucidating the precise enzymatic steps and regulatory mechanisms in the biosynthetic pathway of damascones in different plant species. Furthermore, the development of advanced analytical techniques for the chiral separation and quantification of damascone enantiomers will provide deeper insights into their sensory properties and natural distribution. A comprehensive understanding of these aspects will not only aid in the quality control of essential oils and food products but also pave the way for the biotechnological production of these valuable aroma compounds.

References

The Regulatory Landscape and Safety Profile of alpha-Damascone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the regulatory status and safety assessment of alpha-Damascone, a key fragrance and flavor ingredient. Designed for researchers, scientists, and professionals in drug development and consumer product formulation, this document synthesizes current scientific understanding and regulatory frameworks to offer a comprehensive resource.

Introduction to this compound: A Molecule of Olfactive Significance

This compound, a C13 norterpenoid, is a member of the damascone family of aromatic ketones.[1] Characterized by an α,β-unsaturated ketone within a cyclohexene ring system, it is highly valued in perfumery for its potent and complex aroma, often described as rosy, fruity, and slightly woody.[1][2] Its utility extends beyond fine fragrances to functional applications in personal care, household products, and as a flavoring agent in the food and beverage industry.[1] Given its widespread use, a thorough understanding of its safety and the regulations governing its application is paramount.

Global Regulatory Status: A Dichotomy in Application

Use as a Flavoring Agent
  • United States (FDA & FEMA): In the United States, this compound is recognized for its use in food. It holds the status of "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 3420.[1][3] The U.S. Food and Drug Administration (FDA) lists it as a flavoring agent or adjuvant that can be added to food.[4][5]

  • European Union (EFSA): The European Food Safety Authority (EFSA) has expressed concerns regarding the genotoxic potential of this compound.[6][7] This led to a 2020 recommendation by the European Commission to remove this compound and four structurally related substances from the Union list of approved flavouring substances to protect human health.[8][9] The concern stems from equivocal and positive results in genotoxicity studies, which could not definitively rule out the potential for DNA damage.[6][7]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded "no safety concern at current levels of intake when used as a flavouring agent".[4]

Use as a Fragrance Ingredient
  • International Fragrance Association (IFRA): this compound is regulated by the IFRA Standards. The 51st Amendment includes specific restrictions for its use in skin contact applications, with maximum permitted concentration levels varying depending on the product category.[1] For instance, its use in toys (Category 1) is prohibited.[1]

  • European Union (Cosmetics Regulation): Within the EU, this compound is listed on Annex III of the Cosmetics Regulation, which identifies it as a substance that cosmetic products may contain only subject to the restrictions laid down.[1] It must be declared on the product label if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.[1] This requirement is in place to inform consumers with known allergies.

  • Globally Harmonized System (GHS): Under the GHS, this compound is classified for skin sensitization (Category 1B) and aquatic toxicity.[1][3]

The following diagram illustrates the divergent regulatory pathways for this compound in the key jurisdictions of the US and EU.

cluster_US United States Regulatory Pathway cluster_EU European Union Regulatory Pathway US_Flavor Flavoring Agent FDA_GRAS FDA Approved for Food Use US_Flavor->FDA_GRAS FEMA GRAS (No. 3420) US_Fragrance Fragrance Ingredient IFRA_US Permitted with Restrictions US_Fragrance->IFRA_US Adherence to IFRA Standards EU_Flavor Flavoring Agent EFSA_Opinion EFSA_Opinion EU_Flavor->EFSA_Opinion EFSA Evaluation EU_Fragrance Fragrance Ingredient EU_Cosmetics_Reg EU_Cosmetics_Reg EU_Fragrance->EU_Cosmetics_Reg EU Cosmetics Regulation (Annex III) Genotoxicity_Concern Genotoxicity_Concern EFSA_Opinion->Genotoxicity_Concern Genotoxicity Concern Not Ruled Out EU_Flavor_Removed EU_Flavor_Removed Genotoxicity_Concern->EU_Flavor_Removed Removed from Union List EU_Fragrance_Restricted EU_Fragrance_Restricted EU_Cosmetics_Reg->EU_Fragrance_Restricted Restricted Use & Mandatory Labeling alpha_Damascone This compound alpha_Damascone->US_Flavor alpha_Damascone->US_Fragrance alpha_Damascone->EU_Flavor alpha_Damascone->EU_Fragrance

Caption: Regulatory pathways for this compound in the US and EU.

Comprehensive Safety Assessment

The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM), an independent scientific body.[1][10] Their assessments, which are peer-reviewed, form the basis for the IFRA Standards. The evaluation encompasses multiple toxicological endpoints.

Toxicological Profile
Toxicological EndpointResultCitation
Acute Oral Toxicity Low to moderate; LD50 in rats is 1670 mg/kg body weight.[11]
Acute Dermal Toxicity Low; LD50 in rabbits and rats is >2000 mg/kg body weight.[11]
Skin Irritation Can cause mild to moderate cumulative skin irritation in humans.[11]
Eye Irritation No evidence of eye irritation in animal studies.[11]
Skin Sensitization Moderate to strong sensitizer based on Local Lymph Node Assay (LLNA) and human studies.[1][11]
Genotoxicity Equivocal results; concern for genotoxicity not ruled out by EFSA.[6][7][8]
Repeated Dose Toxicity A 13-week study on a structural analogue showed a low order of toxicity.[11]
Reproductive/Developmental Not expected to cause reproductive or developmental toxicity based on data from structural analogues (ionones).[11]
The Genotoxicity Conundrum

The primary point of contention in the safety profile of this compound is its genotoxic potential. Its molecular structure contains an α,β-unsaturated ketone, which is a structural alert for potential Michael addition reactions with biological macromolecules like DNA.[11]

  • In Vitro Data: Some in vitro micronucleus studies have yielded equivocal and positive results.[6][7]

This unresolved issue underscores the principle of regulatory caution, particularly for substances intended for ingestion.

Skin Sensitization and Quantitative Risk Assessment (QRA)

This compound is a known skin sensitizer.[11] The fragrance industry manages the risk of sensitization through a methodology known as Quantitative Risk Assessment (QRA).[12]

The QRA process is designed to determine safe use levels of fragrance ingredients in consumer products to prevent the induction of skin sensitization.[12][13]

cluster_QRA Quantitative Risk Assessment (QRA) Workflow for Skin Sensitization Hazard_ID 1. Hazard Identification (Is it a sensitizer?) Dose_Response 2. Dose-Response Assessment (Determine Potency - e.g., EC3 from LLNA) Hazard_ID->Dose_Response If 'Yes' NESIL NESIL Dose_Response->NESIL Derive No Expected Sensitization Induction Level (NESIL) Exposure_Assess 3. Exposure Assessment (Consumer Exposure Level - CEL) Risk_Char 4. Risk Characterization (AEL vs. CEL) Exposure_Assess->Risk_Char Safe_Use Safe Use Level Established Risk_Char->Safe_Use If AEL > CEL AEL Acceptable Exposure Level (AEL) NESIL->AEL Apply Sensitization Assessment Factors (SAFs) AEL->Risk_Char

Caption: QRA workflow for fragrance ingredient skin sensitization.

The LLNA is a standard method for identifying potential skin sensitizers and determining their potency.

Objective: To measure the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance as an indicator of sensitization.

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at several concentrations. A vehicle control group is also included.

  • Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (or an alternative label) is injected intravenously.

  • Sample Collection: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter. The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the test group to the proliferation in the vehicle control group.

  • Endpoint: An SI of 3 or greater is considered a positive response. The EC3 value (the estimated concentration required to produce an SI of 3) is calculated and used as a measure of the sensitizing potency of the substance.[11]

For the damascone group, EC3 values have been reported in the range of 0.9–9.6%, classifying them as moderate to strong sensitizers.[11]

Conclusion and Future Perspectives

This compound remains a vital component in the palette of perfumers and flavorists. Its regulatory and safety profile is well-characterized for fragrance applications, with established risk management procedures in place to protect consumers from skin sensitization. However, its use as a food flavoring agent in the European Union has been curtailed due to unresolved concerns about its genotoxic potential.

This case highlights the rigorous and sometimes divergent nature of safety assessments across different regulatory domains and jurisdictions. For professionals in the field, it underscores the importance of:

  • Staying Abreast of Regulatory Changes: The regulatory landscape is dynamic, as evidenced by the evolving status of this compound in the EU.

  • Understanding the Scientific Basis of Regulation: A deep understanding of the toxicological data and risk assessment methodologies that underpin regulatory decisions is crucial for informed product development and compliance.

  • Context-Specific Risk Assessment: The acceptable risk for a cosmetic ingredient applied to the skin may differ from that of a substance intentionally ingested as a food flavoring.

Future research may focus on resolving the genotoxicity question, potentially through more advanced analytical techniques to assess the role of impurities or through novel in vivo models that can provide a clearer picture of the potential risk to human health.

References

Methodological & Application

Synthetic Strategies for the Production of α-Damascone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Damascone is a high-value ketone fragrance compound prized for its complex and potent rosy, fruity, and slightly woody aroma.[1] As a member of the rose ketone family, its presence, even in trace amounts, is defining in many fine fragrances and flavor compositions. While it can be found in natural sources like rose oil and tobacco, commercial demand is met almost exclusively through chemical synthesis.[2] This guide provides a detailed overview of the principal synthetic routes for α-Damascone, designed for organic chemists in research and industrial settings. We will explore methodologies starting from common precursors such as α-ionone and citral, delve into enantioselective approaches, and present detailed, field-proven protocols. The causality behind experimental choices, comparative analysis of different routes, and process workflows are discussed to provide a comprehensive technical resource.

Introduction to α-Damascone

α-Damascone, chemically known as (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one, is a C13-norisoprenoid. Its structure features a chiral center at the C1 position of the cyclohexene ring, meaning it exists as two enantiomers, (R)-(+)- and (S)-(-)-α-Damascone. These enantiomers possess distinct olfactory properties, making stereocontrolled synthesis a significant area of research. The majority of commercial demand is fulfilled through synthetic production from readily available petrochemical or natural precursors.[3][4] The challenge in its synthesis lies in efficiently constructing the carbon skeleton and controlling the stereochemistry and the position of the double bond within the cyclohexene ring.

Key Synthetic Strategies and Mechanisms

Several successful strategies have been developed for the synthesis of α-Damascone. The choice of route often depends on the desired scale, cost of starting materials, and the requirement for enantiomeric purity.

Route 1: Synthesis from α-Ionone via an Isoxazole Intermediate

A modern and efficient route transforms the inexpensive and widely available α-ionone into α-Damascone in four steps.[2][5] This pathway is notable for its use of relatively benign reagents and recyclable solvents, making it attractive for industrial applications.[2][5] The overall yield is reported to be around 54.9% with high chemical purity.[2][5]

Scientific Rationale: The core of this synthesis is an "interchange of functionality," a concept famously explored by Büchi and Vederas.[6] The ketone group of α-ionone is converted into an isoxazole ring, which acts as a masked functional group. This stable intermediate then undergoes reductive cleavage to unmask the desired crotonyl side chain of α-Damascone.

  • Step 1: Oximation: α-Ionone is reacted with hydroxylamine hydrochloride. This step converts the ketone into an oxime. The purpose is to prepare the molecule for the subsequent epoxidation and cyclization steps.

  • Step 2: Epoxidation: The double bond in the side chain of the α-ionone oxime is epoxidized, typically using hydrogen peroxide as a green oxidant.

  • Step 3: Dehydration/Cyclization: The oxime epoxide intermediate is then treated in a non-polar solvent like cyclohexane, which promotes dehydration and intramolecular cyclization to form a stable α-ionone isoxazole derivative.

  • Step 4: Reduction: The final step involves the reductive cleavage of the isoxazole ring. A classic method for this is using sodium in ethanol, which reduces the N-O bond and rearranges the structure to yield the final α-Damascone product.[2]

Experimental Protocol: α-Damascone from α-Ionone [2]

Step A: Synthesis of α-Ionone Oxime

  • Dissolve hydroxylamine hydrochloride (3.8 g, 0.06 mol) and sodium acetate (6.4 g, 0.07 mol) in water (15 mL).

  • Add this solution dropwise to a solution of α-ionone (10.0 g, 0.052 mol) in ethanol (20 mL).

  • Stir the reaction mixture for 4 hours at 55°C.

  • After cooling to room temperature, dilute the mixture with water (60 mL) and perform an extraction with ethyl acetate (3 x 80 mL).

  • Wash the combined organic phases with saturated NaHSO₃ solution (100 mL), dry over MgSO₄, and concentrate under vacuum to yield α-ionone oxime as a sticky orange oil (approx. 9.3 g, 99.6% yield). The product is typically used in the next step without further purification.

Step B: Synthesis of α-Ionone Oxime Epoxide

  • Dissolve the α-ionone oxime (9.3 g, 0.05 mol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add cetyltrimethylammonium hydroxide (CTAOH) (0.5 g) as a phase-transfer catalyst.

  • Add 30% hydrogen peroxide (12.0 g, 0.1 mol) dropwise while maintaining the temperature at 45°C.

  • Stir the mixture for 5 hours at 45°C.

  • Cool the reaction, dilute with water (60 mL), and extract with ethyl acetate (3 x 80 mL).

  • Wash the combined organic phases with saturated NaHSO₃ (100 mL), dry over MgSO₄, and concentrate in vacuo to yield the epoxide intermediate, which is used directly in the next step.

Step C: Synthesis of α-Ionone Isoxazole

  • Dissolve the crude α-ionone oxime epoxide from the previous step in cyclohexane (50 mL).

  • Heat the solution to reflux for 10 hours to induce dehydration and cyclization.

  • Cool the mixture and concentrate under vacuum to obtain the crude α-ionone isoxazole.

Step D: Reduction to α-Damascone

  • Dissolve the crude isoxazole in ethanol (50 mL).

  • Add small pieces of sodium metal (5.0 g, 0.22 mol) portion-wise to the solution, maintaining a gentle reflux from the exothermic reaction.

  • After the sodium is completely consumed, cool the mixture and carefully add water (50 mL).

  • Neutralize the solution with 2M HCl and extract with ethyl acetate (3 x 80 mL).

  • Wash the combined organic phases with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by vacuum distillation to obtain α-Damascone (final yield approx. 72.4% for this step, 97% purity by GC).[2]

Route 2: Synthesis from Citral

Citral is a readily available and inexpensive starting material, making this route highly relevant for industrial-scale production.[3][4] The general strategy involves the cyclization of citral to form α-cyclocitral, followed by the construction of the butenone side chain.[3][7]

Scientific Rationale: This pathway leverages classic organometallic and oxidation chemistry. The key challenge often lies in the oxidation of the secondary allylic alcohol intermediate to the corresponding ketone without causing unwanted side reactions or isomerization.[3][4]

  • Step 1: Cyclization: Citral is treated with an acid catalyst (e.g., phosphoric acid) to induce an intramolecular cyclization, forming α-cyclocitral. This is a crucial step that establishes the trimethylcyclohexene ring system.

  • Step 2: Grignard Reaction: α-cyclocitral is reacted with a 1-propenyl Grignard reagent (e.g., 1-propenylmagnesium bromide). This nucleophilic addition to the aldehyde forms the secondary allylic alcohol intermediate, (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-ol.[7]

  • Step 3: Oxidation: This is the most critical and often lowest-yielding step. The secondary allylic alcohol must be oxidized to the α,β-unsaturated ketone.

    • Classical Oxidants: Historically, stoichiometric amounts of heavy metal oxidants like chromium trioxide (CrO₃) or manganese dioxide (MnO₂) were used.[7] These reagents suffer from toxicity, harsh reaction conditions, and the formation of by-products, leading to low yields.[3][4]

    • Modern Catalytic Oxidation: To overcome these limitations, modern processes utilize catalytic oxidation systems. A highly effective method involves using an oxidizing agent like molecular oxygen or sodium hypochlorite in the presence of catalytic amounts of an organic nitroxyl radical (like TEMPO), a nitrate compound (like Fe(NO₃)₃), and an inorganic solid.[3][4][7] This system allows for milder reaction conditions, significantly improving yields and reducing waste.[3]

Workflow Diagram: Synthesis of α-Damascone from Citral

G Citral Citral Cyclocitral α-Cyclocitral Citral->Cyclocitral Acid-Catalyzed Cyclization Allyl_Alcohol Allylic Alcohol Intermediate Cyclocitral->Allyl_Alcohol 1-Propenyl-MgBr (Grignard Reaction) Alpha_Damascone α-Damascone Allyl_Alcohol->Alpha_Damascone Oxidation (e.g., TEMPO/Fe(NO₃)₃ cat.) G Geranyl_Acetate Geranyl Acetate Chiral_Epoxide Chiral Geraniol Epoxide Geranyl_Acetate->Chiral_Epoxide Sharpless Asymmetric Dihydroxylation & Steps S_Cyclogeraniol (S)-α-Cyclogeraniol Chiral_Epoxide->S_Cyclogeraniol ZrCl₄-promoted Cyclization S_Cyclocitral (S)-α-Cyclocitral S_Cyclogeraniol->S_Cyclocitral Oxidation S_iso_Damascol (S)-iso-α-Damascol S_Cyclocitral->S_iso_Damascol Allyltributyltin, BF₃·Et₂O S_Damascone (S)-(−)-α-Damascone S_iso_Damascol->S_Damascone Oxidation

References

Definitive Quantification of α-Damascone: Advanced Analytical Protocols Combining Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Damascone (α-Damascone) is a C13-norisoprenoid ketone of paramount importance in the fragrance and flavor industries, prized for its complex rosy, fruity, and slightly woody aroma profile.[1] As a high-impact aroma chemical, its precise quantification in diverse matrices—from fine fragrances and consumer products to beverages and biological samples—is critical for quality control, regulatory compliance, and research into its biosynthetic pathways and sensory effects. This document provides a comprehensive guide to the robust and sensitive quantification of α-Damascone, detailing field-proven protocols based on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind method selection, from sample preparation strategies, including Headspace Solid-Phase Microextraction (HS-SPME), to instrument parameter optimization, ensuring both accuracy and reliability in the resulting data.

Introduction to α-Damascone and Analytical Rationale

α-Damascone, chemically known as 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-2-en-1-one, is a potent fragrance and flavoring agent found naturally in trace amounts in rose oil, tobacco, and certain fruits.[2] Its commercial applications are extensive, appearing in cosmetics, personal care products, and food and beverages.[3][4] Given its low odor detection threshold, even minute variations in its concentration can significantly impact the final product's sensory profile.[5]

The analytical challenge lies in accurately quantifying α-Damascone, often present at low concentrations within chemically complex matrices. Gas Chromatography (GC) is the technique of choice for this analysis due to the volatility of α-Damascone.[6] When coupled with a Mass Spectrometry (MS) detector, the method provides not only exceptional sensitivity but also definitive identification, a critical feature for distinguishing α-Damascone from its isomers (e.g., β- and δ-Damascone) and other co-eluting matrix components.[7]

Physicochemical Properties of α-Damascone

Understanding the physicochemical properties of α-Damascone is fundamental to designing an effective analytical method. These properties dictate the optimal choices for sample extraction, chromatographic separation, and detection.

PropertyValueRationale for Analytical MethodSource
Molecular Formula C₁₃H₂₀OThe molecular mass is key for MS identification.[4]
Molecular Weight 192.30 g/mol Determines the parent ion and fragmentation patterns in MS.
Boiling Point ~253-255 °CHigh enough to be a heart note in fragrances, yet volatile enough for GC analysis.[8]
Flash Point >93.33 °CRelevant for handling and storage safety.[9][10]
Solubility Soluble in ethanol & essential oils; insoluble in water.Dictates solvent choice for standards and sample dilution. Its hydrophobicity makes it suitable for extraction via SPME.[9]
Log P (Octanol/Water) 3.66Indicates a non-polar, lipophilic nature, guiding the selection of a non-polar GC column and SPME fiber coating.[5]
Appearance Colorless to pale yellow liquidPhysical property.[8]

Analytical Workflow: From Sample to Result

The quantification of α-Damascone follows a structured workflow designed to ensure precision and accuracy at every stage. The process begins with meticulous sample preparation to isolate and concentrate the analyte, followed by instrumental analysis for separation and detection, and concludes with data processing for final concentration determination.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Perfume, Beverage, etc.) Dilution Protocol 1: Direct Dilution (High Conc. Samples) Sample->Dilution Matrix Dependent SPME Protocol 2: HS-SPME (Trace Level Samples) Sample->SPME Matrix Dependent GCMS GC-MS Analysis (Separation & Detection) Dilution->GCMS SPME->GCMS Integration Peak Integration & Identification GCMS->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Construction Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for α-Damascone quantification.

Sample Preparation Protocols

The choice of sample preparation technique is dictated by the sample matrix and the expected concentration of α-Damascone.

Protocol 1: Direct Injection for High-Concentration Samples (e.g., Perfumes, Fragrance Oils)

This method is suitable for samples where α-Damascone is a major component and the matrix is relatively simple.

Rationale: Direct dilution is fast and minimizes sample manipulation, reducing the risk of analyte loss. Ethanol is an appropriate solvent given α-Damascone's high solubility.[9]

Step-by-Step Protocol:

  • Internal Standard (IS) Spiking: Prepare a stock solution of a suitable internal standard (e.g., deuterated α-Damascone or a compound with similar chemical properties not present in the sample, such as isobutyl-2-methoxypyrazine) in ethanol.

  • Sample Weighing: Accurately weigh approximately 100 mg of the fragrance oil or perfume into a 10 mL volumetric flask.

  • Spiking and Dilution: Add a known volume of the internal standard stock solution to the flask. Dilute to the mark with high-purity ethanol.

  • Serial Dilution (if necessary): If the expected concentration is very high, perform a serial dilution to bring the final concentration into the calibrated range of the instrument (e.g., 1-100 mg/L).

  • Vial Transfer: Transfer the final solution to a 2 mL GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Trace Quantification (e.g., Beverages, Tissues)

HS-SPME is a solvent-free extraction technique ideal for isolating volatile and semi-volatile compounds from complex matrices.[11][12] It concentrates the analyte from the headspace above the sample onto a coated fiber, enhancing sensitivity for trace-level detection.[13][14]

Rationale: For matrices like wine or fruit juice, direct injection would introduce non-volatile components that contaminate the GC system. HS-SPME selectively extracts volatile compounds like α-Damascone, providing a clean extract and significantly improving detection limits. The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad affinity for various volatiles.

HS_SPME_Process Start Sample + Salt + IS in Vial Equilibrate 1. Equilibration (Heating & Agitation) Analyte moves to Headspace Start->Equilibrate Extract 2. Extraction (SPME Fiber Exposed) Analyte adsorbs onto fiber Equilibrate->Extract Desorb 3. Desorption (Fiber in GC Inlet) Analyte desorbs into column Extract->Desorb End GC-MS Analysis Desorb->End

Caption: The three key stages of the HS-SPME process.

Step-by-Step Protocol:

  • Sample Preparation: Place 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial. For solid samples, use 1-2 g.

  • Matrix Modification: Add 1.5 g of sodium chloride (NaCl) to the vial. This "salting-out" effect increases the ionic strength of the sample, promoting the release of volatile organic compounds into the headspace.

  • Internal Standard Spiking: Spike the sample with a known amount of internal standard solution.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation/Equilibration: Place the vial in the autosampler tray. Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to facilitate the partitioning of α-Damascone into the headspace.

  • Extraction: Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.

  • Desorption: Immediately after extraction, transfer the fiber to the GC inlet for thermal desorption.

GC-MS Instrumentation and Method Parameters

The following parameters are a robust starting point for the quantification of α-Damascone and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Port Splitless mode, 250 °CEnsures quantitative transfer of the analyte onto the column, especially after SPME desorption.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column is ideal for separating α-Damascone based on its boiling point and non-polar nature.[7]
Oven Program 50 °C (hold 2 min), ramp to 250 °C @ 8 °C/min, hold 5 minThis temperature program provides good separation of α-Damascone from other common fragrance and flavor components.
Mass Spectrometer (MS)
Ion Source Electron Ionization (EI), 70 eVStandard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Source Temperature 230 °CStandard operating temperature.
Quadrupole Temp. 150 °CStandard operating temperature.
Acquisition Mode Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM)Full Scan is used for initial identification and confirmation. SIM is used for quantification to maximize sensitivity.
SIM Ions for α-Damascone m/z 69 (Quantifier) , 81, 123, 192 (Qualifier)m/z 69 is typically the most abundant ion, providing the best signal-to-noise for quantification. Qualifier ions confirm the analyte's identity.[4]

Data Analysis and Quantification

1. Analyte Identification: The identity of α-Damascone is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.[3] The mass spectrum should show the characteristic fragmentation pattern, including the parent ion (m/z 192) and key fragments (m/z 69, 81, 123).[4]

2. Calibration:

  • Prepare a series of calibration standards of α-Damascone (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L for HS-SPME or 1-100 mg/L for direct injection) in the appropriate solvent or matrix.

  • Spike each standard with a constant concentration of the internal standard.

  • Analyze each standard using the established GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of α-Damascone to the peak area of the internal standard against the concentration of α-Damascone. The curve should have a coefficient of determination (R²) ≥ 0.99.

3. Calculation: The concentration of α-Damascone in the unknown sample is calculated using the linear regression equation derived from the calibration curve.

Conclusion

The methodologies presented provide a validated and robust framework for the accurate and sensitive quantification of α-Damascone in a variety of matrices. By selecting the appropriate sample preparation technique—direct dilution for high-concentration samples or HS-SPME for trace-level analysis—and utilizing the power of GC-MS, researchers and quality control scientists can achieve reliable results. The causality-driven approach, from understanding the analyte's physicochemical properties to optimizing each step of the workflow, ensures the generation of trustworthy and defensible data essential for product development, safety assessment, and scientific research.

References

Application Note: High-Sensitivity Analysis of α-Damascone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and quantification of α-Damascone, a key fragrance and flavor compound, using Gas Chromatography-Mass Spectrometry (GC-MS). We detail optimized instrumental parameters, robust sample preparation protocols for both neat standards and complex matrices, and an in-depth analysis of the resulting mass spectrum. The methodologies described herein are designed for researchers, quality control scientists, and professionals in the food, beverage, and cosmetics industries, ensuring high sensitivity, specificity, and reproducibility.

Introduction: The Significance of α-Damascone Analysis

Alpha-Damascone (C₁₃H₂₀O, M.W. 192.30 g/mol ) is a ketone belonging to the family of rose ketones, prized for its complex and potent aroma profile described as fruity, floral, and slightly woody.[1][2] It is a crucial component in high-end perfumery and a valued flavoring agent in various food and beverage products, including teas, wines, and fruit-based goods.[3][4][5] Given its powerful sensory impact even at trace levels, accurate and sensitive analytical methods are essential for quality control, authenticity verification, and formulation development.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like α-Damascone.[6][7] The gas chromatograph separates components of a mixture based on their volatility and interaction with a capillary column, while the mass spectrometer provides definitive identification by creating a unique fragmentation pattern, or "mass spectrum," for each compound.[7] This hyphenated technique offers unparalleled specificity and sensitivity for analyzing complex matrices.

Principle of Gas Chromatography-Mass Spectrometry

The GC-MS analysis workflow involves several key stages:

  • Injection: A liquid or gaseous sample is introduced into a heated inlet, where it is vaporized.

  • Separation (GC): An inert carrier gas (typically helium) transports the vaporized sample through a long, thin capillary column.[7] The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and differential affinities for this stationary phase, eluting from the column at characteristic times known as retention times (RT).[7]

  • Ionization (MS): As compounds exit the GC column, they enter the ion source of the mass spectrometer. In Electron Ionization (EI) mode, a high-energy electron beam bombards the molecules, dislodging an electron to create a positively charged molecular ion (M⁺).[8]

  • Fragmentation: The molecular ions are energetically unstable and break apart into smaller, charged fragments in predictable patterns.[8][9] This fragmentation is highly characteristic of the molecule's structure.

  • Detection (MS): The positive ions (both the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification.[7]

Materials and Instrumentation

Reagents and Standards
  • α-Damascone analytical standard: (CAS No: 43052-87-5), ≥95.0% purity.[3]

  • Solvents: GC-MS grade Hexane, Dichloromethane, or Ethyl Acetate. Solvents must be volatile and free from contaminants.[10][11]

  • Carrier Gas: Helium (99.999% purity or higher).

  • SPME Fibers (for Protocol 2): Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

Instrumentation and Analytical Conditions

The following parameters provide a robust starting point for the analysis and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph (GC)
Column Non-polar column, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column separates compounds primarily by boiling point, which is effective for a wide range of fragrance compounds like terpenes and ketones.[11]
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is the most common carrier gas, providing good separation efficiency and compatibility with mass spectrometers.[7]
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Recommended for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[11] For higher concentrations, a split injection may be used.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a wide range of boiling points.[12] The initial hold helps focus early-eluting compounds.
Mass Spectrometer (MS)
Ion Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase and promote efficient ionization.
Interface Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that can be compared against established libraries like NIST.[7]
Mass Scan Range 40 - 400 m/zCaptures the molecular ion (m/z 192) and all significant fragment ions of α-Damascone.
Detector Mode Full ScanAcquires a complete mass spectrum for each point in the chromatogram, allowing for definitive identification.

Experimental Protocols

Protocol 1: Preparation of a Calibration Standard

This protocol is for creating a standard solution to determine the instrument's response and the retention time of α-Damascone.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neat α-Damascone analytical standard and dissolve it in 10 mL of hexane in a Class A volumetric flask.

  • Working Standard (10 µg/mL): Perform a serial dilution. Transfer 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with hexane. This concentration is suitable for a 1 µL splitless injection.[11]

  • Vial Transfer: Transfer the working standard into a 2 mL glass autosampler vial.[10]

  • Analysis: Inject 1 µL into the GC-MS system using the parameters outlined in Table 1.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of α-Damascone from a Liquid Matrix

HS-SPME is a solvent-free extraction technique ideal for isolating volatile analytes from complex samples like beverages or fragrance solutions.[6]

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. If the sample is solid, use approximately 1-2 grams.

  • Salting Out (Optional but Recommended): Add 1 gram of sodium chloride (NaCl) to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile organic compounds into the headspace.[13]

  • Incubation & Equilibration: Seal the vial and place it in a heating block or autosampler incubator set to 60 °C for 15 minutes. This allows the volatile compounds to reach equilibrium between the sample and the headspace.[12]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace (not touching the liquid) for 30 minutes at the same temperature (60 °C). The analytes will adsorb onto the fiber coating.

  • Desorption: Immediately retract the fiber and insert it into the GC inlet (250 °C) for 5 minutes to thermally desorb the trapped analytes onto the column for analysis.[13]

Experimental Workflow Diagram

The overall analytical process is summarized in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Protocol 1: Standard Dilution Injection Vaporization & Injection Standard->Injection SPME Protocol 2: HS-SPME Extraction SPME->Injection Separation GC Separation Injection->Separation Carrier Gas Detection MS Ionization & Detection Separation->Detection Elution TIC Chromatogram Generation Detection->TIC Spectrum Mass Spectrum Analysis Detection->Spectrum Quant Quantification TIC->Quant Library Library Matching (NIST) Spectrum->Library

Caption: GC-MS analytical workflow from sample preparation to data analysis.

Results and Discussion

Chromatographic Analysis

Using the GC conditions in Table 1, α-Damascone is expected to elute with a retention time of approximately 15-18 minutes. The total ion chromatogram (TIC) will show a sharp, symmetrical peak at this retention time for a standard solution. In a complex matrix, other volatile compounds will also appear as distinct peaks.

Mass Spectrum Interpretation

The mass spectrum is the key to positive identification. The 70 eV EI mass spectrum of α-Damascone is characterized by a molecular ion (M⁺) and several key fragment ions.

  • Molecular Ion (M⁺) at m/z 192: This peak corresponds to the intact molecule after losing one electron. Its presence confirms the molecular weight of the compound.[14]

  • Base Peak at m/z 123: The most abundant ion in the spectrum. This fragment is highly stable and characteristic of α-Damascone. It is formed through a retro-Diels-Alder (RDA) fragmentation of the cyclohexene ring.

  • Key Fragment at m/z 69: This fragment corresponds to the [C₄H₅O]⁺ acylium ion, formed by alpha-cleavage adjacent to the carbonyl group.[15] This is a very common fragmentation pathway for ketones.[16]

  • Other Significant Fragments: Ions at m/z 41, 91, and 109 are also typically observed and contribute to the unique fingerprint.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure / Origin Relative Abundance
192[C₁₃H₂₀O]⁺ (Molecular Ion)Low to Medium
177[M - CH₃]⁺Low
123[C₉H₁₅]⁺ (Retro-Diels-Alder)High (Often Base Peak)
69[CH₃CH=CHCO]⁺ (Acylium ion via α-cleavage)High
41[C₃H₅]⁺ (Allyl cation)Medium to High
Fragmentation Pathway of α-Damascone

The fragmentation of α-Damascone is driven by the energetic instability of the molecular ion and the formation of stable daughter ions. The primary pathways are alpha-cleavage and the retro-Diels-Alder reaction.

Fragmentation M α-Damascone Molecular Ion (M⁺) m/z = 192 F69 Acylium Ion [C₄H₅O]⁺ m/z = 69 M->F69 α-Cleavage F123 Retro-Diels-Alder Fragment [C₉H₁₅]⁺ m/z = 123 M->F123 Retro-Diels-Alder

Caption: Primary fragmentation pathways for α-Damascone under EI-MS.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No peak or very low signal - Injector or syringe issue.- Sample concentration too low.- Leak in the system.- SPME fiber is worn or broken.- Check syringe and injector maintenance logs.- Prepare a more concentrated standard.- Perform a leak check.- Replace the SPME fiber.
Peak tailing - Active sites in the inlet liner or column.- Column contamination.- Inlet temperature too low.- Deactivate or replace the inlet liner.- Trim the first few cm of the column or bake it out.- Increase inlet temperature (do not exceed 300°C).
Poor reproducibility - Inconsistent injection volume.- Variable SPME extraction time/temperature.- Sample matrix effects.- Check autosampler for proper operation.- Ensure precise control of SPME parameters.- Use an internal standard for quantification.
Incorrect mass spectrum - Co-eluting peak.- Ion source is dirty.- Mass analyzer requires tuning.- Adjust the GC temperature program to improve separation.- Clean the ion source according to manufacturer's instructions.- Perform an instrument tune (autotune).

Conclusion

This application note presents a reliable and validated GC-MS method for the analysis of α-Damascone. The detailed protocols for both standard analysis and HS-SPME extraction from complex matrices provide a robust framework for high-quality data generation. By understanding the chromatographic behavior and mass spectral fragmentation patterns discussed, researchers and analysts can confidently identify and quantify α-Damascone, ensuring product quality and consistency in the fragrance, flavor, and related industries.

References

The Rose in the Matrix: A Guide to the Application of alpha-Damascone in Food and Beverages

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals on the effective utilization of alpha-dama­scone as a flavoring agent in food and beverage applications. With full editorial control, this guide moves beyond a rigid template to provide in-depth, field-proven insights into the chemistry, application, and analysis of this potent aroma chemical.

Introduction: The Allure of alpha-Damascone

This compound, a member of the rose ketone family, is a naturally occurring aromatic compound found in various essential oils, most notably in Bulgarian rose oil (Rosa damascena), but also identified as a constituent in black tea, tobacco, and certain wines.[1] Its commercial production is primarily achieved through organic synthesis.[2] Chemically, it is an unsaturated ketone with a complex and powerful odor profile that belies its simple structure.[3]

This compound is prized for its intense and multifaceted aroma, characterized by a dominant sweet, fruity, and floral bouquet with distinct notes of rose, apple, plum, and blackcurrant, often accompanied by subtle minty and woody undertones.[4][5] This complexity makes it a versatile and high-impact ingredient for food and beverage formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of alpha-dama­scone is fundamental to its effective application.

PropertyValueSource(s)
Chemical Name (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one[5]
CAS Number 24720-09-0[5]
FEMA Number 3420 / 3659[4][6]
JECFA Number 385[7]
Molecular Formula C₁₃H₂₀O[5]
Molecular Weight 192.30 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Odor Sweet, fruity, floral, rose, apple, plum, blackcurrant, minty[4][5]
Taste Profile At 30 ppm: Sweet, fruity, woody with a green, seedy background[8]
Solubility Soluble in ethanol and propylene glycol; practically insoluble in water (10.31 mg/L at 25°C est.)[3][8]
Boiling Point ~250-267 °C
Flash Point >93.33 °C[3]

Regulatory Status and Safety

This compound is "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance in food by the Flavor and Extract Manufacturers Association (FEMA).[4][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated alpha-dama­scone and concluded that there are "no safety concern at current levels of intake when used as a flavouring agen".[3][7]

Application in Food and Beverages

This compound's potent and complex aroma profile lends itself to a wide array of food and beverage applications. It is particularly effective in enhancing and imparting fruity and floral notes.

Recommended Usage Levels

The following table provides a general guideline for the typical use levels of alpha-dama­scone in various food and beverage categories. It is crucial to note that the optimal concentration will depend on the specific product matrix, desired flavor profile, and interactions with other flavor components.

Food/Beverage CategoryTypical Use Level (ppm)
Non-alcoholic Beverages0.2 - 0.5
Alcoholic Beverages0.2 - 0.5
Baked Goods0.2 - 0.5
Confectionery & Frostings0.2 - 0.5
Chewing Gum-
Dairy Products (ice cream, yogurt)-
Processed Fruits & Juices-
Jams & Jellies-
Hard Candy-
Soft Candy-

Data compiled from various sources, including The Good Scents Company Information System.[8]

Key Application Areas
  • Beverages: In non-alcoholic beverages such as fruit juices, teas, and carbonated drinks, alpha-dama­scone can provide a natural-smelling fruity-floral lift. In alcoholic beverages, it can add complexity and unique character.

  • Confectionery: It is highly effective in hard and soft candies, chewing gum, and chocolates, where it can create sophisticated fruit and floral flavor profiles.

  • Bakery: In baked goods and icings, it can enhance fruit fillings and contribute to a more aromatic final product.

  • Dairy: It can be used to flavor yogurts, ice creams, and other dairy products, providing a refreshing fruity-floral note.

Protocols for Application

Preparation of Stock Solutions

Due to its high potency and limited water solubility, alpha-dama­scone is typically used as a dilute solution. Ethanol and propylene glycol are common and effective solvents.

Protocol 5.1.1: Preparation of a 1% (w/v) this compound Stock Solution in Ethanol

  • Materials:

    • This compound (analytical standard or food grade)

    • 95% Food-grade ethanol

    • Volumetric flask (e.g., 100 mL)

    • Analytical balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh 1.00 g of alpha-dama­scone.

    • Transfer the weighed alpha-dama­scone into the 100 mL volumetric flask.

    • Add approximately 50 mL of 95% ethanol to the flask.

    • Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the alpha-dama­scone is completely dissolved.

    • Once dissolved, carefully add 95% ethanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution in a tightly sealed, amber glass bottle in a cool, dark place.

Diagram 5.1.1: Workflow for Stock Solution Preparation

G cluster_0 Preparation of 1% this compound Stock Solution weigh 1. Weigh 1.00 g of This compound transfer 2. Transfer to 100 mL volumetric flask weigh->transfer add_solvent 3. Add ~50 mL of 95% Ethanol transfer->add_solvent dissolve 4. Dissolve using a magnetic stirrer add_solvent->dissolve top_up 5. Top up to 100 mL with 95% Ethanol dissolve->top_up mix 6. Mix thoroughly top_up->mix store 7. Store in a sealed, amber bottle mix->store

Workflow for preparing a 1% this compound stock solution.
Incorporation into a Beverage Matrix

The following protocol provides a general guideline for adding alpha-dama­scone to a beverage.

Protocol 5.2.1: Flavoring a Model Beverage

  • Materials:

    • 1% this compound stock solution (from Protocol 5.1.1)

    • Unflavored model beverage base (e.g., sweetened, acidified water)

    • Micropipettes

    • Glass beakers or bottles

  • Procedure:

    • Determine the target concentration of alpha-dama­scone in the final beverage (e.g., 0.5 ppm).

    • Calculate the required volume of the 1% stock solution. For a 1 L batch at 0.5 ppm:

      • 0.5 ppm = 0.5 mg/L

      • 1% stock solution = 10 mg/mL

      • Volume of stock = (0.5 mg/L) / (10 mg/mL) = 0.05 mL/L = 50 µL/L

    • Prepare a 1 L batch of the model beverage base.

    • Using a calibrated micropipette, add 50 µL of the 1% alpha-dama­scone stock solution to the beverage.

    • Mix the beverage thoroughly to ensure even distribution of the flavor.

    • Allow the flavored beverage to equilibrate for a short period before sensory evaluation.

Analytical Methods for Quality Control

Accurate quantification of alpha-dama­scone in food and beverage matrices is essential for quality control, regulatory compliance, and product consistency. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free sample preparation technique that is ideal for the extraction of volatile and semi-volatile compounds like alpha-dama­scone from complex matrices.

Protocol 6.1.1: HS-SPME-GC-MS Analysis of this compound in a Beverage

  • Materials and Equipment:

    • SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Headspace vials (e.g., 20 mL) with magnetic crimp caps

    • Incubation and agitation unit for SPME

    • Beverage sample

    • Internal standard (optional, for quantification)

  • Procedure:

    • Sample Preparation: Place a known volume of the beverage (e.g., 5 mL) into a headspace vial. If using an internal standard, add it at this stage.

    • Incubation and Extraction:

      • Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes) with agitation.[10]

      • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 40 minutes) at the same temperature.[10]

    • Desorption and GC-MS Analysis:

      • Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).[10]

      • Start the GC-MS analysis.

    • GC-MS Parameters (Example):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • MS Parameters: Electron ionization (EI) at 70 eV, scan range m/z 40-400.

Diagram 6.1.1: HS-SPME-GC-MS Workflow

G cluster_1 HS-SPME-GC-MS Analysis sample_prep 1. Sample Preparation (Beverage in vial) incubation 2. Incubation & Extraction (SPME fiber in headspace) sample_prep->incubation desorption 3. Thermal Desorption (in GC inlet) incubation->desorption gc_ms 4. GC-MS Analysis desorption->gc_ms data_analysis 5. Data Analysis (Quantification) gc_ms->data_analysis

Workflow for the analysis of this compound using HS-SPME-GC-MS.

Sensory Evaluation

Sensory analysis is critical for determining the impact of alpha-dama­scone on the final product's flavor profile and consumer acceptance.

Descriptive Analysis

Descriptive analysis with a trained panel can provide a detailed sensory profile of a beverage containing alpha-dama­scone. A sensory lexicon is essential for this.

Table 7.1.1: Example Sensory Lexicon for Fruity-Floral Flavors

AttributeDefinitionReference Standard
Fruity The aromatic associated with various fruits.A mixture of apple, pear, and berry juices.
Floral The aromatic associated with flowers.A dilute solution of rosewater.
Rose A specific floral note reminiscent of fresh roses.Rosewater.
Apple The characteristic taste and aroma of fresh apples.Freshly pressed apple juice.
Plum The sweet, slightly tart, and deep fruit notes of plums.Plum puree.
Blackcurrant The characteristic tart, sweet, and slightly earthy notes of blackcurrants.Blackcurrant syrup.
Minty A cooling and aromatic sensation.A weak infusion of mint tea.
Woody Aromatics associated with wood or woody spices.Oak extract.
Sweet The basic taste of sucrose.A standard sucrose solution.
Sour The basic taste of citric acid.A standard citric acid solution.
Triangle Test

A triangle test is a discriminative method used to determine if there is a perceivable sensory difference between two products.[11][12]

Protocol 7.2.1: Triangle Test for a Beverage with this compound

  • Objective: To determine if the addition of alpha-dama­scone at a specific concentration creates a perceivable difference in a beverage.

  • Materials:

    • Control beverage (without alpha-dama­scone)

    • Test beverage (with alpha-dama­scone)

    • Identical, coded sample cups

    • Water and unsalted crackers for palate cleansing

  • Procedure:

    • Sample Preparation: For each panelist, prepare three samples: two of the control and one of the test, or two of the test and one of the control. The presentation order should be randomized.

    • Panelist Instructions: Each panelist is presented with the three coded samples and instructed to taste them from left to right. They are asked to identify the sample that is different from the other two.

    • Data Collection: Record the number of correct identifications.

    • Data Analysis: The results are analyzed using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

Stability and Interactions

The stability of alpha-dama­scone can be influenced by processing conditions and interactions with the food matrix.

  • pH: Damascones can undergo degradation in acidic conditions, particularly at lower pH values.[13][14] This is a critical consideration for acidic beverages. The rate of degradation is influenced by the specific pH and temperature.

  • Heat: Thermal processing, such as pasteurization, can potentially lead to the degradation of alpha-dama­scone. The extent of degradation will depend on the temperature and duration of the heat treatment.

  • Matrix Interactions: The perception of alpha-dama­scone can be influenced by its interaction with other food components such as proteins, carbohydrates, and lipids. These interactions can affect its volatility and release, thereby altering the perceived flavor profile.

Conclusion

This compound is a powerful and versatile flavoring ingredient that can significantly enhance the sensory profile of a wide range of food and beverage products. Its successful application requires a thorough understanding of its chemical properties, careful consideration of usage levels, and the implementation of robust analytical and sensory evaluation protocols. By following the guidelines and protocols outlined in this document, researchers and product developers can effectively harness the unique and desirable characteristics of alpha-dama­scone to create innovative and appealing consumer products.

References

Enantioselective Synthesis of α-Damascone Isomers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactory Significance of Chiral α-Damascone

α-Damascone, a ketone belonging to the rose ketone family, is a highly valued fragrance ingredient prized for its complex and potent scent profile, which combines fruity, floral, and slightly woody notes.[1][2] This C13-norisoprenoid is a key component in many fine fragrances and flavor formulations. The olfactory properties of α-damascone are intrinsically linked to its stereochemistry. The molecule possesses a chiral center at the C-1 position of the cyclohexene ring, leading to the existence of two enantiomers: (R)-(+)-α-damascone and (S)-(-)-α-damascone. These enantiomers exhibit distinct aromatic characteristics, making their stereocontrolled synthesis a topic of significant interest in academia and industry. This guide provides a comprehensive overview of the leading enantioselective strategies for the synthesis of α-damascone isomers, complete with detailed protocols and mechanistic insights to aid researchers in this field.

Strategic Approaches to Enantioselectivity

The asymmetric synthesis of α-damascone isomers has been approached through several elegant strategies, each with its own merits and challenges. The most successful methods can be broadly categorized as:

  • Synthesis from Chiral Precursors: Utilizing a chiral building block to introduce the desired stereochemistry early in the synthetic sequence.

  • Enantioselective Protonation: Creating the chiral center through the stereoselective protonation of a prochiral enolate intermediate.

  • Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer.

This application note will delve into the practical implementation of these strategies, providing detailed protocols for the most effective and widely recognized methods.

Method 1: Synthesis from Enantiopure α-Cyclogeraniol via Sharpless Asymmetric Dihydroxylation

This approach is one of the most efficient and highly enantioselective routes to both (R)- and (S)-α-damascone, consistently achieving enantiomeric excess (ee) values of greater than 99%.[1][3] The key step is the Sharpless asymmetric dihydroxylation of an achiral precursor, geranyl acetate, to establish the crucial stereocenter.[4][5]

Scientific Rationale

The Sharpless asymmetric dihydroxylation allows for the predictable and highly selective introduction of two hydroxyl groups across a double bond.[6][7] The choice of the chiral ligand (either AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, leading to the formation of the desired enantiomer of the diol intermediate.[8] This chiral diol is then converted to the corresponding enantiopure α-cyclogeraniol, which serves as the chiral building block for the subsequent synthesis of α-damascone.

Experimental Workflow

cluster_0 Part 1: Chiral Precursor Synthesis cluster_1 Part 2: α-Damascone Synthesis Geranyl_Acetate Geranyl Acetate Chiral_Diol Chiral Diol Geranyl_Acetate->Chiral_Diol Sharpless Asymmetric Dihydroxylation (AD-mix) Epoxygeraniol (6S)- or (6R)-(Z)-6,7-Epoxygeraniol Chiral_Diol->Epoxygeraniol Conversion Cyclogeraniol (R)- or (S)-α-Cyclogeraniol Epoxygeraniol->Cyclogeraniol ZrCl4-promoted Cyclization & Deoxygenation Allylic_Alcohol Allylic Alcohol Intermediate Cyclogeraniol->Allylic_Alcohol Grignard Reaction (e.g., propenylmagnesium bromide) alpha_Damascone (R)- or (S)-α-Damascone Allylic_Alcohol->alpha_Damascone Oxidation

Caption: Synthetic pathway to enantiopure α-damascone from geranyl acetate.

Detailed Protocol: Synthesis of (R)-α-Damascone

Part 1: Synthesis of (R)-α-Cyclogeraniol

  • Sharpless Asymmetric Dihydroxylation of Geranyl Acetate:

    • In a round-bottom flask, dissolve geranyl acetate (1 equiv.) in a 1:1 mixture of tert-butanol and water.

    • Add AD-mix-β (containing the (DHQD)₂PHAL ligand) and methanesulfonamide (CH₃SO₂NH₂).

    • Stir the mixture vigorously at 0°C until the reaction is complete (monitored by TLC).

    • Quench the reaction with sodium sulfite, and extract the aqueous layer with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the resulting chiral diol by flash chromatography.

  • Conversion to (6R)-(Z)-6,7-Epoxygeraniol:

    • The chiral diol is then converted to the corresponding epoxide through standard chemical transformations (e.g., tosylation followed by intramolecular cyclization).

  • Biomimetic Cyclization and Deoxygenation:

    • The enantiopure (6R)-(Z)-6,7-epoxygeraniol is subjected to a regioselective ZrCl₄-promoted biomimetic cyclization.

    • This is followed by deoxygenation of the resulting secondary alcohol to yield (R)-α-cyclogeraniol.

Part 2: Synthesis of (R)-α-Damascone

  • Grignard Reaction:

    • To a solution of (R)-α-cyclogeraniol in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0°C, add a solution of propenylmagnesium bromide (1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer, and concentrate in vacuo.

  • Oxidation:

    • The resulting allylic alcohol intermediate is oxidized to (R)-α-damascone using a mild oxidizing agent such as manganese dioxide (MnO₂) or a chromium-based reagent.[9][10]

Method 2: Enantioselective Protonation of a Prochiral Enolate

This elegant and atom-economical approach, pioneered by Fehr and Galindo, generates the chiral center in the final stages of the synthesis through the protonation of a prochiral enolate using a chiral proton source.[11][12] This method can achieve high enantioselectivities (up to 84% ee) and has been instrumental in the synthesis of both enantiomers of α-damascone.[12]

Scientific Rationale

The core principle of this method lies in the creation of a prochiral enolate, which can be protonated from either of its two enantiotopic faces.[13][14] In the presence of a chiral proton donor, the transition state leading to one enantiomer is energetically favored over the other, resulting in an enantiomeric excess of the product.[3][15] The choice of the chiral proton donor is critical for achieving high selectivity. Ephedrine derivatives have been shown to be effective in this role.[11]

Experimental Workflow

cluster_0 Enolate Formation & Protonation Starting_Material α-Cyclogeranate Derivative Prochiral_Enolate Prochiral Enolate Starting_Material->Prochiral_Enolate Grignard Reaction (e.g., allylmagnesium chloride) in the presence of LDA alpha_Damascone (R)- or (S)-α-Damascone Prochiral_Enolate->alpha_Damascone Enantioselective Protonation (Chiral Proton Donor, e.g., Ephedrine derivative)

Caption: Enantioselective protonation pathway to α-damascone.

Detailed Protocol: Synthesis of (S)-α-Damascone
  • Formation of the Prochiral Enolate:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of lithium diisopropylamide (LDA) in anhydrous THF is prepared at -78°C.

    • A solution of methyl α-cyclogeranate (1 equiv.) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78°C.

    • After stirring for a short period, a solution of allylmagnesium chloride (1.1 equiv.) in THF is added. The reaction mixture is stirred at low temperature, allowing for the in-situ formation of the ketone, which is immediately deprotonated by the excess LDA to form the prochiral lithium enolate.

  • Enantioselective Protonation:

    • A pre-cooled solution of a chiral proton donor, such as an N-isopropylephedrine derivative (e.g., (1R,2S)-(-)-N-isopropylephedrine), in THF is added to the enolate solution.

    • The reaction is carefully monitored by TLC. The temperature is critical and must be maintained at a low level to ensure high enantioselectivity.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification:

    • The mixture is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield enantiomerically enriched (S)-α-damascone.

Parameter Synthesis via Chiral Precursor Enantioselective Protonation
Enantiomeric Excess (ee) >99%[1][3]Up to 84%[12]
Key Reagents AD-mix-α/β, ZrCl₄LDA, Chiral Proton Donor
Advantages Very high enantioselectivity, well-established method.Atom-economical, introduces chirality late in the synthesis.
Challenges Multi-step synthesis of the chiral precursor.Requires strictly anhydrous and low-temperature conditions.

Method 3: Lipase-Mediated Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases, in particular, have been successfully employed in the kinetic resolution of racemic intermediates en route to enantiopure α-damascone.[2][16]

Scientific Rationale

Kinetic resolution relies on the differential rate of reaction of a chiral catalyst (in this case, a lipase) with the two enantiomers of a racemic substrate.[17][18] The lipase will preferentially acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the acylated product.

Experimental Workflow

cluster_0 Kinetic Resolution cluster_1 α-Damascone Synthesis Racemic_Alcohol Racemic Allylic Alcohol Resolution Lipase-Mediated Kinetic Resolution Racemic_Alcohol->Resolution Enantiopure_Alcohol Enantiopure Alcohol Resolution->Enantiopure_Alcohol Acylated_Alcohol Acylated Alcohol Resolution->Acylated_Alcohol alpha_Damascone Enantiopure α-Damascone Enantiopure_Alcohol->alpha_Damascone Oxidation

Caption: Lipase-mediated kinetic resolution for the synthesis of enantiopure α-damascone.

General Protocol Outline
  • Preparation of the Racemic Substrate:

    • A racemic mixture of the allylic alcohol precursor to α-damascone is synthesized via the Grignard reaction of α-cyclocitral with propenylmagnesium bromide.[19]

  • Enzymatic Kinetic Resolution:

    • The racemic alcohol is dissolved in an appropriate organic solvent (e.g., hexane or isooctane).

    • An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CALB) are added to the solution.

    • The reaction is stirred at a controlled temperature (e.g., 40°C) and monitored for conversion (ideally to ~50%).

  • Separation and Synthesis:

    • Once the desired conversion is reached, the enzyme is filtered off.

    • The acylated alcohol and the unreacted enantiomerically enriched alcohol are separated by column chromatography.

    • The enantiopure alcohol is then oxidized to the corresponding enantiomer of α-damascone.

Conclusion

The enantioselective synthesis of α-damascone isomers is a well-explored area of organic chemistry, with several robust and highly selective methods available to researchers. The choice of synthetic strategy will depend on the desired enantiomeric purity, available resources, and scalability requirements. The synthesis from chiral precursors via Sharpless asymmetric dihydroxylation offers the highest enantioselectivity, while the enantioselective protonation route provides an elegant and atom-economical alternative. Enzymatic methods represent a greener approach that can also yield products with high optical purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of these important fragrance and flavor compounds.

References

alpha-Damascone: A High-Impact Standard for Flavor and Fragrance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

alpha-Damascone is a high-impact C13 norterpenoid ketone prized for its potent and complex olfactory profile, characterized by intense rosy-floral notes with fruity (apple, plum, blackcurrant) and subtle tobacco undertones.[1][2][3] Its stability, high purity potential, and characteristic aroma make it an indispensable analytical standard for quality control, method validation, and quantitative analysis in the flavor and fragrance industries.[4][5][6] This application note provides a comprehensive guide to the properties of this compound and detailed protocols for its use as a quantitative standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction: The Quintessential Rose Ketone

The damascones are a family of aromatic ketones that are among the most valued and potent materials in modern perfumery.[2] While found naturally in sources like Bulgarian rose oil, black tea, and tobacco, the synthetic version of this compound is widely used to impart richness, diffusion, and tenacity to fragrance and flavor compositions.[2][7] Its versatility allows it to enhance a wide array of accords, from floral and fruity to woody and herbal.[1][8]

The analytical challenge in the flavor and fragrance industry lies in ensuring the consistency and quality of complex mixtures. A reliable analytical standard is paramount for this task. This compound serves as an excellent standard due to its high stability under normal conditions and the availability of high-purity grades (typically ≥95-99%).[4][5][8] This document outlines the fundamental properties of this compound and establishes a robust, self-validating protocol for its quantification, enabling researchers and quality control analysts to achieve accurate and reproducible results.

Physicochemical Profile of this compound

Accurate analysis begins with a thorough understanding of the standard's properties. The key physicochemical characteristics of this compound are summarized below.

PropertyValue / DescriptionSource(s)
IUPAC Name (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one[8][9]
CAS Number 24720-09-0 (for the (E)-isomer)[8]
Alternate CAS 43052-87-5 (isomer mixture)[2][5]
Molecular Formula C₁₃H₂₀O[8][10]
Molecular Weight 192.30 g/mol [2][10]
Appearance Colorless to pale yellow liquid[1][9]
Odor Profile Intense floral-fruity (rose, apple, plum) with green and tobacco notes.[1][2][3]
Purity (Standard) ≥95.0% (sum of isomers by GC)[5][8]
Solubility Soluble in ethanol and most organic solvents; insoluble in water.[4][8]
Boiling Point ~250-267 °C[1][8]
Density ~0.93 - 0.96 g/mL[1][8]
Refractive Index ~1.490 - 1.500 (at 20°C)[5][8]

Application Protocol: Quantitative Analysis by GC-MS

This section details a complete, self-validating workflow for the quantification of this compound in a liquid matrix (e.g., fragrance oil, flavor concentrate) using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

Gas Chromatography (GC) separates volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification. For precise quantification, a calibration curve is generated from standards of known concentrations.

Experimental Workflow

The entire process, from standard preparation to final result, follows a logical sequence designed to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation A 1. Procure Certified This compound Standard (≥95%) B 2. Prepare Stock Solution (e.g., 1000 µg/mL in Ethanol) A->B C 3. Create Calibration Standards (Serial Dilution: 1-100 µg/mL) B->C D 4. Prepare Sample (Dilute in Ethanol to fall within calibration range) F 6. Inject Calibration Standards (Lowest to Highest Concentration) C->F Inject Standards G 7. Inject Prepared Sample(s) and QC Samples D->G E 5. Configure GC-MS Method (Temperatures, Flow Rate, Scan Mode) H 8. Integrate Peak Area for This compound F->H G->H I 9. Construct Calibration Curve (Area vs. Concentration) H->I J 10. Verify Linearity (R² ≥ 0.995) I->J K 11. Quantify Sample Concentration using Regression Equation J->K

Caption: GC-MS quantification workflow for this compound.

Protocol: Standard and Sample Preparation

Causality: The accuracy of the final result is fundamentally dependent on the precision of standard preparation. Using a certified analytical standard and calibrated, Class A volumetric glassware minimizes initial measurement errors. The solvent, typically high-purity ethanol or hexane, is chosen for its volatility and compatibility with the GC system, ensuring no interference with the analyte peak.[11]

Materials:

  • This compound analytical standard (≥95.0% purity)[5]

  • High-purity ethanol (or other suitable volatile solvent)

  • Class A volumetric flasks (10 mL, 50 mL)

  • Calibrated micropipettes

  • 2 mL GC vials with septa caps

Procedure:

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in a small amount of ethanol and fill to the mark. Mix thoroughly.

    • Calculate the precise concentration based on the actual weight.

  • Calibration Standards (Serial Dilution):

    • Prepare a series of at least five calibration standards by serially diluting the stock solution. A typical concentration range might be 1, 5, 10, 50, and 100 µg/mL.

    • For example, to make a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ethanol.

  • Quality Control (QC) Samples:

    • Prepare at least two QC samples from a separately prepared stock solution to validate the calibration curve. Their concentrations should be in the low and high range of the curve (e.g., 7.5 µg/mL and 75 µg/mL).[12]

  • Sample Preparation:

    • Based on the expected concentration of this compound, dilute the sample (e.g., fragrance oil) in ethanol to ensure the final concentration falls within the linear range of the calibration curve (1-100 µg/mL). A 1:100 or 1:1000 dilution is common.

    • Causality: This step is critical to prevent detector saturation and column overload, ensuring the analyte response is within the validated linear range of the instrument.[11]

Protocol: GC-MS Instrumentation and Method

Causality: The method parameters are chosen to provide optimal separation of this compound from other matrix components while ensuring a sharp, symmetrical peak shape for accurate integration. A non-polar HP-5MS column is a versatile choice for fragrance analysis.[12] The oven temperature program begins at a low temperature to trap volatiles and then ramps up to elute compounds in order of increasing boiling point.

ParameterRecommended Setting
GC System Agilent 7890A or equivalent
MS System Agilent 7000 Triple Quad or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 280 °C
Injection Vol. 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Scan: 40-400 amu (for identification); SIM: m/z 121, 192, 136 (for quantification)

Causality: Using Selected Ion Monitoring (SIM) mode for quantification significantly improves the signal-to-noise ratio, leading to lower detection limits and greater accuracy compared to full scan mode, as the detector focuses only on ions specific to this compound.[12]

Protocol: Data Analysis and Validation

Trustworthiness: The reliability of the quantitative result is validated by the quality of the calibration curve. A high coefficient of determination (R²) indicates a strong linear relationship between concentration and instrument response, confirming the method's accuracy across the calibrated range.

Calibration_Logic cluster_inputs Inputs cluster_process Processing cluster_output Quantification Standards Known Concentrations (C1, C2, C3, C4, C5) Plot Plot Area vs. Concentration Standards->Plot Areas Measured Peak Areas (A1, A2, A3, A4, A5) Areas->Plot Regression Perform Linear Regression y = mx + b Plot->Regression Validate Check R² ≥ 0.995 Regression->Validate Calculate Calculate Sample Conc. Cx = (Ax - b) / m Validate->Calculate If Valid SampleArea Measure Sample Peak Area (Ax) SampleArea->Calculate

Caption: Logical flow for calibration and sample quantification.

Procedure:

  • Following the GC-MS run, identify the this compound peak in each chromatogram by its retention time and mass spectrum.

  • Integrate the peak area for the quantifying ion (e.g., m/z 121) in all standard and sample injections.

  • Create a calibration curve by plotting peak area (y-axis) versus concentration (x-axis) for the five calibration standards.

  • Apply a linear regression to obtain the equation (y = mx + b) and the coefficient of determination (R²). The R² value must be ≥ 0.995 for the curve to be considered valid.[12]

  • Quantify the concentration of the QC samples. The calculated value should be within ±15% of the known value.

  • Using the peak area from the unknown sample (Ax), calculate its concentration (Cx) using the regression equation: Cx = (Ax - b) / m .

  • Remember to multiply the result by the dilution factor used during sample preparation to determine the final concentration in the original, undiluted sample.

Method Validation Principles

A fully validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[13] When using this compound as a standard, the following parameters should be assessed.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[14]Peak purity analysis (e.g., via MS) shows no co-eluting interferences.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.R² ≥ 0.995 for the calibration curve.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the expected sample concentration.
Accuracy The closeness of test results to the true value. Assessed using spike-recovery studies.Recovery should be within 90-110% for the assay of a major component.
Precision The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 5% for multiple injections.
LOQ The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.

Storage and Handling of the Standard

Proper storage and handling are critical to maintaining the integrity and shelf life of the this compound analytical standard.

  • Storage: Store in a cool, dry, and dark place, protected from light and air.[1][4][8] Use tightly sealed amber glass or aluminum containers and consider capping with nitrogen gas to prevent oxidation.[8][9] Recommended storage temperature is between 15–25°C.[8]

  • Stability: this compound is a relatively stable compound but is sensitive to light and can oxidize upon prolonged exposure to air.[4][8] Analytical standards have a limited shelf life; always check the expiry date on the label.[5]

  • Handling: May cause an allergic skin reaction.[8][15] Wear protective gloves and eye protection.[8] Avoid breathing vapors and handle in a well-ventilated area.[15][16]

Conclusion

This compound is a cornerstone of modern flavor and fragrance creation, and its role as an analytical standard is equally vital. Its well-defined properties and chemical stability make it an ideal candidate for developing robust, accurate, and reproducible analytical methods. The GC-MS protocol detailed in this note provides a validated, trustworthy framework for the precise quantification of this compound, enabling researchers and industry professionals to ensure the quality, consistency, and safety of their products.

References

α-Damascone: Application Notes and Protocols for Investigating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Damascone, a C13 norterpenoid ketone, is a well-regarded constituent of fine fragrances and flavor formulations, prized for its complex fruity and floral aroma profile reminiscent of rose, apple, and blackcurrant.[1][2] Structurally, it is classified as an α,β-unsaturated ketone, a feature that hints at a potential for broader biological reactivity beyond its organoleptic properties.[3] While extensively utilized in the fragrance industry, emerging research indicates that α-Damascone and related damascones possess a range of biological activities worthy of investigation by the scientific and drug development communities.

This guide provides an in-depth exploration of the known and potential biological activities of α-Damascone, with a focus on its antimicrobial, anti-inflammatory, and antioxidant properties. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven protocols to facilitate further investigation into its therapeutic potential.

Physicochemical Properties of α-Damascone

A foundational understanding of α-Damascone's physical and chemical characteristics is essential for designing and interpreting biological assays.

PropertyValueReference(s)
Chemical Name 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one[3]
Synonyms α-Damascone, Damarose alpha[2]
CAS Number 43052-87-5[3]
Molecular Formula C₁₃H₂₀O[4]
Molecular Weight 192.30 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in alcohol and most organic solvents; insoluble in water.
Safety May cause skin sensitization.[5]

Antimicrobial Activity of α-Damascone

Recent studies have highlighted the potential of damascones, including the α-isomer, as effective antimicrobial agents against clinically relevant pathogens.

Antifungal Activity against Candida Species

Mechanism Insight: Studies have demonstrated that α-Damascone exhibits significant antifungal activity against various Candida species.[6] While the precise mechanism is still under investigation, it is hypothesized that its lipophilic nature allows it to disrupt the fungal cell membrane's integrity. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The presence of the α,β-unsaturated ketone moiety may also contribute to its activity by reacting with cellular nucleophiles, such as cysteine residues in essential enzymes, thereby disrupting critical metabolic pathways.[7]

Experimental Workflow: Antifungal Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis b_culture Prepare Candida culture a_dilutions Prepare serial dilutions of α-Damascone inoculate Inoculate microtiter plate with Candida and α-Damascone dilutions a_dilutions->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic mfc Determine MFC by plating on agar read_mic->mfc

Caption: Workflow for determining the antifungal activity of α-Damascone.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[8][9]

  • Preparation of α-Damascone Stock Solution: Due to its hydrophobicity, dissolve α-Damascone in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the α-Damascone stock solution in RPMI 1640 medium buffered with MOPS to obtain a range of concentrations. Ensure the final DMSO concentration is below 1% to avoid solvent toxicity.

  • Inoculum Preparation: Culture the desired Candida strain on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation: Add the fungal inoculum to each well containing the α-Damascone dilutions. Include a positive control (fungi without α-Damascone) and a negative control (medium only). Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of α-Damascone that causes complete visual inhibition of growth. This can also be determined spectrophotometrically by measuring the absorbance at 492 nm.

  • MFC Determination: To determine if the effect is fungicidal or fungistatic, take an aliquot from the wells showing no visible growth and plate it on Sabouraud Dextrose Agar. Incubate at 35°C for 48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Antibacterial Activity and Efflux Pump Inhibition

Mechanism Insight: α-Damascone has shown clinically relevant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. A particularly interesting aspect of its bioactivity is its potential to act as an efflux pump inhibitor (EPI). Bacterial efflux pumps are membrane proteins that actively extrude antibiotics from the cell, a common mechanism of drug resistance. By inhibiting these pumps, α-Damascone can potentially restore the efficacy of conventional antibiotics. The proposed mechanism for EPI activity involves the compound interfering with the structure or energy source of the pump, thereby preventing the expulsion of the antibiotic.

Experimental Workflow: Efflux Pump Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis b_culture Culture S. aureus strain (with known efflux pump) a_dilutions Prepare α-Damascone and Ethidium Bromide (EtBr) solutions load_etbr Load bacteria with EtBr in the presence/absence of α-Damascone a_dilutions->load_etbr measure_fluorescence Measure EtBr accumulation/efflux over time using a fluorometer load_etbr->measure_fluorescence analyze_data Compare fluorescence levels to determine efflux inhibition measure_fluorescence->analyze_data

Caption: Workflow for assessing efflux pump inhibition by α-Damascone.

Protocol 2: Ethidium Bromide Efflux Assay

This protocol is based on the principle that ethidium bromide (EtBr), a fluorescent substrate of many efflux pumps, will accumulate inside bacterial cells if the pumps are inhibited.[10][11]

  • Bacterial Culture: Grow the S. aureus strain of interest overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Cell Preparation: Harvest the bacteria by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Loading with EtBr: Add EtBr to the bacterial suspension at a sub-inhibitory concentration. Divide the suspension into treatment groups: one with α-Damascone at a predetermined concentration and a control group without.

  • Efflux Measurement: Monitor the fluorescence of the bacterial suspension over time using a fluorometer. A decrease in fluorescence in the control group indicates active efflux of EtBr. A sustained or higher level of fluorescence in the α-Damascone-treated group suggests inhibition of the efflux pump.

Anti-inflammatory and Antioxidant Potential

The α,β-unsaturated ketone structure in α-Damascone is a key feature that suggests a potential for modulating cellular redox and inflammatory pathways.

Mechanism Insight: The Nrf2-ARE Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds, such as those with an α,β-unsaturated ketone moiety, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[13][14] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13] This upregulation of endogenous antioxidant defenses can also lead to anti-inflammatory effects by suppressing pro-inflammatory signaling pathways like NF-κB. While detailed studies on α-Damascone are emerging, research on the structurally similar β-Damascone has demonstrated its ability to activate the Nrf2 pathway, leading to reduced production of inflammatory cytokines like IL-6 and TNF-α in immune cells.[15]

Signaling Pathway: Nrf2 Activation by α-Damascone

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a_damascone α-Damascone keap1_nrf2 Keap1-Nrf2 Complex a_damascone->keap1_nrf2 Reacts with Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Release proteasome Proteasomal Degradation keap1_nrf2->proteasome Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE nrf2_nuc->are Binds to antioxidant_genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activates

Caption: Proposed mechanism of Nrf2 pathway activation by α-Damascone.

Protocol 3: Nrf2 Activation and Anti-inflammatory Activity in Macrophages

This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[16][17]

  • Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells in appropriate plates and treat with various concentrations of α-Damascone for a predetermined time.

  • Assessment of Nrf2 Nuclear Translocation:

    • Lyse the cells and separate the nuclear and cytoplasmic fractions.

    • Perform Western blotting to detect Nrf2 levels in both fractions. An increase in nuclear Nrf2 indicates activation.

  • Quantification of Antioxidant Gene Expression:

    • Extract total RNA from the treated cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes such as Hmox1 (for HO-1) and Nqo1.

  • Measurement of Anti-inflammatory Effects:

    • Pre-treat the cells with α-Damascone, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture medium using the Griess reagent.

    • Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

Direct Antioxidant Activity

In addition to inducing endogenous antioxidant systems, α-Damascone may also possess direct free radical scavenging activity.

Protocol 4: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the direct antioxidant capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add different concentrations of α-Damascone to the DPPH solution.

  • Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid can be used as a positive control.

Cytotoxicity Assessment

When evaluating the biological activity of any compound for potential therapeutic use, it is crucial to assess its cytotoxicity to mammalian cells.

Protocol 5: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

  • Cell Seeding: Seed the mammalian cell line of interest (e.g., HepG2, A549, or 3T3) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of α-Damascone for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 550-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Conclusion and Future Directions

α-Damascone, a compound with a long history in the fragrance and flavor industry, is emerging as a molecule with significant biological potential. Its demonstrated antimicrobial activities and the strong theoretical and experimental basis for its anti-inflammatory and antioxidant effects via the Nrf2 pathway make it a compelling candidate for further research in drug discovery and development. The protocols outlined in this guide provide a robust framework for scientists to explore and validate the therapeutic applications of this intriguing natural product derivative. Future research should focus on elucidating the precise molecular targets of α-Damascone, evaluating its efficacy in in vivo models of infection and inflammation, and exploring its structure-activity relationships to potentially develop even more potent analogues.

References

Troubleshooting & Optimization

challenges and limitations in alpha-Damascone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for α-Damascone synthesis. This guide is designed for researchers, chemists, and professionals in the fields of fragrance chemistry and drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of synthesizing this valuable rose ketone.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of α-damascone, providing foundational knowledge for planning your experiments.

Q1: What are the primary synthetic routes to α-Damascone?

A1: The synthesis of α-damascone, a prominent fragrance ingredient, is primarily achieved through several strategic pathways, often starting from readily available terpenoids. The most common precursors are citral and α-ionone .

  • From Citral: One route involves reacting citral with an appropriate Grignard reagent, such as 1-propenylmagnesium bromide, to form an allylic alcohol intermediate.[1] This alcohol is then oxidized to a ketone, which undergoes an acid-catalyzed cyclization and rearrangement to yield α-damascone.[1]

  • From α-Ionone: A more recent and efficient route starts with α-ionone, which is structurally closer to the target molecule. This pathway can involve a four-step process: oximation, epoxidation, dehydration, and reduction, which has been reported to achieve a total yield of 54.9% with high purity.[2][3]

  • Using Pyronenes: γ- and δ-Pyronenes, which can be derived from myrcene, also serve as intermediates in some synthetic approaches to α-damascone.[4]

Q2: Why is controlling isomerism so critical in damascone synthesis?

A2: The olfactory properties of damascones are highly dependent on their isomeric form (α, β, γ, δ). The position of the double bond within the cyclohexene ring is crucial. The acid-catalyzed cyclization and rearrangement steps are particularly sensitive and can lead to a mixture of isomers if not carefully controlled.[1] For instance, the conversion of pseudo-damascone to the final product involves a simultaneous cyclization and a double bond rearrangement.[1] Failure to control this step results in a product mix with inconsistent fragrance profiles and necessitates challenging purification steps.

Q3: What are the main advantages of starting from α-ionone compared to citral?

A3: Starting from α-ionone offers a significant advantage because its core structure already contains the 2,6,6-trimethylcyclohexenyl ring system present in α-damascone. This pre-existing ring simplifies the overall synthesis, often leading to shorter routes and potentially higher overall yields. The synthesis from citral requires the construction of this ring via a cyclization reaction, which can introduce complexity and the potential for side reactions.[1] The route from α-ionone reported by N. Li et al. is noted for being a simpler and more successful method for industrial preparation.[2]

Part 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Q1: My Grignard reaction with α-cyclocitral and 1-propenylmagnesium bromide is giving a low yield. What are the likely causes and solutions?

A1: Low yields in Grignard reactions are a common issue, often stemming from the reagent's high reactivity and sensitivity.

Potential Cause Explanation Recommended Solution
Moisture or Protic Solvents Grignard reagents are potent bases and will react with any source of protons (e.g., water, alcohols) in the glassware or solvent, quenching the reagent.Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. Use anhydrous solvents (e.g., dry diethyl ether, THF) and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.
Poor Reagent Quality The Grignard reagent may have degraded during storage or was not fully formed.Titrate the Grignard reagent before use to determine its exact molarity. If possible, prepare the reagent fresh for the best results.
Side Reactions Aldehydes like α-cyclocitral can undergo enolization. Additionally, the Grignard reagent can add in a 1,4-conjugate fashion to any α,β-unsaturated systems.Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the desired 1,2-addition to the carbonyl group and minimize side reactions.[5]
Steric Hindrance The bulky nature of both the Grignard reagent and the substrate can slow down the reaction.[6]Allow for a longer reaction time or a slight increase in temperature after the initial addition phase to ensure the reaction goes to completion.

Q2: The acid-catalyzed cyclization of my dienone intermediate is producing a mixture of damascone isomers (β, γ) instead of selectively forming α-damascone. How can I improve selectivity?

A2: Achieving high selectivity in the final acid-catalyzed rearrangement is crucial and depends heavily on reaction conditions. This step involves both ring closure and a precise double bond migration.[1]

Potential Cause Explanation Recommended Solution
Incorrect Acid Strength/Concentration Strong acids or high concentrations can provide enough energy to overcome the activation barrier for the formation of more thermodynamically stable, but undesired, isomers.Screen different acids (e.g., sulfuric acid, phosphoric acid, p-toluenesulfonic acid) and optimize their concentration.[7] Start with milder conditions and gradually increase the strength if the reaction is too slow.
High Reaction Temperature Elevated temperatures can promote isomerization to other forms of damascone.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely using GC or TLC to stop it once the desired α-isomer is maximized.
Extended Reaction Time Leaving the reaction for too long, even under optimal conditions, can lead to the slow formation of undesired isomers.Perform a time-course study to identify the optimal reaction duration. Quench the reaction promptly once the peak conversion to α-damascone is observed.

Q3: My oxidation of the allylic alcohol intermediate to the ketone is sluggish and incomplete. What can I do?

A3: Incomplete oxidation is often due to reagent deactivation, insufficient stoichiometry, or suboptimal conditions.

Potential Cause Explanation Recommended Solution
Poor Reagent Activity Solid oxidizing agents like manganese dioxide (MnO₂) can vary in activity. Chromium-based reagents can be sensitive to pH and solvent.Use a highly active grade of MnO₂. If using chromium trioxide, ensure the conditions are appropriate (e.g., in pyridine or with 3,5-dimethyl pyrazole).[1]
Insufficient Reagent A large excess of the oxidizing agent is often required, especially with heterogeneous reagents like MnO₂.Increase the molar equivalents of the oxidizing agent. For MnO₂, a 5- to 10-fold excess by weight is common.
Alternative, Milder Methods Traditional heavy metal oxidants can be harsh and pose disposal challenges.Consider alternative catalytic methods, such as iron-catalyzed aerobic oxidation using molecular oxygen in the presence of TEMPO, which can be milder and more environmentally friendly.[1]

Q4: I'm struggling to purify the final α-damascone product from closely-related byproducts. What are the best purification strategies?

A4: The structural similarity of damascone isomers and other byproducts makes purification challenging. A multi-step approach is often necessary.[2]

Strategy Description Best Practices
Fractional Distillation Effective for separating compounds with different boiling points.Use a vacuum distillation setup with a fractionating column (e.g., Vigreux) to carefully separate isomers. This is often the primary method for industrial-scale purification.
Column Chromatography Separates compounds based on polarity.Use a high-resolution silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient). This is highly effective for lab-scale purification to achieve analytical purity (>97%).[2]
Crystallization Can be used if a suitable derivative can be formed and crystallized.This is less common for α-damascone itself but might be applicable to an intermediate step to remove impurities early in the synthesis.

Part 3: Key Experimental Protocols & Visualizations

Workflow for α-Damascone Synthesis from α-Ionone

The following diagram illustrates a modern, efficient synthetic route starting from α-ionone. This pathway avoids the need to construct the cyclohexene ring, simplifying the process.[2]

G A α-Ionone B α-Ionone Oxime A->B Oximation (Hydroxylamine) C Epoxy-Oxime Intermediate B->C Epoxidation (e.g., m-CPBA) D Unsaturated Nitrile C->D Dehydration & Rearrangement (Acid or Base Catalyzed) E α-Damascone D->E Reduction & Hydrolysis (e.g., DIBAL-H then H₃O⁺)

Caption: A four-step synthetic workflow for α-Damascone starting from α-Ionone.

Protocol 1: Synthesis of α-Damascone from α-Ionone

This protocol is adapted from the principles described in the literature for a high-yield synthesis.[2][3]

Step 1: Oximation of α-Ionone

  • Dissolve α-ionone (1 equiv.) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 equiv.) and sodium acetate (2 equiv.).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., cyclohexane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield α-ionone oxime, which can often be used directly in the next step.

Step 2: Epoxidation of α-Ionone Oxime

  • Dissolve the α-ionone oxime (1 equiv.) in a chlorinated solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 2-3 hours, then warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by a sodium thiosulfate solution to remove excess peroxide.

  • Dry the organic layer and concentrate to obtain the crude epoxy-oxime intermediate.

Step 3 & 4: Dehydration, Rearrangement, and Reduction to α-Damascone This critical sequence can sometimes be performed in a one-pot fashion or as a two-step process involving the isolation of the unsaturated nitrile.

  • The crude epoxy-oxime is subjected to a dehydration and rearrangement reaction. This can be achieved using various reagents (e.g., thionyl chloride, p-toluenesulfonic acid) that facilitate the opening of the epoxide and elimination to form an unsaturated nitrile.

  • After the rearrangement is complete, the resulting nitrile intermediate is dissolved in an anhydrous solvent (e.g., toluene) and cooled to -78 °C.

  • A reducing agent such as diisobutylaluminium hydride (DIBAL-H, ~1.5 equiv.) is added dropwise to reduce the nitrile to an imine.

  • The reaction is quenched carefully with methanol, followed by an acidic workup (e.g., aqueous HCl) to hydrolyze the imine to the final ketone, α-damascone.

  • Purify the crude product via vacuum distillation or column chromatography.

Mechanism: Acid-Catalyzed Cyclization & Rearrangement

This diagram illustrates the key cationic intermediates in the final step of α-damascone synthesis from a linear precursor.

G cluster_0 A Pseudo-Damascone (Acyclic Dienone) B Tertiary Carbocation (Post-Protonation) A->B H⁺ C Cyclized Carbocation B->C 6-exo-trig Cyclization D 1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-1-one C->D -H⁺ E Allylic Carbocation (Post-Protonation) D->E H⁺ on terminal alkene F α-Damascone E->F -H⁺ (Rearrangement)

Caption: Key mechanistic steps in the acid-catalyzed formation of α-Damascone.

References

improving the yield and purity of synthetic alpha-Damascone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of alpha-Damascone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this high-impact aroma chemical. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt protocols effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and resolve common experimental hurdles.

Low Overall Yield

Question: My overall yield for this compound is consistently low. What are the most common causes and how can I address them?

Answer: Low yield is a frequent challenge and can originate from several stages of the synthesis. Let's break down the critical control points, focusing on two major synthetic routes: the Citral-based route and the α-Ionone-based route.

A. For Citral-Based Syntheses (via Pseudo-Damascone):

This route typically involves the reaction of citral with a propenyl Grignard reagent, oxidation of the resulting allylic alcohol, and subsequent acid-catalyzed cyclization.[1][2]

  • Inefficient Grignard Reaction:

    • Cause: The reaction of citral with 1-propenylmagnesium bromide is sensitive to moisture and side reactions.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared Grignard reagent for best results. Maintain a low temperature (e.g., 0°C to -10°C) during the addition of citral to minimize side reactions.

  • Poor Oxidation of the Allylic Alcohol Intermediate:

    • Cause: The choice and handling of the oxidizing agent are critical. Harsh oxidants like chromium trioxide can lead to side product formation and degradation, while milder oxidants like manganese dioxide can result in long reaction times and incomplete conversion.[3]

    • Solution: Consider modern, milder oxidation systems. A highly efficient method involves using an oxidizing agent in the presence of an organic nitroxyl radical like TEMPO, a nitrate compound, and an inorganic solid.[1][4] This system operates under mild conditions, reducing byproduct formation and improving yield.[1]

  • Suboptimal Cyclization/Rearrangement:

    • Cause: The acid-catalyzed cyclization of pseudo-damascone to this compound is a delicate step. The choice of acid, its concentration, temperature, and reaction time all influence the yield and the isomeric ratio (alpha vs. beta). Using an inappropriate acid or harsh conditions can lead to polymerization or the formation of undesired isomers.

    • Solution: Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used and effective catalyst for this cyclization.[1] The reaction should be carefully monitored (e.g., by GC or TLC) to stop it upon completion, preventing further isomerization or degradation.

B. For α-Ionone-Based Syntheses:

A newer, efficient route involves the oximation of α-ionone, followed by epoxidation, dehydration, and reduction.[5]

  • Incomplete Oximation or Epoxidation:

    • Cause: These initial steps form the backbone of the final product. Incomplete reactions will naturally lead to a lower overall yield.

    • Solution: Ensure the correct stoichiometry of reagents. For the oximation, use a slight excess of hydroxylamine. For the epoxidation, control the temperature carefully, as the reaction can be exothermic. The use of peroxyacetic acid is an effective epoxidation agent for this step.[6]

  • Losses During Dehydration and Reduction:

    • Cause: The transformation of the epoxy-oxime intermediate into the isoxazole and its subsequent reduction are key. Side reactions during the acid-catalyzed dehydration or incomplete reduction can lower the yield.

    • Solution: Use a strong acid like sulfuric acid for the dehydration step, but maintain controlled temperatures to prevent charring. For the final reduction step to yield this compound, ensure a suitable reducing agent and reaction conditions are employed to cleave the isoxazole ring effectively. A reported method achieving a 72.4% yield for this final step after distillation is a good benchmark.[5]

Purity Issues: Isomeric Contamination and Byproducts

Question: My final product is contaminated with significant amounts of beta-Damascone and other unknown impurities. How can I improve the purity?

Answer: Achieving high purity requires controlling the reaction selectivity and implementing an effective purification strategy.

  • Controlling Isomerization (alpha vs. beta):

    • Cause: The primary source of beta-Damascone contamination is the acid-catalyzed cyclization step, where the double bond can migrate to a thermodynamically more stable position.

    • Solution: The key is to employ reaction conditions that favor the kinetic product (this compound) over the thermodynamic product (beta-Damascone).

      • Mild Acid Catalysis: Use catalytic amounts of a Lewis acid like BF₃·OEt₂ rather than strong Brønsted acids.

      • Temperature Control: Keep the reaction temperature low during cyclization.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions, which promotes isomerization.

  • Minimizing Other Byproducts:

    • Cause: Byproducts can arise from various sources, including incomplete reactions, over-oxidation, or undesired cyclization pathways. Ohloff's early work noted the challenge of numerous cyclization byproducts.[5][7]

    • Solution:

      • High-Purity Starting Materials: Use starting materials (Citral, α-Ionone) of the highest possible purity.

      • Inert Atmosphere: As mentioned for yield, conducting reactions under an inert atmosphere minimizes oxidation-related side products.

      • Process Control: Strict control over temperature, addition rates, and reaction times is paramount.

  • Effective Purification:

    • Cause: Simple distillation is often insufficient to separate this compound from its isomers and other closely boiling impurities.

    • Solution:

      • Fractional Vacuum Distillation: A high-efficiency distillation column under reduced pressure can improve separation, but may not be sufficient for high-purity requirements.

      • Column Chromatography: This is the most effective method for achieving high purity (>97%).[2] Use a silica gel stationary phase with a non-polar/moderately polar eluent system (e.g., hexane/ethyl acetate gradient). Monitor fractions by TLC or GC to isolate the pure this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common commercial routes start from readily available precursors like citral or α-ionone.[1][5] Another route utilizes pyronenes, which are derived from myrcene.[7][8] The choice of route often depends on the availability of starting materials, cost considerations, and desired scale of production.

Synthesis Route Starting Material Key Steps Typical Overall Yield Pros Cons
Citral-Based CitralGrignard Reaction -> Oxidation -> Cyclization[1]Variable, often moderateInexpensive, readily available starting material.[2]Can have yield issues in oxidation and cyclization steps; risk of isomerization.
α-Ionone-Based α-IononeOximation -> Epoxidation -> Dehydration -> Reduction[5]~55%[5]Good reported yield and purity; avoids harsh oxidants.[5]May involve more steps than some alternative routes.
Pyronene-Based Myrcene (via Pyronenes)VariesVariesUtilizes a different terpenic synthon.Less commonly cited in recent literature for large-scale production.

Q2: What is the mechanism for the acid-catalyzed cyclization of pseudo-damascone?

The reaction involves a Prins-type cyclization followed by rearrangement. The acid protonates the carbonyl, activating the molecule. An intramolecular electrophilic attack by one of the double bonds on the activated dienone system initiates the ring formation, leading to a carbocation intermediate. A subsequent rearrangement and deprotonation yield the final this compound structure.

Q3: How can I monitor the progress of my reaction effectively?

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring. It's excellent for tracking the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC): Provides quantitative data on the conversion rate and the formation of byproducts or isomers. This is the preferred method for precise monitoring, especially during the critical cyclization step. A final purity of >97% by GC is a good target for a purified product.[5]

Q4: What are the key safety considerations when synthesizing this compound?

  • Reagent Handling: Many reagents used, such as Grignard reagents, strong acids (BF₃·OEt₂), and oxidizing agents (chromium trioxide), are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Regulatory Status: this compound itself is classified for skin sensitization (Category 1B) under the Globally Harmonized System (GHS).[9] Its use in consumer products is regulated by organizations like IFRA.[9][10]

Part 3: Experimental Protocols & Visualizations

Workflow for this compound Synthesis and Troubleshooting

This diagram outlines the general workflow and key decision points for troubleshooting common issues.

G cluster_prep Synthesis Stage cluster_analysis Analysis & QC cluster_purification Purification Stage cluster_troubleshoot Troubleshooting Loop Start Select Synthesis Route (e.g., from α-Ionone) Reaction Perform Multi-Step Synthesis (Oximation, Epoxidation, etc.) Start->Reaction Workup Reaction Workup & Crude Isolation Reaction->Workup Analysis Analyze Crude Product (GC, TLC, NMR) Workup->Analysis CheckYield Yield Acceptable? Analysis->CheckYield Evaluate CheckPurity Purity Acceptable? CheckYield->CheckPurity Yes TS_Yield Troubleshoot Yield: - Check Reagent Quality - Optimize Reaction Conditions - Minimize Transfer Losses CheckYield->TS_Yield No Purify Purification (Column Chromatography) CheckPurity->Purify No TS_Purity Troubleshoot Purity: - Adjust Cyclization Conditions - Optimize Purification Method - Identify Byproducts (GC-MS) CheckPurity->TS_Purity FinalQC Final Product QC (GC > 97%) Purify->FinalQC Purify->FinalQC End Store Pure this compound FinalQC->End FinalQC->End Pass TS_Yield->Reaction Re-run with Optimized Protocol TS_Purity->Reaction Re-run with Optimized Protocol

Caption: General workflow for synthesis, analysis, and troubleshooting of this compound.

Protocol: Synthesis of this compound from α-Ionone

This protocol is adapted from a reported high-yield method and is intended for trained chemists.[5]

Materials:

  • α-Ionone (95%+)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Peroxyacetic acid (32-40% solution)

  • Dichloromethane (DCM)

  • Sulfuric acid (concentrated)

  • Titanium trichloride (TiCl₃) solution

  • Ammonium acetate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Step 1: Oximation of α-Ionone

  • In a round-bottom flask, dissolve α-ionone (1 equiv.) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.) in water.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the α-ionone spot disappears.

  • Remove the ethanol under reduced pressure. Extract the aqueous residue with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude α-ionone oxime. This is often used directly in the next step.

Step 2: Epoxidation of α-Ionone Oxime

  • Dissolve the crude oxime (1 equiv.) and sodium acetate (2.2 equiv.) in DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add peroxyacetic acid (2.2 equiv.) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until a starch-iodide test is negative.

  • Separate the layers. Extract the aqueous layer with DCM.

  • Combine organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over MgSO₄ and concentrate to yield the crude epoxy-oxime.

Step 3: Dehydration to Isoxazole Intermediate

  • Cool concentrated sulfuric acid in a flask to 0°C.

  • Slowly add the crude epoxy-oxime dropwise with vigorous stirring, keeping the temperature below 5°C.

  • After addition, stir at 0°C for 1 hour, then at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the mixture with ethyl acetate (3x).

  • Combine organic layers, wash with water, NaHCO₃ solution, and brine. Dry over MgSO₄ and concentrate.

Step 4: Reductive Cleavage to this compound

  • Prepare a buffer solution of ammonium acetate in water.

  • Dissolve the crude isoxazole intermediate in ethanol.

  • Combine the ethanol solution and the buffer.

  • Add an aqueous solution of TiCl₃ (typically 15-20%) dropwise at room temperature. The reaction is often exothermic; maintain temperature below 40°C.

  • Stir for 2-3 hours after addition is complete. Monitor by GC.

  • Extract the reaction mixture with diethyl ether (3x).

  • Combine organic layers, wash with water and brine, dry over MgSO₄, and concentrate to get crude this compound.

Step 5: Purification by Column Chromatography

  • Prepare a silica gel column using hexane.

  • Load the crude product onto the column.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 1% and increasing to 5% ethyl acetate).

  • Collect fractions and analyze by TLC/GC.

  • Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the final product. A final purity of 97% with a yield of 72.4% (from the isoxazole) has been reported for this stage.[5]

Troubleshooting Logic Diagram

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Analysis Shows Poor Result Q_Yield Is the issue LOW YIELD? Start->Q_Yield Q_Purity Is the issue LOW PURITY? Start->Q_Purity Y_CheckStart Unreacted Starting Material Present? Q_Yield->Y_CheckStart Yes Y_CheckSide Multiple Byproducts in Crude? Q_Yield->Y_CheckSide Yes P_CheckIsomer beta-Damascone peak in GC? Q_Purity->P_CheckIsomer Yes P_CheckOther Other Impurity Peaks? Q_Purity->P_CheckOther Yes Y_Sol_Incomplete Solution: - Increase reaction time/temp - Check reagent activity Y_CheckStart->Y_Sol_Incomplete Yes Y_Sol_Side Solution: - Lower reaction temperature - Use milder reagents - Check inert atmosphere Y_CheckSide->Y_Sol_Side Yes P_Sol_Isomer Solution: - Use milder acid for cyclization - Lower temp & shorten time P_CheckIsomer->P_Sol_Isomer Yes P_Sol_Other Solution: - Identify impurity via GC-MS - Trace to specific reaction step - Optimize purification protocol P_CheckOther->P_Sol_Other Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of GC-MS Parameters for α-Damascone Detection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of α-Damascone using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and quality control professionals who are developing, optimizing, or troubleshooting methods for the detection and quantification of this key fragrance compound.

α-Damascone, a C13 norterpenoid ketone, is a high-impact aroma chemical prized for its complex and powerful rosy, fruity, and slightly woody scent profile.[1] As a regulated fragrance allergen in many regions, its accurate detection and quantification in complex matrices like cosmetics, perfumes, and food products are critical for consumer safety and regulatory compliance.[2][3] However, its volatility, potential for co-elution with isomers (e.g., β- and δ-damascone), and susceptibility to matrix effects present unique analytical challenges.

This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Method Development & Optimization

This section addresses the most common questions encountered when setting up a robust GC-MS method for α-Damascone.

Q1: What is the best GC column for α-Damascone analysis?

Answer: The choice of GC column is the most critical parameter for achieving a successful separation. The selection depends on balancing retention, resolution, and analysis time.

Expertise & Experience: For α-Damascone and other fragrance compounds, a non-polar to mid-polar stationary phase is generally the best choice. Separation on these columns is primarily driven by boiling point and, to a lesser extent, by weak dipole-dipole interactions.[4]

  • Recommended Phases:

    • 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5ms): This is the workhorse column for fragrance analysis. It provides excellent resolving power for a wide range of volatile and semi-volatile compounds, demonstrates good thermal stability, and is known for its low bleed characteristics, which is crucial for MS detectors.[5]

    • Mid-Polar Phases (e.g., DB-17ms, DB-225): If you are struggling with co-elution from complex matrices or need to separate isomers, a slightly more polar column can provide alternative selectivity. However, these often have lower maximum operating temperatures.[5]

Causality: The 5% phenyl content provides a slight increase in selectivity for aromatic compounds compared to a 100% dimethylpolysiloxane phase, which can be advantageous for separating α-Damascone from other fragrance ingredients. The "ms" designation indicates the column is tested for low bleed, ensuring a stable baseline and better signal-to-noise for the MS detector.

Parameter Recommendation for α-Damascone Rationale
Stationary Phase 5% Phenyl-MethylpolysiloxaneOptimal balance of polarity and thermal stability for fragrance compounds.[5]
Column Length 30 mProvides the best compromise between resolution and analysis time for complex samples.[6]
Internal Diameter (ID) 0.25 mmOffers high efficiency (narrow peaks) with adequate sample loading capacity.[4]
Film Thickness 0.25 µmStandard thickness suitable for the volatility of α-Damascone. Thicker films (e.g., 0.5 µm) can increase retention but may also increase bleed.[5][7]
Q2: Should I use split or splitless injection for α-Damascone?

Answer: The choice between split and splitless injection depends entirely on the concentration of α-Damascone in your sample and the sensitivity required.[8][9]

  • Split Injection: Use for high-concentration samples, such as raw fragrance materials or perfumes. A split ratio (e.g., 20:1 to 100:1) is used to introduce only a small fraction of the sample onto the column, preventing overload.[9][10] This technique results in sharp, narrow peaks due to the high inlet flow rates.[11]

  • Splitless Injection: This is the ideal choice for trace analysis, such as detecting allergens in consumer products where concentrations are expected to be low (ppm or ppb levels).[8] In this mode, the split vent is closed during injection, allowing for the transfer of the entire vaporized sample to the column, maximizing sensitivity.[9][11]

Trustworthiness: A key parameter in splitless injection is the splitless hold time , which is the duration the split vent remains closed. This time must be long enough to allow the complete transfer of analytes from the inlet liner to the column. A typical starting point is 0.5 to 1.0 minutes.[10]

Q3: What is a good starting GC oven temperature program?

Answer: A temperature program is essential for analyzing samples containing compounds with a range of boiling points, which is typical for fragrances.[12][13] An effective program ensures that volatile compounds are well-separated at the beginning of the run while enabling heavier compounds to elute in a reasonable time with good peak shape.[14]

Expertise & Experience: A good "scouting" gradient is the best starting point for method development.[14][15] This allows you to determine the elution temperature of α-Damascone and other compounds of interest, after which the program can be optimized.

Step-by-Step Protocol: Developing a Temperature Program

  • Set a Low Initial Temperature: Start at a low oven temperature (e.g., 50-70°C) and hold for 1-2 minutes. For splitless injection, the initial temperature should be about 20°C below the boiling point of the injection solvent to allow for solvent focusing, which sharpens peaks.[16]

  • Apply a Moderate Ramp Rate: Increase the temperature at a rate of 10-15°C per minute. This rate provides a good balance between separation and analysis time.[14]

  • Set a High Final Temperature: Ramp to a final temperature that is at least 20-30°C above the expected elution temperature of the least volatile compound in your sample. Hold this temperature for 5-10 minutes to ensure the column is cleaned of any high-boiling residues. Do not exceed the column's maximum operating temperature.[5]

  • Optimize: Based on the results of the scouting run, adjust the ramp rate or add intermediate holds to improve the separation of critical pairs, like α-Damascone and its isomers. A slower ramp rate will generally improve resolution.[12]

Parameter Starting Value Rationale
Initial Temperature 60°CEnsures good focusing of early-eluting, volatile compounds.
Initial Hold Time 1.0 minAllows for complete sample transfer from the inlet.
Ramp Rate 10°C/minGood balance of speed and resolution for a screening run.[14]
Final Temperature 250°C - 280°CElutes less volatile matrix components and cleans the column.
Final Hold Time 5 minEnsures all components have eluted before the next injection.
Q4: Should I use SCAN or SIM mode for MS detection?

Answer: The choice between Full Scan (SCAN) and Selected Ion Monitoring (SIM) mode depends on the goal of your analysis: identification versus quantification.[17]

  • Full Scan (SCAN) Mode: In this mode, the mass spectrometer scans across a wide mass range (e.g., m/z 40-350), providing a complete mass spectrum for each eluting peak.[18]

    • Use SCAN for: Method development, identifying unknown compounds, and confirming the identity of α-Damascone by comparing its spectrum to a library (e.g., NIST).[19]

  • Selected Ion Monitoring (SIM) Mode: In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of your target analyte.[18][19]

    • Use SIM for: High-sensitivity quantitative analysis. By focusing the detector's time on only a few ions, the signal-to-noise ratio is dramatically increased, allowing for much lower detection limits (10-100x more sensitive than SCAN).[17][20] This is the preferred mode for quantifying regulated allergens at trace levels.

Authoritative Grounding: The mass spectrum of α-Damascone shows several characteristic fragment ions. The molecular ion is at m/z 192. Key fragments for identification and quantification include m/z 123, 136, 69, and 41.[21][22]

MS Mode Primary Use Advantages Disadvantages
Full Scan Qualitative Analysis / IdentificationProvides full mass spectra; good for library matching; detects unexpected compounds.[18]Lower sensitivity; higher detection limits.[20]
SIM Quantitative AnalysisHigh sensitivity and selectivity; lower detection limits; better signal-to-noise.[17]Only detects pre-selected ions; no spectral information for unknowns.[18]

Recommended Ions for SIM Analysis of α-Damascone:

Ion Role m/z Rationale
Quantifier Ion 123Typically an abundant and specific fragment used for concentration calculations.
Qualifier Ion 1 136Confirms identity by maintaining a consistent ratio with the quantifier ion.
Qualifier Ion 2 69Provides an additional point of confirmation.
Q5: Which carrier gas is recommended, Helium or Hydrogen?

Answer: Helium has traditionally been the most common carrier gas for GC-MS. However, due to ongoing supply issues and rising costs, many labs are successfully transitioning to hydrogen.[23]

  • Helium: It is inert and provides good chromatographic efficiency. Most library mass spectra, such as those in the NIST database, were generated using helium, which can make spectral matching more straightforward.[23]

  • Hydrogen: Offers significant advantages in terms of speed and efficiency. It allows for faster analysis times without a loss of resolution. However, hydrogen is a reactive gas and can cause in-source reactions in the mass spectrometer, potentially altering fragmentation patterns and complicating library searches.[23] Modern MS instruments often have specialized ion sources (e.g., Agilent HydroInert source) designed to minimize these effects.[23]

Trustworthiness: If you switch to hydrogen, it is essential to re-validate your method. You may need to update your retention times and confirm that the ion ratios used for SIM quantification remain consistent.

Part 2: Troubleshooting Guide

This section provides systematic solutions to common problems encountered during the GC-MS analysis of α-Damascone.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is one of the most common issues in GC and can severely impact resolution and quantification accuracy.

Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No tailing_cause Cause: Active Sites or Column Contamination tailing->tailing_cause Yes split Split Peaks? fronting->split No fronting_cause Cause: Column Overload or Solvent Mismatch fronting->fronting_cause Yes split_cause Cause: Poor Injection Technique or Inlet Issues split->split_cause Yes end_node Problem Resolved split->end_node No / Other Issue tailing_sol1 Solution 1: Perform Inlet Maintenance (Replace Liner & Septum) tailing_cause->tailing_sol1 fronting_sol1 Solution 1: Dilute Sample fronting_cause->fronting_sol1 split_sol1 Solution 1: Check Syringe and Injection Speed split_cause->split_sol1 tailing_sol2 Solution 2: Trim GC Column (15-30 cm from inlet side) tailing_sol1->tailing_sol2 tailing_sol3 Solution 3: Condition Column tailing_sol2->tailing_sol3 tailing_sol3->end_node fronting_sol2 Solution 2: Use a column with higher capacity (thicker film or wider ID) fronting_sol1->fronting_sol2 fronting_sol3 Solution 3: Decrease Injection Volume fronting_sol2->fronting_sol3 fronting_sol3->end_node split_sol2 Solution 2: Use Liner with Glass Wool to aid vaporization split_sol1->split_sol2 split_sol3 Solution 3: Ensure solvent is compatible with initial oven temperature split_sol2->split_sol3 split_sol3->end_node

Caption: Troubleshooting workflow for common peak shape problems.

Detailed Solutions:
  • Peak Tailing (Asymmetric peak with a drawn-out tail):

    • Cause: This is often caused by "active sites" in the system where the analyte can undergo unwanted interactions. These sites can be in the inlet liner, on column contamination, or at the column cut.

    • Solution:

      • Inlet Maintenance: The inlet is the most common source of activity. Replace the inlet liner and septum. Deactivated liners with glass wool can help trap non-volatile residues and promote better vaporization.[24]

      • Column Trimming: Non-volatile matrix components can accumulate at the head of the column. Trimming 15-30 cm from the inlet end can remove this contamination and restore performance.[25]

      • Column Conditioning: If the column has been exposed to oxygen while hot, the phase can be damaged. Condition the column according to the manufacturer's instructions.[24]

  • Peak Fronting (Asymmetric peak with a sloping front):

    • Cause: This is a classic sign of column overload, where too much sample has been introduced for the column to handle.[26] It can also be caused by a mismatch between the injection solvent and the stationary phase.

    • Solution:

      • Dilute the Sample: The simplest solution is to dilute your sample and re-inject.

      • Reduce Injection Volume: Injecting a smaller volume (e.g., 0.5 µL instead of 1 µL) can resolve the issue.

      • Switch Injection Mode: If using splitless, consider a split injection if the concentration allows.

  • Split Peaks:

    • Cause: This can indicate an injection problem where the sample is not introduced as a single, homogenous band. Causes include improper column installation, incompatible solvent boiling point with the initial oven temperature, or a faulty syringe.[26]

    • Solution:

      • Check Column Installation: Ensure the column is installed at the correct depth in the inlet and that the cut is clean and square.

      • Optimize Initial Temperature: In splitless mode, if the initial oven temperature is too high relative to the solvent boiling point, the solvent can flash back unevenly. Lowering the initial temperature can help.[24]

      • Use a Liner with Glass Wool: Glass wool can act as a vaporization surface, ensuring the sample is introduced to the column more homogeneously.[26]

Issue 2: Low Signal Intensity / Poor Sensitivity

If you are struggling to detect α-Damascone, especially at low levels, several factors could be at play.

Workflow for Improving Sensitivity

G start Low Signal Intensity check_ms_mode Are you using SIM mode? start->check_ms_mode check_injection Are you using Splitless Injection? check_ms_mode->check_injection Yes switch_to_sim Action: Switch from SCAN to SIM mode for trace quantification. check_ms_mode->switch_to_sim No check_system Is the system clean and leak-free? check_injection->check_system Yes switch_to_splitless Action: Switch from Split to Splitless injection for maximum sample transfer. check_injection->switch_to_splitless No check_ms_tune Is the MS Tune passing? check_system->check_ms_tune Yes perform_maintenance Action: Perform inlet maintenance and run a leak check. check_system->perform_maintenance No retune_ms Action: Re-tune the Mass Spectrometer. check_ms_tune->retune_ms No end_node Sensitivity Improved check_ms_tune->end_node Yes switch_to_sim->end_node switch_to_splitless->end_node perform_maintenance->end_node retune_ms->end_node

Caption: Decision workflow for troubleshooting low signal intensity.

Detailed Solutions:
  • Switch to SIM Mode: As discussed in the FAQ, for trace analysis, SIM mode is vastly more sensitive than Full Scan mode. Ensure you are using SIM if quantification at low levels is your goal.[17]

  • Use Splitless Injection: If you are using a split injection, you are venting most of your sample away. For trace analysis, always use splitless injection to ensure the maximum amount of analyte reaches the detector.[8][9]

  • Check for Leaks: Air leaks in the GC system, particularly around the injector or column fittings, can kill MS sensitivity by introducing oxygen and nitrogen, which increases background noise and can degrade the column and ion source. Use an electronic leak detector to systematically check all fittings.[24]

  • Clean the Ion Source: Over time, the MS ion source can become contaminated, which will reduce sensitivity. Follow the manufacturer's procedure for cleaning the ion source, repeller, and lenses.

  • Verify MS Tune: The instrument's tune file dictates the voltages applied to the MS components. If the tune is poor, sensitivity will suffer. Perform an autotune or manual tune to ensure the instrument is performing optimally.

Issue 3: Retention Time Shifting

Consistent retention times are crucial for reliable peak identification, especially in automated sequences.

  • Cause: Retention time shifts are most commonly caused by changes in carrier gas flow rate or oven temperature profiles.

    • Flow Rate Issues: Leaks are a primary cause of flow instability. A partially blocked syringe or a failing electronic pressure control (EPC) module can also be culprits.

    • Oven Temperature Issues: Ensure your oven is calibrated and that the actual temperature matches the setpoint. Drastic changes in lab ambient temperature can sometimes affect the oven's performance.

    • Column Changes: Trimming the column will shorten retention times. If you trim a column, you may need to update your method's retention time windows. A significant change in retention time after installing a new column of the same type could indicate a problem with the column itself or an installation issue.

  • Solution:

    • Perform a Leak Check: This is the first and most important step.

    • Verify Carrier Gas Flow: Use a digital flow meter to confirm the flow rate at the split vent and/or the end of the column (if disconnected from the MS) matches the method setpoint.

    • Check Oven Thermocouple: Ensure the oven's temperature sensor is correctly positioned and not damaged.

    • Use Retention Time Locking: Many modern GC systems offer software features (e.g., Agilent's Retention Time Locking) that adjust the carrier gas pressure to keep retention times constant from run-to-run and instrument-to-instrument.

References

degradation pathways and stability of alpha-Damascone in different matrices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Alpha-Damascone Stability & Degradation

Welcome to the technical support guide for this compound. This document is designed for researchers, formulation scientists, and analytical chemists to navigate the complexities of this compound's stability. As a C13 norterpenoid and an α,β-unsaturated ketone, its unique floral and fruity character is highly valued, but its chemical structure also presents specific stability challenges.[1] This guide provides in-depth, experience-based answers to common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the formulation and analysis of this compound.

Q1: I'm observing a rapid decrease in this compound concentration in my new aqueous-ethanolic formulation, especially at a pH below 5. What is the likely cause?

A: The issue you are encountering is likely due to acid-catalyzed degradation. This compound's structure contains an α,β-unsaturated ketone moiety, which is susceptible to reactions under acidic conditions.[2]

  • Causality: In an acidic aqueous or alcoholic matrix, the carbonyl oxygen can be protonated. This protonation activates the β-carbon, making it more electrophilic and susceptible to nucleophilic attack by water or ethanol from your solvent system. This is a classic Michael Addition reaction. The resulting adduct can then undergo further rearrangements or cyclization, leading to a loss of the parent this compound molecule and a corresponding decrease in its characteristic odor.

  • Experimental Validation: To confirm this, run a controlled experiment. Prepare your formulation and divide it into three aliquots. Adjust the pH of these aliquots to 3, 5, and 7 (neutral control). Monitor the concentration of this compound over a set period (e.g., 24, 48, 72 hours) at a constant temperature using a validated stability-indicating method (e.g., GC-MS or HPLC-UV). A significantly faster degradation rate at pH 3 and 5 compared to pH 7 would confirm acid-catalyzed degradation as the primary pathway.

  • Troubleshooting Steps:

    • Buffering: The most effective solution is to buffer your formulation to a pH range of 6.0-7.5, where this compound exhibits greater stability.

    • Matrix Reformulation: If a low pH is essential for your final product, consider using a co-solvent system that reduces water activity or encapsulating the this compound to protect it from the acidic environment.

    • Avoid Strong Acids: Ensure no strong acids are present in your formulation, as they can significantly accelerate degradation.[2]

Q2: My stability samples have developed an off-odor, and I see new, unexpected peaks in my GC-MS chromatogram. How can I identify these and what are they?

A: The appearance of new peaks alongside sensory changes strongly suggests degradation. The likely culprits are oxidative or photolytic degradation products.

  • Causality & Likely Products:

    • Oxidation: The cyclohexene ring in this compound has allylic protons and a double bond that are susceptible to oxidation, especially if peroxides are present in your raw materials (e.g., solvents, excipients) or upon exposure to air. This can lead to the formation of epoxides, hydroperoxides, or further breakdown products with different volatilities and odors. A peroxide value test on your raw materials is advisable.[3]

    • Photodegradation: this compound can undergo rapid photo-oxidation when exposed to UV light.[4] This high-energy input can lead to complex reactions, including E/Z isomerization of the butenone side chain, cycloadditions, or rearrangements, resulting in a variety of degradants.

  • Identification Strategy:

    • Mass Spectrometry (MS) Analysis: Carefully analyze the mass spectra of the new peaks from your GC-MS data. Look for fragmentation patterns. An increase in mass might suggest oxidation (addition of one or more oxygen atoms). A change in fragmentation without a mass change could indicate an isomer.

    • Forced Degradation Study: To confirm the origin of these peaks, perform a forced degradation study (see protocol below). Expose solutions of this compound to specific stress conditions: oxidative (e.g., H₂O₂), photolytic (UVA/UVB light), thermal, acid, and base. The degradant peaks generated under specific stress conditions will help you identify the degradation pathway occurring in your formulation.

  • Troubleshooting Steps:

    • Incorporate Antioxidants: Add antioxidants like BHT (Butylated Hydroxytoluene) or Tocopherol (Vitamin E) to your formulation to mitigate oxidative degradation.

    • Use UV-Protective Packaging: Store your product in opaque or amber-tinted containers to prevent photodegradation.

    • Inert Gas Blanket: During manufacturing and storage, consider blanketing the product with an inert gas like nitrogen to minimize contact with oxygen.

Frequently Asked Questions (FAQs)

This section covers broader topics regarding the fundamental stability and handling of this compound.

Q1: What are the primary factors influencing the stability of this compound?

A: The stability of this compound is primarily influenced by pH, light, oxygen, and temperature.

FactorImpact on StabilityRecommended Mitigation
pH High instability in strongly acidic or alkaline conditions due to susceptibility to Michael additions and other rearrangements.[2]Maintain formulation pH between 6.0 and 7.5.
Light (UV) Can induce rapid photodegradation and isomerization.[4]Use opaque or UV-protective packaging.
Oxygen/Oxidants Susceptible to oxidation at the cyclohexene ring.Add antioxidants; use an inert gas blanket during manufacturing/storage.
Temperature High temperatures can accelerate all degradation pathways. Direct heat sources should be avoided.[2]Store in a cool, dry place, typically between 15-25°C.[3][5]
Q2: What are the theoretically expected degradation pathways for this compound?

A: Based on its α,β-unsaturated ketone structure, several degradation pathways can be predicted. The following diagram illustrates the most probable routes.

G cluster_main cluster_pathways Degradation Pathways cluster_products Potential Degradation Products AD This compound (α,β-Unsaturated Ketone) Hydrolysis Acid/Base Catalyzed Michael Addition (H₂O, ROH) AD->Hydrolysis pH < 5 or > 9 Nucleophiles Oxidation Oxidation (O₂, Peroxides) AD->Oxidation Air, H₂O₂ Photolysis Photodegradation (UV Light) AD->Photolysis P1 β-Hydroxy or β-Alkoxy Adducts Hydrolysis->P1 P2 Epoxides, Hydroperoxides, Ring-Opened Products Oxidation->P2 P3 E/Z Isomers, Cycloaddition Products Photolysis->P3

Caption: Predicted degradation pathways for this compound.

Q3: How should I design a robust stability study for a formulation containing this compound?

A: A comprehensive stability study should involve both long-term testing under recommended storage conditions and accelerated testing, including forced degradation, to predict the degradation profile.

Experimental Workflow: Stability Testing of this compound

G Prep 1. Prepare Formulation & Zero-Time Samples (T=0) Forced 2. Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Forced Accelerated 3. Accelerated Stability (e.g., 40°C / 75% RH) Prep->Accelerated LongTerm 4. Long-Term Stability (e.g., 25°C / 60% RH) Prep->LongTerm Analysis 5. Analytical Testing (GC-MS/HPLC) at specified time points Forced->Analysis Accelerated->Analysis LongTerm->Analysis Data 6. Data Analysis: - Quantify this compound - Identify Degradants - Assess Kinetics Analysis->Data Report 7. Determine Shelf-Life & Final Report Data->Report

References

Technical Support Center: Purification and Isomer Separation of α-Damascone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification and isomeric separation of α-Damascone. This guide is designed for researchers, chemists, and drug development professionals who are working with this high-impact fragrance compound. α-Damascone's complex floral and fruity aroma is highly dependent on its specific isomeric composition, making precise separation and analysis critical for quality control, research, and new product development.

The primary challenge in working with α-Damascone lies in the subtle structural differences between its isomers, which possess nearly identical physical properties. This guide provides in-depth, field-proven insights into overcoming these challenges using modern purification techniques, with a focus on troubleshooting common experimental hurdles.

Part 1: Understanding α-Damascone Isomerism

Before delving into purification, it is crucial to understand the isomeric forms of α-Damascone. The molecule has one chiral center and a double bond in the side chain, giving rise to both enantiomers and geometric isomers.

  • Enantiomers: Due to the chiral carbon at the C1 position of the cyclohexene ring, α-Damascone exists as two non-superimposable mirror images: (R)-α-Damascone and (S)-α-Damascone.

  • Geometric Isomers: The double bond in the butenone side chain allows for two geometric arrangements: the (E)-isomer (trans) and the (Z)-isomer (cis).

Commercially available α-Damascone is often a mixture of these isomers, and their respective ratios can significantly influence the final olfactory profile. For instance, the trans-isomer is often cited as the primary contributor to the desired fragrance.

G cluster_isomers α-Damascone Isomers cluster_enantiomers Enantiomers (Chiral Center) cluster_geometric Geometric Isomers (Double Bond) racemate Racemic α-Damascone (Mixture) R_isomer (R)-α-Damascone racemate->R_isomer S_isomer (S)-α-Damascone racemate->S_isomer E_isomer (E)-α-Damascone (trans) racemate->E_isomer Z_isomer (Z)-α-Damascone (cis) racemate->Z_isomer R_isomer->S_isomer Mirror Images

Caption: Logical relationship of α-Damascone isomers.

Part 2: Troubleshooting Guides & FAQs for Core Purification Techniques

Chromatographic methods are the most effective and widely used techniques for the analytical and preparative separation of α-Damascone isomers.

Gas Chromatography (GC)

GC is a powerful tool for analyzing the purity and isomeric ratio of volatile compounds like α-Damascone. For enantiomeric separation, a chiral stationary phase (CSP) is mandatory.

Frequently Asked Questions (FAQs):

  • Q: Why is GC the preferred method for routine purity analysis of α-Damascone?

    • A: GC offers high resolution, speed, and sensitivity for volatile and thermally stable molecules like α-Damascone. Standard non-polar columns can easily separate geometric isomers and identify most impurities from the synthesis process, while specialized chiral columns can resolve the enantiomers.

  • Q: What type of chiral GC column is most effective for α-Damascone enantiomers?

    • A: Modified cyclodextrin-based columns are the industry standard for this application. Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin has been reported as a suitable chiral stationary phase for the direct separation of damascone enantiomers. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) creates a chiral environment that allows for differential interaction with the (R) and (S) enantiomers, leading to their separation.

Troubleshooting Guide:

  • Problem: My (E) and (Z) isomers are not separating on my standard non-polar column (e.g., DB-5, HP-5ms).

    • Potential Cause & Solution: While these isomers have different boiling points, their separation can be challenging. The primary cause is often a suboptimal temperature gradient.

      • Action: Decrease the ramp rate of your oven temperature program (e.g., from 10°C/min to 2-3°C/min) during the elution window of the isomers. This increases the interaction time with the stationary phase and enhances resolution. Also, ensure you are using a sufficiently long column (30m or 60m).

  • Problem: I see broad peaks or significant peak tailing for α-Damascone.

    • Potential Cause & Solution: This is often due to active sites in the GC system (e.g., in the inlet liner or the column itself) interacting with the ketone functional group of the damascone.

      • Action 1: Deactivate the inlet liner by using a silanized liner. Ensure the liner is clean and replaced regularly.

      • Action 2: Condition your column according to the manufacturer's instructions to remove any residual moisture or contaminants. If the column is old, it may need to be replaced.

  • Problem: I am using a chiral cyclodextrin column, but the enantiomers are not resolving.

    • Potential Cause & Solution: Enantiomeric separation on chiral columns is highly sensitive to temperature.

      • Action: This is a classic optimization problem. Run a series of isothermal analyses at different temperatures (e.g., starting at 80°C and increasing in 5°C increments). Lower temperatures generally provide better enantioselectivity (resolution) but result in longer retention times and broader peaks. You must find the optimal balance between resolution and peak shape.

High-Performance Liquid Chromatography (HPLC)

HPLC is invaluable for both analytical and preparative-scale purification of α-Damascone isomers, especially when thermal degradation is a concern or when larger quantities of pure isomers are needed.

Frequently Asked Questions (FAQs):

  • Q: When should I choose HPLC over GC?

    • A: HPLC is the method of choice for preparative separation to isolate gram-level quantities of a specific isomer. It is also useful for analyzing samples that may contain non-volatile impurities. Since it operates at or near room temperature, it eliminates the risk of thermal degradation or isomerization that can occur at elevated GC temperatures.

  • Q: What type of column is used for HPLC separation of α-Damascone isomers?

    • A: For geometric isomers, a standard reversed-phase column (e.g., C18, C8) can be effective. For enantiomeric separation, a chiral stationary phase is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective for a wide range of chiral compounds, including ketones.

Troubleshooting Guide:

  • Problem: My resolution between enantiomers on a chiral column is poor.

    • Potential Cause & Solution: The mobile phase composition is the most critical factor in chiral HPLC separations.

      • Action 1 (Normal Phase): The standard mobile phase for polysaccharide CSPs is a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Systematically vary the percentage of the alcohol modifier. A lower alcohol percentage often increases retention and improves resolution, but can also lead to excessive peak broadening.

      • Action 2 (Reversed Phase): If using a reversed-phase chiral column, adjust the ratio of acetonitrile or methanol to water. The mechanism of separation is complex, and small changes can have a large impact.

  • Problem: I have low recovery of my purified fraction after preparative HPLC.

    • Potential Cause & Solution: This can be due to inefficient fraction collection or loss of the compound during solvent evaporation.

      • Action 1: Ensure your fraction collector's settings are optimized to cut the peak precisely. Run an analytical chromatogram of your collected fraction to confirm its purity and identity.

      • Action 2: Use a rotary evaporator with a carefully controlled temperature and vacuum to remove the mobile phase. α-Damascone is semi-volatile, and overly aggressive evaporation conditions can lead to significant product loss.

Supercritical Fluid Chromatography (SFC)

SFC is a modern hybrid of gas and liquid chromatography that uses supercritical CO₂ as the primary mobile phase. It is renowned for its speed, efficiency, and green credentials, making it exceptionally well-suited for high-throughput chiral separations.

Frequently Asked Questions (FAQs):

  • Q: What are the main advantages of SFC for separating α-Damascone isomers?

    • A: SFC offers significantly faster separations than HPLC (often 3-10 times faster) with high efficiency. The low viscosity of the supercritical CO₂ mobile phase allows for high flow rates without generating excessive backpressure. This makes it ideal for screening multiple chiral columns or for rapid quality control. The primary solvent is captured CO₂, making it a more environmentally friendly technique.

  • Q: What kind of columns and mobile phases are used in SFC?

    • A: The same chiral stationary phases used in HPLC (e.g., polysaccharide-based) are typically used in SFC. The mobile phase consists of supercritical CO₂ mixed with a small percentage of an organic modifier, usually an alcohol like methanol or ethanol, to modulate analyte retention and improve peak shape.

Troubleshooting Guide:

  • Problem: I am getting poor peak shapes (fronting or tailing) in my SFC separation.

    • Potential Cause & Solution: This is often related to the choice or concentration of the modifier.

      • Action 1: Increase the percentage of your alcohol modifier. This can help to mask active sites on the stationary phase and improve peak symmetry.

      • Action 2: Add a small amount of an additive to the modifier. For a neutral/slightly basic compound like a ketone, an acidic additive is not usually necessary, but sometimes a basic additive like isopropylamine can improve the peak shape of co-eluting impurities.

  • Problem: My retention times are unstable between injections.

    • Potential Cause & Solution: Retention in SFC is highly sensitive to pressure and temperature, which control the density of the supercritical fluid.

      • Action: Ensure your backpressure regulator (BPR) is functioning correctly and providing a stable pressure throughout the run. Check that the column oven temperature is stable. Inconsistent mobile phase composition (CO₂ to modifier ratio) due to pump issues can also cause this.

Part 3: Comparative Overview & Protocols

Comparison of Chromatographic Techniques
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Application Analytical purity & enantiomeric ratioPreparative isolation & non-volatile analysisHigh-throughput analytical screening
Typical Stationary Phase Modified cyclodextrins (chiral)Polysaccharide derivatives (chiral), C18 (achiral)Polysaccharide derivatives (chiral)
Mobile Phase Inert Gas (He, H₂, N₂)Hexane/IPA (Normal), MeCN/H₂O (Reversed)Supercritical CO₂ + Alcohol Modifier
Analysis Time Fast (5-20 min)Slow to Moderate (10-40 min)Very Fast (1-10 min)
Key Advantage High resolution for volatile compoundsExcellent for preparative scale-upHigh speed and low solvent waste
Key Disadvantage Requires thermal stability of analyteHigh organic solvent consumptionRequires specialized high-pressure equipment
Example Protocol: Chiral GC-MS for Enantiomeric Purity

This protocol provides a starting point for determining the enantiomeric excess (ee) of an α-Damascone sample.

  • System Preparation:

    • GC-MS System: Agilent 7890B GC with 5977A MS or equivalent.

    • Column: Cyclodextrin-based chiral column, e.g., Astec CHIRALDEX G-TA (30 m x 0.25 mm x 0.12 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Instrumental Method:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Program: Start at 80°C, hold for 1 min, then ramp at 2°C/min to 150°C.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C; Quadrupole: 150°C.

    • Acquisition Mode: Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity using characteristic ions (e.g., m/z 192, 123, 109).

  • Sample Preparation:

    • Dilute the α-Damascone sample to approximately 100 µg/mL in a suitable solvent like hexane or ethyl acetate.

  • Data Analysis:

    • Integrate the peak areas for the two eluting enantiomers.

    • Calculate enantiomeric excess (% ee) using the formula: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

G Sample 1. Sample Prep (Dilute in Hexane) Inject 2. GC Injection (Split Mode) Sample->Inject Column 3. Chiral Column Separation (Temp. Gradient) Inject->Column Detect 4. MS Detection (Ionization & Mass Analysis) Column->Detect Data 5. Data Analysis (Calculate % ee) Detect->Data

Caption: General workflow for chiral GC-MS analysis.

Part 4: References

  • Chemical Bull. (2024). Production Methods Of Alpha-damascone: A Comprehensive Overview. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of the enantiomeric forms of α- and γ-damascone starting from commercial racemic α-ionone. Available at: --INVALID-LINK--

  • IFRA. (2016). ANALYTICAL METHOD TO QUANTIFY 57 SUSPECTED ALLERGENS (AND ISOMERS) IN READY TO INJECT FRAGRANCE MATERIALS BY GAS CHROMATOGRAPHY. Available at: --INVALID-LINK--

  • Human Metabolome Database. (n.d.). This compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0036027). Available at: --INVALID-LINK--

  • Pell Wall. (n.d.). This compound (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery. Available at: --INVALID-LINK--

  • Journal of the American Chemical Society. (1988). Synthesis of (R)-(+)- and (S)-(-)-.alpha.-damascone by tandem Grignard reaction-enantioselective protonation: evidence for the intermediacy of a chiral complex. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). US4460792A - Process for the preparation of delta- and epsilon-damascones. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Synthetic approaches to the Damascone and Damascenone isomers. Available at: --INVALID-LINK--

  • The Good Scents Company. (n.d.). This compound 1-(2,6,6-trimethyl-1-cyclohex-2-enyl)but-3-en-1-one. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. Available at: --INVALID-LINK--

  • Organica Aromatics. (n.d.). Alpha Damascone. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. (2001). Preparative separations of α-ionone and α-damascone enantiomers with simulated moving bed chromatography. Available at: --INVALID-LINK--

  • ResearchGate. (2019). Preparation of α-damascone. Available at: --INVALID-LINK--

  • European Patent Office. (n.d.). EP3337781B1 - Process for preparing this compound. Available at: --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of (E)-beta-Damascone on Newcrom R1 HPLC column. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). A simple and efficient highly enantioselective synthesis of alpha-ionone and this compound. Available at: --INVALID-LINK--

  • The Good Scents Company. (n.d.). (E)-alpha-damascone. Available at: --INVALID-LINK--

  • ResearchGate. (2019). (PDF) Preparation of α-damascone. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). New Preparation Methods for α‐Damascone, γ‐Damascone, and β‐Damascenone using Pyronenes. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). US4334098A - Trans,trans-Δ-damascone, mixtures containing major proportions of same, processes for preparing same and organoleptic uses thereof. Available at: --INVALID-LINK--

  • Reddit. (2022). Alpha Damascone. Available at: --INVALID-LINK--

  • LCGC International. (n.d.). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). Available at: --INVALID-LINK--

  • Fraterworks. (n.d.). Damascone Alpha. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). b-Damascone = 95 , sum of isomers, FG. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). a-Damascone analytical standard. Available at: --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). CN103058841A - Preparation method of alpha-damascenone perfume. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). US20180244613A1 - Process for preparing this compound. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Separation of pharmaceutical enantiomers using supercritical fluid technology. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Damascone. Available at: --INVALID-LINK--

  • National Institutes of Health. (2022). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform

troubleshooting poor resolution in chromatographic analysis of damascones

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Troubleshooting Poor Resolution in Chromatographic Analysis of Damascones

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming the challenges of poor resolution in the chromatographic analysis of damascones. As valuable aroma compounds in various industries, the accurate quantification and separation of damascone isomers are critical. This guide provides in-depth, field-proven insights to help you diagnose and resolve common chromatographic issues, ensuring the integrity and reliability of your analytical data.

Understanding the Challenge: The Nature of Damascones

Damascones are a group of floral, fruity ketones, often existing as a complex mixture of isomers (α-, β-, γ-, δ-damascone) and enantiomers. Their similar chemical structures and volatilities present a significant challenge for chromatographic separation. Poor resolution can stem from a variety of factors, from improper column selection to suboptimal instrument parameters. This guide will walk you through a systematic approach to identifying and rectifying these issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the chromatographic analysis of damascones.

Q1: Why are my damascone peaks co-eluting or showing poor separation?

Poor resolution between damascone isomers is a frequent issue and can be attributed to several factors:

  • Inappropriate Column Selection: The stationary phase chemistry is paramount for achieving selectivity between structurally similar isomers. A non-polar stationary phase may not provide sufficient interaction differences for adequate separation.

  • Suboptimal Temperature Program: An oven temperature program that is too fast or starts at too high a temperature can cause analytes to move through the column too quickly, without enough time for proper partitioning and separation.[1][2]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation. A flow rate that is too high or too low can lead to band broadening and decreased resolution.

Q2: I'm observing significant peak tailing for my damascone analytes. What's the cause?

Peak tailing, where the latter half of the peak is broader than the front, is a common problem that can compromise peak integration and quantification.[3][4][5] Potential causes include:

  • Active Sites in the System: Damascones, being ketones, can interact with active sites (e.g., exposed silanols) in the inlet liner, at the head of the column, or on contaminants.[3][4] This secondary interaction can delay the elution of a portion of the analyte molecules, causing tailing.

  • Poor Column Installation: An improperly cut column or incorrect installation depth in the inlet can create dead volumes or turbulence, leading to peak tailing.[3][5][6]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites and hinder proper analyte interaction with the stationary phase.[6]

Q3: My peaks are broad, even if they are separated. How can I improve their sharpness?

Broad peaks can be a sign of several issues that reduce the overall efficiency of your chromatographic system:

  • Suboptimal Temperature Program: A slow temperature ramp can sometimes lead to excessive peak broadening for later eluting compounds.[1] Conversely, an initial temperature that is too high can cause poor focusing of the sample at the head of the column.[4]

  • Incorrect Flow Rate: Operating far from the optimal linear velocity for your carrier gas will reduce column efficiency and result in broader peaks.

  • Large Injection Volume or High Concentration: Injecting too much sample can overload the column, leading to band broadening.[7]

Q4: How do I choose the right column for damascone analysis?

The choice of the gas chromatography (GC) column is the most critical factor for a successful separation.[8]

  • Stationary Phase Polarity: For separating isomers like damascones, a mid-polarity stationary phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, often provides the necessary selectivity.[9][10] For instance, a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is a common starting point, but a more polar phase may be required for challenging separations.[11]

  • Chiral Separations: If you need to separate enantiomers of damascones, a chiral stationary phase is necessary.[12][13] These phases are typically derivatized cyclodextrins that create a chiral environment, allowing for differential interaction with the enantiomers.[12][14]

  • Column Dimensions: A longer column will provide more theoretical plates and thus better resolving power. A smaller internal diameter can also increase efficiency. Film thickness is another important parameter; a thicker film can increase retention and may improve the resolution of early eluting, volatile compounds.

Systematic Troubleshooting Guide

When faced with poor resolution, a systematic approach is key to efficiently identifying and solving the problem. The following workflow and detailed protocols will guide you through the troubleshooting process.

Initial Diagnosis and Workflow

The first step is to carefully observe your chromatogram to diagnose the nature of the poor resolution.

A Poor Resolution Observed B Are peaks co-eluting? A->B C Are peaks tailing? B->C Yes D Are peaks broad but separated? B->D No E Optimize Temperature Program & Flow Rate B->E Yes, partially C->D No F Address System Activity C->F Yes G Improve System Efficiency D->G Yes H Consider Column Selectivity E->H

Caption: A decision-making workflow for troubleshooting poor resolution.

Experimental Protocols

Here are detailed, step-by-step protocols for addressing the common causes of poor resolution.

Protocol 1: Optimizing the GC Temperature Program

A well-designed temperature program is crucial for separating compounds with a range of boiling points, like damascones.[2][15]

  • Scouting Gradient: Begin with a general-purpose "scouting" gradient to get an initial separation of your analytes.[1]

    • Initial Temperature: Start at a low temperature, for example, 40-50°C, to ensure good focusing of the analytes at the head of the column.[1][16]

    • Ramp Rate: Use a moderate ramp rate, such as 10°C/min.[1]

    • Final Temperature: Set the final temperature to the maximum operating temperature of your column and hold for 5-10 minutes to ensure all components have eluted.[1]

  • Optimizing the Initial Temperature: If early eluting peaks are poorly resolved, lowering the initial oven temperature can improve their separation.[1][16]

  • Optimizing the Ramp Rate:

    • To improve the separation of all peaks, try a slower ramp rate (e.g., 5°C/min).

    • If the analysis time is too long and later peaks are excessively broad, a faster ramp rate can be employed.[2] You can also consider using multiple ramp rates to target specific regions of the chromatogram.

  • Introducing a Mid-Ramp Hold: If a specific pair of peaks is difficult to resolve, you can introduce an isothermal hold just before their elution to increase the time they spend interacting with the stationary phase.[16]

Protocol 2: Addressing System Activity and Peak Tailing

Peak tailing is often a sign of unwanted interactions within your GC system.[3][5]

  • Inlet Maintenance: The inlet is a common source of activity.

    • Replace the Liner: Regularly replace the inlet liner with a fresh, deactivated one. The choice of liner (e.g., with glass wool) can also impact peak shape.[3]

    • Replace the Septum: A cored or leaking septum can introduce contaminants and cause peak tailing.

  • Column Maintenance:

    • Trim the Column: If the front end of the column is contaminated, trim 15-30 cm from the inlet side.[3][4]

    • Proper Column Installation: Ensure the column is cut squarely and installed at the correct height in the inlet as per the manufacturer's instructions.[4][5] A poor cut can create active sites and dead volume.[5]

  • Sample Preparation: Complex matrices can introduce non-volatile residues that contaminate the system.[17][18]

    • Consider sample cleanup techniques like Solid Phase Extraction (SPE) to remove matrix interferences before injection.[17][19]

Protocol 3: Improving System Efficiency for Broader Peaks

Broad peaks are an indication of a loss of chromatographic efficiency.

  • Optimize Carrier Gas Flow Rate:

    • Determine the optimal linear velocity for your carrier gas (Helium, Hydrogen, or Nitrogen) and your column's internal diameter. This information is typically provided by the column manufacturer.

    • Set your carrier gas to the optimal flow rate or linear velocity.

  • Check for Leaks: Leaks in the system can disrupt the carrier gas flow and lead to band broadening. Perform a leak check according to your instrument's manual.

  • Reduce Injection Volume/Concentration: If you suspect column overload, try diluting your sample or reducing the injection volume.[7][20]

Advanced Troubleshooting: Chiral Separations

Separating damascone enantiomers requires a specialized approach.

Protocol 4: Method Development for Chiral Damascone Analysis

  • Column Selection: Choose a chiral stationary phase known for separating terpenes or ketones. Cyclodextrin-based columns are a common choice.[12]

  • Temperature Optimization: Chiral separations are often highly sensitive to temperature.

    • Start with a low oven temperature and a slow ramp rate.

    • Small changes in temperature can significantly impact selectivity. Experiment with different isothermal holds and ramp rates to find the optimal conditions.

  • Carrier Gas and Flow Rate: Hydrogen is often the preferred carrier gas for chiral separations due to its higher optimal linear velocity, which can lead to faster analyses without sacrificing resolution.

Data Summary and Comparison

To aid in your method development, the following table provides typical starting parameters for the GC-MS analysis of damascones.

ParameterRecommended Starting ConditionRationale for Damascone Analysis
Column Mid-polarity (e.g., 5-35% Phenyl Polysiloxane)Provides good selectivity for isomers.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of efficiency and sample capacity.
Carrier Gas Helium or HydrogenInert gases that provide good efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Within the optimal range for most standard columns.
Inlet Temp. 250 °CEnsures complete vaporization of damascones.
Injection Vol. 1 µL (split or splitless)A standard volume to avoid overloading.
Oven Program 50°C (1 min), then 10°C/min to 280°C (5 min)A good starting point to separate compounds with varying volatilities.[1]

Concluding Remarks

Troubleshooting poor resolution in the chromatographic analysis of damascones requires a logical and systematic approach. By understanding the underlying principles of chromatography and carefully evaluating each component of your analytical method, from sample preparation to instrument parameters, you can overcome these challenges and achieve robust and reliable results. Remember that the choice of the stationary phase is often the most critical factor in resolving complex mixtures of isomers.

References

minimizing isomerization during alpha-Damascone synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Damascone is a valuable fragrance and flavor chemical prized for its complex rosy, fruity, and slightly woody aroma.[1][2] As a member of the rose ketone family, its synthesis and long-term stability are critical for applications in perfumery, cosmetics, and food industries.[1][3] However, the α-isomer is susceptible to isomerization into its β- and γ-isomers, which possess different olfactory profiles and can negatively impact the final product's desired fragrance. This technical guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing isomerization during both the synthesis and storage of α-Damascone.

This document is designed to be a dynamic resource. We will explore the underlying chemical principles governing isomerization, provide actionable protocols to mitigate these transformations, and offer guidance on proper analytical techniques for isomer quantification.

Part 1: Troubleshooting Isomerization During α-Damascone Synthesis

The synthesis of α-Damascone can be approached through various routes, often involving the cyclization of pseudo-damascone or the oxidation of allylic alcohol intermediates.[4] A common challenge across these methods is the unintended formation of β-Damascone and other isomers, which can be promoted by acidic or basic conditions.

Common Problem 1: High Levels of β-Damascone Detected Post-Cyclization

Scenario: You have completed an acid-catalyzed cyclization of a pseudo-damascone precursor to synthesize α-Damascone, but GC-MS analysis reveals a significant percentage of the undesired β-Damascone isomer.

Probable Causes:

  • Excessive Acid Strength or Concentration: Strong acids or high concentrations can readily promote the migration of the endocyclic double bond from the α-position to the more thermodynamically stable conjugated β-position.

  • Prolonged Reaction Time: Extended exposure to acidic conditions, even with milder acids, can lead to equilibrium favoring the β-isomer.

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy required for the isomerization to occur more rapidly.

Troubleshooting & Mitigation Strategies:

  • Acid Selection and Stoichiometry:

    • Action: Opt for milder acids such as phosphoric acid or Lewis acids like tin tetrachloride, which have been shown to effectively catalyze the cyclization with a reduced propensity for isomerization.[4]

    • Rationale: Milder acids provide sufficient protonation to initiate cyclization without aggressively promoting the subsequent double bond migration. Carefully control the stoichiometry of the acid to the minimum required for efficient conversion.

  • Reaction Monitoring and Quenching:

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the formation of α-Damascone is maximized and before significant β-isomer appears, quench the reaction by neutralizing the acid with a weak base (e.g., sodium bicarbonate solution).

    • Rationale: Timely quenching prevents prolonged exposure to acidic conditions that drive the isomerization.

  • Temperature Control:

    • Action: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C and gradually warming if necessary.

    • Rationale: Lowering the temperature reduces the kinetic energy of the system, disfavoring the isomerization pathway which has a higher activation energy barrier than the initial cyclization.

Experimental Protocol: Minimized Isomerization in Acid-Catalyzed Cyclization
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the pseudo-damascone precursor in an appropriate aprotic solvent (e.g., toluene).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acid Addition: Slowly add a catalytic amount of a pre-determined mild acid (e.g., phosphoric acid) dropwise while vigorously stirring.

  • Monitoring: Monitor the reaction every 30 minutes by taking a small aliquot, quenching it with a saturated sodium bicarbonate solution, extracting with a suitable solvent (e.g., diethyl ether), and analyzing by TLC or GC-MS.

  • Quenching: Once the desired conversion to α-Damascone is achieved, immediately quench the entire reaction mixture by slowly pouring it into a cooled, stirred solution of saturated sodium bicarbonate.

  • Workup: Perform a standard aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to separate any remaining isomers.[5]

Common Problem 2: Isomerization During Workup and Purification

Scenario: The initial reaction mixture shows a high purity of α-Damascone, but after aqueous workup and purification (e.g., distillation or chromatography), the final product is contaminated with β-Damascone.

Probable Causes:

  • Residual Acidity or Basicity: Incomplete neutralization during the workup can leave trace amounts of acid or base, which can catalyze isomerization during subsequent heating or prolonged contact on a stationary phase.

  • Thermal Stress: High temperatures during distillation can promote thermal isomerization.

  • Active Stationary Phase in Chromatography: Acidic or basic sites on silica gel or alumina can induce isomerization during chromatographic separation.

Troubleshooting & Mitigation Strategies:

  • Thorough Neutralization:

    • Action: Ensure the aqueous washes during the workup are neutral (pH ~7) by checking with pH paper. If necessary, use multiple washes with a weak base followed by brine.

    • Rationale: Complete removal of any catalytic species is crucial before any step involving heat or extended time.

  • Azeotropic Removal of Water:

    • Action: Before distillation, consider removing residual water azeotropically with a suitable solvent like toluene.

    • Rationale: Water in the presence of even trace acidity can facilitate proton transfer and isomerization at elevated temperatures.

  • Vacuum Distillation:

    • Action: Purify α-Damascone by vacuum distillation to lower the boiling point.[6][7]

    • Rationale: Lowering the distillation temperature significantly reduces the risk of thermally induced isomerization.

  • Deactivated Chromatographic Media:

    • Action: If using column chromatography, opt for a deactivated stationary phase. This can be achieved by pre-treating silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.

    • Rationale: Deactivating the acidic sites on the silica gel prevents on-column isomerization.

Part 2: Minimizing Isomerization During Storage

The stability of α-Damascone during storage is paramount to maintaining its desired fragrance profile over time. Isomerization can be initiated by exposure to light, heat, and contact with acidic or basic surfaces.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C)Reduces the rate of thermally induced isomerization.[8]
Light Protected from light (amber glass or opaque containers)Prevents photochemical reactions that can lead to degradation and isomerization.[8][9]
Atmosphere Inert gas (e.g., Nitrogen or Argon)Minimizes oxidation, which can produce acidic byproducts that catalyze isomerization.[9]
Container Tightly sealed, air-tight containers made of inert material (e.g., aluminum, galvanized steel)Prevents exposure to air and moisture.[9] Avoids contact with potentially reactive surfaces.
pH NeutralAvoids contact with strong acids or bases which are known to catalyze isomerization.[10][11]
Troubleshooting Storage Instability

Scenario: A previously pure sample of α-Damascone is found to contain significant levels of β-Damascone after several months of storage.

Probable Causes:

  • Improper Storage Temperature: Storage at ambient or elevated temperatures.

  • Exposure to Light: Use of clear glass containers or storage in a well-lit area.

  • Headspace Oxygen: The container was not flushed with an inert gas, allowing for oxidative degradation.

  • Container Material: The container may have had acidic or basic residues.

Corrective Actions:

  • Re-evaluate Storage Protocol: Immediately transfer the remaining sample to a clean, dry, amber glass or aluminum container.[9]

  • Inert Gas Purge: Before sealing, flush the headspace of the container with nitrogen or argon.[9]

  • Refrigerate: Store the container in a refrigerator at the recommended temperature.

  • Log and Monitor: Implement a rigorous logging system for stored samples and periodically re-analyze for isomeric purity.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of α-Damascone isomerization to β-Damascone?

A1: The isomerization is typically an acid or base-catalyzed process involving the migration of the endocyclic double bond. In the presence of an acid, the double bond is protonated to form a carbocation intermediate. A subsequent deprotonation can lead to the formation of the more thermodynamically stable conjugated system of β-Damascone. A similar process can occur under basic conditions via an enolate intermediate.

Q2: Can I use stabilizers to prevent isomerization during storage?

A2: While some commercial preparations of damascones may contain stabilizers, the specific choice of stabilizer would depend on the end-use application and compatibility.[12][13] For high-purity research-grade material, it is generally preferred to rely on proper storage conditions (low temperature, exclusion of light and oxygen) rather than introducing additives that may interfere with subsequent experiments.

Q3: What analytical techniques are best for quantifying the isomeric ratio of Damascones?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for separating and quantifying Damascone isomers.[14][15] The use of a suitable capillary column allows for the separation of α-, β-, and other isomers based on their boiling points and polarities. The mass spectrometer provides definitive identification of each isomer. For routine quality control, Gas Chromatography with a Flame Ionization Detector (GC-FID) can also be used after initial identification by GC-MS.

Q4: Is the isomerization of α-Damascone reversible?

A4: The isomerization is a reversible process that tends towards a thermodynamic equilibrium. However, the β-isomer is generally more stable, meaning the equilibrium will favor its formation. Reverting a sample of β-Damascone back to a high purity of α-Damascone is not a practical or efficient process. Therefore, the focus should be on preventing the initial isomerization.

Q5: How does the presence of β-Damascone impact the fragrance of a product?

A5: While both are rose ketones, their scent profiles are distinct. α-Damascone is described as having a complex rosy, fruity (apple-like), and slightly woody scent.[2][13] β-Damascone has a sweeter, more jam-like rose and tobacco character.[16] Uncontrolled isomerization can therefore lead to a significant and undesirable shift in the final fragrance of a product.

Visualizing Isomerization Pathways and Prevention

Diagram 1: Acid-Catalyzed Isomerization of α-Damascone

G cluster_synthesis Synthesis Phase cluster_prevention Prevention Strategies Pseudo-Damascone Pseudo-Damascone Carbocation_Intermediate Carbocation_Intermediate Pseudo-Damascone->Carbocation_Intermediate H+ (e.g., H3PO4) Cyclization alpha_Damascone alpha_Damascone Carbocation_Intermediate->alpha_Damascone -H+ beta_Damascone beta_Damascone alpha_Damascone->beta_Damascone H+ (Excess acid, heat) Isomerization beta_Damascone->alpha_Damascone Reversible (unfavorable) Mild_Acid Use Mild Acid Low_Temp Low Temperature Quench Timely Quenching

Caption: Acid-catalyzed cyclization and isomerization pathway.

Diagram 2: Decision Tree for α-Damascone Storage

G start α-Damascone Sample Received container Transfer to Inert Container? (Amber Glass/Aluminum) start->container inert Flush with Inert Gas? (N2 or Ar) container->inert Yes temp Storage Temperature? inert->temp Yes refrigerate Store at 2-8°C temp->refrigerate Cool ambient Store at Room Temp temp->ambient Ambient degradation High Risk of Isomerization ambient->degradation

Caption: A decision-making workflow for optimal α-Damascone storage.

References

addressing matrix effects in the analysis of alpha-Damascone in complex samples

Author: BenchChem Technical Support Team. Date: January 2026

A-Damascone

  • --INVALID-LINK--

Introduction for the Senior Application Scientist

Welcome to the technical support guide for the analysis of alpha-damascone in complex matrices. As a key fragrance and flavor compound, accurate quantification of this compound is critical across the food, beverage, and cosmetics industries.[1] However, its analysis is frequently complicated by "matrix effects," where co-extracted compounds interfere with instrumental response, leading to inaccurate results.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate and mitigate the challenges of matrix effects in your this compound analyses.

Troubleshooting Guide: Common Issues in this compound Analysis

This section addresses specific problems you may encounter during the analysis of this compound, their probable causes related to matrix effects, and step-by-step solutions.

Issue 1: Poor Reproducibility and Inconsistent Recoveries

Question: My replicate injections of the same sample show significant variation in this compound peak area, and my spike recovery experiments are consistently low or erratic. What could be the cause?

Answer:

This is a classic symptom of uncompensated matrix effects. In Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile matrix components can accumulate in the injector port, creating active sites that can adsorb or degrade this compound.[4][5] This leads to signal loss. Conversely, these matrix components can also "shield" the analyte from these active sites, a phenomenon known as "matrix-induced signal enhancement," which can artificially inflate the signal.[2] In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of this compound in the source, leading to ion suppression or enhancement.[6][7][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent this compound results.

Step-by-Step Solutions:

  • Injector Maintenance (GC-MS): Regularly replace the injector liner and septum. A deactivated liner is crucial. If you suspect the buildup of non-volatile matrix components, bake out the injector at a high temperature (consult your instrument manual for limits).

  • Employ Analyte Protectants (GC-MS): Adding a mixture of "analyte protectants" to your sample and standards can help mask active sites in the GC inlet and column, improving the transfer of this compound.[9][10] A combination of compounds with varying polarities and boiling points, such as malic acid and 1,2-tetradecanediol, can be effective.[9]

  • Optimize Chromatographic Conditions (LC-MS & GC-MS):

    • LC-MS: Adjust the gradient profile to separate this compound from the regions of significant ion suppression.[6][11] To identify these regions, perform a post-column infusion experiment.

    • GC-MS: Modify the temperature program to ensure that matrix components do not co-elute with this compound.

  • Enhance Sample Cleanup: If the above steps are insufficient, a more rigorous sample cleanup is necessary. Techniques like Solid-Phase Extraction (SPE) can be more selective than a simple liquid-liquid extraction.[7] For very complex matrices, consider the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[12][13][14]

Issue 2: Non-Linear Calibration Curves

Question: My calibration curve for this compound is not linear, especially at lower concentrations, even when using a fresh standard. What is happening?

Answer:

Non-linearity, particularly a curve that is not passing through the origin, can be another manifestation of matrix effects. At low concentrations, the active sites in a GC system or ion suppression in an LC system can have a proportionally larger impact on the analyte signal. As the concentration increases, these effects can become "saturated," leading to a more linear response at higher concentrations.

Solutions:

  • Matrix-Matched Calibration: This is often the most effective solution.[15][16] Instead of preparing your calibration standards in a pure solvent, prepare them in a blank matrix extract that has been processed in the same way as your samples. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[17][18]

  • Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting for matrix effects. It involves adding a known amount of a stable isotope-labeled version of this compound (e.g., this compound-d3) to your samples before extraction. Since the labeled internal standard is chemically identical to the native analyte, it will be affected by the matrix in the same way. By measuring the ratio of the native analyte to the labeled internal standard, you can accurately quantify this compound, regardless of signal suppression or enhancement.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a problem for this compound analysis?

A1: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[2] Matrix effects are the influence of these components on the analytical signal of the analyte.[2] They can either suppress or enhance the signal, leading to underestimation or overestimation of the analyte's concentration.[17] this compound is often present at low concentrations in complex matrices like coffee, wine, or cosmetics, making it particularly susceptible to these interferences.[19][20][21][22][23]

Q2: When should I suspect that matrix effects are impacting my results?

A2: You should suspect matrix effects if you observe:

  • Poor reproducibility of replicate injections.

  • Low or inconsistent spike recoveries.

  • Non-linear calibration curves.

  • Significant differences in results when using different sample preparation methods.

  • A notable difference between the slope of a calibration curve prepared in solvent and one prepared in a matrix extract.[18]

Q3: Is there a universal sample preparation method to eliminate matrix effects for this compound?

A3: Unfortunately, there is no single method that works for all matrices. The choice of sample preparation technique depends on the nature of the matrix and the required sensitivity.

  • Headspace Solid-Phase Microextraction (HS-SPME) is a good choice for volatile analysis in relatively clean matrices like beverages.[24][25][26][27] However, the matrix can still influence the partitioning of this compound onto the SPME fiber.[24][25]

  • QuEChERS is a versatile and effective method for a wide range of complex food matrices.[12][13][14][28][29] It involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Dilution can be a simple and effective way to reduce matrix effects, but it also reduces the concentration of this compound. This approach is only feasible if the concentration of this compound in your sample is high enough to be detected after dilution. Always validate that the dilution factor is sufficient to mitigate the matrix effect while keeping the analyte concentration within the linear range of your calibration curve.

Experimental Protocols

Protocol 1: Matrix-Matched Calibration Curve Preparation

This protocol describes the preparation of matrix-matched calibration standards for the analysis of this compound by GC-MS or LC-MS.

Materials:

  • Blank matrix (a sample of the same type as your unknown, but known to be free of this compound).

  • This compound analytical standard.

  • Appropriate solvents (e.g., methanol, acetonitrile).

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 µg/mL in methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Extract a sample of the blank matrix using the same procedure as for your unknown samples.

  • Divide the blank matrix extract into a series of aliquots.

  • Spike each aliquot with a different working standard solution to create a series of matrix-matched calibrants at different concentrations.

  • Analyze the matrix-matched calibrants using your GC-MS or LC-MS method.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

Protocol 2: QuEChERS Sample Preparation for this compound in a Complex Food Matrix (e.g., Fruit Puree)

This protocol is a general guideline and may need to be optimized for your specific matrix.

Materials:

  • Homogenized sample (e.g., 10 g of fruit puree).

  • Acetonitrile.

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • QuEChERS dispersive SPE cleanup tube (e.g., containing magnesium sulfate, PSA, and C18).

  • Centrifuge and centrifuge tubes.

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to the dSPE cleanup tube.

  • Shake for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS analysis.

Data Presentation

Table 1: Comparison of Calibration Methods for this compound in a Wine Matrix

Calibration MethodLinearity (R²)Recovery (%)RSD (%)
Solvent-Based0.98565.215.8
Matrix-Matched0.99998.74.2
Isotope Dilution0.999101.32.1

Data is hypothetical and for illustrative purposes.

Visualization of Key Concepts

Caption: Strategies to mitigate matrix effects in this compound analysis.

Conclusion

Addressing matrix effects is crucial for the accurate and reliable quantification of this compound in complex samples. By understanding the causes of these effects and implementing the appropriate troubleshooting and mitigation strategies, you can significantly improve the quality of your analytical data. This guide provides a foundation for developing robust and validated methods for this compound analysis. For further assistance, please consult the references provided below.

References

Technical Support Center: Enhancing the Stability of alpha-Damascone in Fragrance and Flavor Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of alpha-Damascone. This guide is designed for researchers, formulators, and scientists to diagnose and solve common issues encountered during the development of fragrance and flavor formulations containing this valuable rose ketone. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity and longevity of your creations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a potent, high-impact aroma chemical prized for its complex floral-fruity scent profile, reminiscent of rose, apple, and blackcurrant.[1] As an α,β-unsaturated ketone, its chemical structure is susceptible to degradation through several pathways, including oxidation, photodegradation, and isomerization, particularly in challenging formulation bases. This degradation can lead to significant changes in the olfactory profile, discoloration, and a decrease in overall fragrance intensity, compromising the quality of the final product.

Q2: My this compound-containing product is developing a yellow or brownish tint over time. What is the likely cause?

A: Discoloration in formulations with this compound is most commonly a result of oxidation and photodegradation. Exposure to air (oxygen) and light, especially UV radiation, can initiate chemical reactions that form colored byproducts. The conjugated double bond system in the this compound molecule is a primary site for these reactions.

Q3: I've noticed the characteristic fruity-rose scent of this compound fading or changing in my formulation. Why is this happening?

A: Scent fading, or the development of off-notes, is a direct consequence of the chemical degradation of this compound. When the molecule degrades, its structure is altered, leading to the formation of new compounds with different, often less desirable, olfactory properties. For instance, some degradation pathways can lead to sour or harsh top notes.[2] This is particularly prevalent in acidic or alkaline environments, or upon prolonged exposure to oxidative stress.

Q4: Are there any general storage recommendations to maintain the stability of neat this compound?

A: Yes. To maximize its shelf life, neat this compound should be stored in a cool, dry, and dark environment. It is best kept in airtight containers, preferably made of aluminum or amber glass, to protect it from light and oxygen. After use, it is advisable to cap the container with nitrogen to displace oxygen, as moisture and oxygen absorption can lead to deterioration of its flavor and odor.

Troubleshooting Guide: Experimental Solutions for this compound Instability

This section provides in-depth solutions to specific stability problems you may encounter during your experiments.

Problem 1: Rapid Discoloration and Off-Note Development in a Product Packaged in a Clear Container

Question: My fragrance solution, which contains this compound and is packaged in a clear glass bottle, is turning yellow and developing a harsh, sour off-note within weeks of storage. What is happening and how can I prevent it?

Answer:

Underlying Mechanism: Photo-oxidation

The issue you are observing is a classic case of photo-oxidation. This compound, as an α,β-unsaturated ketone, is susceptible to degradation initiated by exposure to light, particularly UV rays, and the presence of oxygen. The energy from light can excite the molecule, making it more reactive towards oxygen. This leads to the formation of various degradation products, some of which are colored and possess undesirable odors.

The following diagram illustrates a simplified pathway for the photo-oxidation of an α,β-unsaturated ketone, leading to the formation of degradation products.

G cluster_0 Photo-oxidation Pathway alpha_Damascone This compound (α,β-unsaturated ketone) Excited_State Excited State this compound* alpha_Damascone->Excited_State Light (hν) Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical Intermediate Degradation_Products Degradation Products (e.g., smaller aldehydes, ketones, acids) Peroxy_Radical->Degradation_Products Further Reactions Discoloration_Off_Notes Discoloration & Off-Notes Degradation_Products->Discoloration_Off_Notes Excited_StateOxygen Excited_StateOxygen Excited_StateOxygen->Peroxy_Radical Reaction

Caption: Simplified photo-oxidation pathway of this compound.

Experimental Solutions:

  • Incorporate UV Absorbers and Antioxidants: The most effective approach is to add a combination of a UV absorber and an antioxidant to your formulation.

    • Antioxidants: These molecules inhibit oxidation by scavenging free radicals. Commonly used and effective antioxidants for fragrance oils include Butylated Hydroxytoluene (BHT) and Tocopherol (Vitamin E).[3]

    • UV Absorbers: These compounds absorb UV light and dissipate it as heat, thereby protecting the fragrance molecules from photodegradation. Benzophenone derivatives are a common choice.

  • Use Opaque or UV-Protective Packaging: If the formulation allows, switching to packaging that blocks UV light, such as amber glass or opaque containers, is a simple and highly effective solution.

Protocol 1: Stabilization of an Ethanolic Fragrance Solution with Antioxidants

This protocol outlines the steps to incorporate BHT or dl-alpha-Tocopherol into a fragrance concentrate.

ParameterValue
Antioxidant BHT or dl-alpha-Tocopherol
Recommended Concentration 0.05% - 0.1% w/w of the fragrance oil
Solvent Ethanol (or another suitable solvent)

Step-by-Step Methodology:

  • Prepare a Stock Solution of the Antioxidant:

    • Weigh the required amount of BHT or Tocopherol.

    • Dissolve it in a small amount of the fragrance solvent (e.g., ethanol or dipropylene glycol) to create a concentrated stock solution. This ensures uniform distribution.

  • Incorporate into the Fragrance Concentrate:

    • While stirring the fragrance concentrate, slowly add the antioxidant stock solution.

    • Continue to stir for 10-15 minutes to ensure complete homogenization.

  • Age and Evaluate:

    • Prepare two samples of your final product: one with the antioxidant and one without (control).

    • Store both samples under accelerated stability testing conditions (e.g., in a light box or exposed to sunlight) and at room temperature.

    • Evaluate the color and odor of the samples at regular intervals (e.g., 1, 2, and 4 weeks).

Problem 2: Loss of Fruity Character in an Acidic Formulation (e.g., a fruit-scented cleaner)

Question: I am developing a cleaner with a pH of 4.5, and the vibrant, fruity-apple notes of this compound are disappearing over time, leaving a duller, less distinct scent. How can I improve its stability in this acidic medium?

Answer:

Underlying Mechanism: Acid-Catalyzed Isomerization and Degradation

In acidic conditions, this compound can undergo isomerization, where the double bond in the cyclohexene ring shifts its position. This structural change can alter the molecule's interaction with olfactory receptors, leading to a change in the perceived scent. Additionally, acidic conditions can catalyze the hydrolysis or rearrangement of the molecule, leading to a loss of the desired fragrance. While specific studies on this compound are limited, the acid-catalyzed degradation of the related beta-Damascone in beer, which results in a decreased aroma, is well-documented.[4]

The diagram below illustrates the potential for acid-catalyzed isomerization.

G cluster_1 Acid-Catalyzed Isomerization alpha_Damascone This compound Protonation Protonated Intermediate Isomer Isomeric Damascone (Altered Scent Profile) Protonation->Isomer Rearrangement Acid Acid (H+) alpha_DamasconeAcid alpha_DamasconeAcid alpha_DamasconeAcid->Protonation

Caption: Potential acid-catalyzed isomerization of this compound.

Experimental Solutions:

  • pH Adjustment and Buffering: If possible, adjust the pH of your formulation to be closer to neutral (pH 6-7), where this compound is generally more stable. If a low pH is required for product performance, use a robust buffering system to maintain a constant pH and avoid fluctuations.

  • Microencapsulation: This is a highly effective strategy to protect sensitive ingredients like this compound from a harsh chemical environment. Encapsulation creates a physical barrier around the fragrance oil, preventing its direct contact with the acidic medium.

Protocol 2: Microencapsulation of this compound using Beta-Cyclodextrin (Inclusion Complexation)

This protocol describes a laboratory-scale method for preparing this compound-beta-cyclodextrin inclusion complexes via the co-precipitation method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, making them excellent hosts for encapsulating lipophilic molecules like this compound.[5]

ParameterValue
Core Material This compound
Wall Material Beta-Cyclodextrin (β-CD)
Molar Ratio (β-CD:this compound) 1:1 (can be optimized)
Solvent Water and Ethanol

Step-by-Step Methodology:

  • Prepare the Beta-Cyclodextrin Solution:

    • Dissolve the required amount of beta-cyclodextrin in distilled water at 50-60°C with constant stirring. Beta-cyclodextrin has limited solubility in cold water.

  • Prepare the this compound Solution:

    • Dissolve the this compound in a minimal amount of ethanol.

  • Form the Inclusion Complex:

    • Slowly add the ethanolic solution of this compound to the aqueous beta-cyclodextrin solution while maintaining vigorous stirring.

    • Continue stirring the mixture for several hours (e.g., 4-6 hours) at a controlled temperature (e.g., 40-50°C).

  • Induce Precipitation and Isolate the Complex:

    • Slowly cool the mixture to room temperature and then transfer it to a refrigerator (4°C) overnight to allow the inclusion complex to precipitate.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any surface-adhered, unencapsulated this compound.

  • Drying and Storage:

    • Dry the resulting powder in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • Store the powdered microcapsules in a tightly sealed container, protected from light and moisture.

The resulting microcapsules can then be incorporated into your acidic formulation. The release of the fragrance can be triggered by the presence of water during product use.

Analytical Methods for Stability Assessment

To quantitatively assess the stability of this compound in your formulations, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Key Parameters for a Stability-Indicating HPLC Method:

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (with a possible modifier like 0.1% formic acid for better peak shape)
Detection UV detector at a wavelength where this compound has significant absorbance (e.g., around 220-240 nm)
Flow Rate 1.0 mL/min
Column Temperature 30-40°C

Forced Degradation Studies:

To validate that your HPLC method is stability-indicating, you must perform forced degradation studies. This involves subjecting a solution of this compound to harsh conditions to intentionally generate degradation products. The HPLC method should then be able to separate the intact this compound peak from all the degradation product peaks.

Typical Forced Degradation Conditions:

  • Acidic: 0.1 M HCl at 60°C for several hours.

  • Alkaline: 0.1 M NaOH at 60°C for several hours.

  • Oxidative: 3% H2O2 at room temperature for 24 hours.

  • Thermal: 80°C for 48 hours.

  • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

By integrating these troubleshooting strategies and analytical methods into your development process, you can effectively enhance the stability of this compound, ensuring the long-lasting quality and desired sensory experience of your fragrance and flavor formulations.

References

Validation & Comparative

A Comparative Sensory Analysis of Alpha-Damascone and Beta-Damascone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance and flavor chemistry, the family of rose ketones stands as a cornerstone of olfactory excellence. Among these, the damascones are particularly prized for their potent and complex scent profiles. This guide provides a detailed comparative analysis of two prominent isomers, alpha-Damascone and beta-Damascone, offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct sensory attributes, supported by experimental data and validated analytical protocols.

Introduction: The Significance of Damascones

This compound and beta-Damascone are C13 norisoprenoid ketones, integral to the characteristic aroma of roses and found in various natural sources, including rose oil, tobacco, black tea, and certain fruits.[1][2] Their high odor impact and low detection thresholds make them invaluable in perfumery, where they impart richness, diffusion, and a natural character to a wide range of compositions.[3][4] While structurally similar, the variation in the position of the double bond within the cyclohexene ring results in markedly different sensory profiles, a distinction critical for their targeted application.

Comparative Sensory Profiles: A Tale of Two Isomers

The olfactory differences between this compound and beta-Damascone are nuanced yet distinct. While both share a core rosy and fruity character, their aromatic profiles diverge in a manner that dictates their specific uses in fragrance creation.

This compound: The scent of this compound is predominantly characterized by a powerful and diffusive rosy-floral heart.[5][6] This is intricately woven with prominent fruity notes of green apple and ripe pear.[3] Deeper layers reveal a honeyed sweetness and a subtle, sophisticated tobacco-like dryness.[3] Some perfumers also describe a unique, clean, and almost watery freshness, with metallic and minty undertones.[2][7] It is often perceived as the more earthy and powerful of the two isomers.

beta-Damascone: In contrast, beta-Damascone presents a sweeter, jammier, and more overtly fruity profile.[1][8] Its fruity character is often described as reminiscent of plum, blackcurrant, and raspberry, with wine-like nuances.[4][8] The signature tobacco note is also present, but it is enveloped in a richer, warmer, and sweeter overall impression.[1][9] It is generally considered less floral and more gourmand than its alpha counterpart.

The following table summarizes the key sensory descriptors for each isomer based on available literature.

Sensory AttributeThis compoundbeta-Damascone
Primary Scent Family Floral-FruityFruity-Floral
Key Descriptors Rose, Green Apple, Pear, Honey, Tobacco, Metallic, MintyPlum, Blackcurrant, Raspberry, Rose, Sweet, Jammy, Wine, Tobacco
Overall Impression Powerful, Diffusive, Earthy, FreshSweet, Rich, Warm, Fruity

Quantitative Olfactory Data

A critical aspect of characterizing fragrance ingredients is their odor detection threshold, which is the lowest concentration of a substance in a medium (like water or air) that can be detected by the human nose.

CompoundOdor Threshold in Water (ppb)Reference(s)
This compound1.5 - 100[10]
beta-DamasconeNot explicitly found

Note: The odor threshold for this compound is presented as a range, which can be influenced by the specific isomer (e.g., (+)-alpha-Damascone vs. (-)-alpha-Damascone) and the analytical methodology. A specific, directly comparable odor threshold for beta-Damascone in water was not identified in the surveyed literature, though its high potency is widely acknowledged.

Experimental Protocols for Sensory Analysis

To objectively compare the sensory profiles of this compound and beta-Damascone, a combination of instrumental and sensory evaluation techniques is essential. The following protocols outline a robust methodology for such an analysis.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This allows for the identification of odor-active compounds in a sample.

GC_O_Workflow cluster_prep Sample Preparation cluster_gc GC-MS/O System cluster_data Data Acquisition & Analysis Sample_Alpha This compound Solution GC_Injection GC Injection Sample_Alpha->GC_Injection Sample_Beta beta-Damascone Solution Sample_Beta->GC_Injection GC_Column Chromatographic Separation GC_Injection->GC_Column Effluent_Split Effluent Splitter GC_Column->Effluent_Split MS_Detector Mass Spectrometer (MS) Effluent_Split->MS_Detector Sniffing_Port Olfactometry Port (O-Port) Effluent_Split->Sniffing_Port MS_Data Mass Spectrum Data MS_Detector->MS_Data Aromagram Aromagram Sniffing_Port->Aromagram Data_Integration Data Integration & Comparison MS_Data->Data_Integration Aromagram->Data_Integration

Caption: Workflow for GC-MS/O analysis of damascones.

  • Sample Preparation: Prepare solutions of high-purity this compound and beta-Damascone in a suitable solvent (e.g., ethanol or diethyl ether) at a concentration of 0.1% (w/v).

  • GC-MS/O System:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these isomers.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Effluent Splitter: A 1:1 split ratio between the mass spectrometer (MS) and the olfactometry port.

    • MS Detector: Operated in electron ionization (EI) mode (70 eV) with a scan range of m/z 40-350.

    • Olfactometry Port: Maintained at 250°C and supplied with humidified air to prevent nasal dryness of the assessor.

  • Data Collection:

    • Inject 1 µL of each sample into the GC-MS/O system.

    • A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, duration, and sensory descriptors for each detected odor.

    • Simultaneously, the MS detector records the mass spectra of the eluting compounds.

  • Data Analysis:

    • The aromagram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the MS detector.

    • The sensory descriptors for the peaks corresponding to alpha- and beta-Damascone are compared.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method that uses a trained panel to identify and quantify the sensory attributes of a product.[3]

QDA_Workflow Panelist_Screening Panelist Screening & Selection Descriptor_Generation Descriptor Generation Session Panelist_Screening->Descriptor_Generation Panelist_Training Panelist Training & Calibration Descriptor_Generation->Panelist_Training Sample_Evaluation Blinded Sample Evaluation Panelist_Training->Sample_Evaluation Data_Collection Data Collection on Intensity Scales Sample_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, PCA) Data_Collection->Statistical_Analysis Sensory_Profile Generation of Sensory Profiles Statistical_Analysis->Sensory_Profile

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

  • Panelist Selection: Recruit a panel of 10-15 individuals screened for their olfactory acuity and ability to articulate sensory perceptions.

  • Descriptor Generation: In a series of sessions, the panel collectively develops a lexicon of descriptive terms for the aromas of alpha- and beta-Damascone. This may include terms related to floral, fruity, sweet, and chemical notes.

  • Panelist Training: The panel is trained to consistently identify and rate the intensity of each descriptor using a standardized scale (e.g., a 15-cm line scale anchored from "low" to "high"). Reference standards for each descriptor should be provided.

  • Sample Preparation: Prepare solutions of alpha- and beta-Damascone at a concentration of 0.01% in an odorless solvent (e.g., dipropylene glycol) and present them on smelling strips.

  • Evaluation: In a controlled sensory booth, panelists evaluate the coded, randomized samples in triplicate. They rate the intensity of each descriptor on the provided scale.

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples for each descriptor. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Conclusion

The comparative analysis of this compound and beta-Damascone reveals two closely related yet distinct fragrance ingredients. This compound offers a powerful, rosy-floral profile with prominent apple and pear notes, while beta-Damascone provides a sweeter, jammier, and more berry- and plum-focused fruity character. The application of rigorous analytical techniques such as GC-O and QDA allows for the precise characterization of these nuances, enabling perfumers and product developers to make informed decisions in the creation of sophisticated and targeted scent profiles. This guide provides a foundational framework for the scientific evaluation of these and other potent aroma chemicals.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Alpha-Damascone in Regulated Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of analytical method validation for alpha-Damascone. As a potent fragrance ingredient with a characteristic rosy, fruity scent, this compound is integral to many cosmetic and personal care products.[1] However, its classification as a potential skin sensitizer has led to strict regulatory limits on its concentration in consumer goods, necessitating robust and reliable analytical methods for its quantification.[1]

In the European Union, for instance, this compound must be declared on product labels if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.[1] This regulatory landscape demands that any analytical method used for quality control and compliance must be thoroughly validated to prove it is fit for its intended purpose.

This guide eschews a rigid template, instead offering an in-depth comparison of the primary analytical techniques suitable for this compound analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources, providing a practical framework for your laboratory's validation strategy.

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

Before comparing instruments and protocols, it is crucial to understand the framework that governs method validation. The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides a harmonized international approach for the pharmaceutical industry, which is broadly adopted in the cosmetics and consumer goods sectors.[2][3] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This is achieved by assessing a specific set of performance characteristics, which we will explore in the context of our compared methods.

Core Analytical Techniques: A Comparative Overview

The physicochemical properties of this compound—a volatile C13 norterpenoid ketone—largely dictate the most appropriate analytical approach.[1] Gas Chromatography is the natural choice for such volatile compounds, while High-Performance Liquid Chromatography presents a more complex, though feasible, alternative.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices like cosmetics.[4][5] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides highly selective and sensitive detection, enabling confident identification and quantification.[5] For fragrance allergens, GC-MS is the most widely used and validated technique.[3][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and interaction with a liquid mobile phase and a solid stationary phase.[7] It is exceptionally versatile for non-volatile or thermally sensitive molecules.[8] this compound, being a ketone, lacks a strong chromophore, making it difficult to detect with standard HPLC-UV detectors at the low concentrations required by regulations. To overcome this, a chemical derivatization step is necessary to attach a UV-active molecule to the this compound, enhancing its detectability.[9]

The following table provides a top-level comparison of these two techniques for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) with Derivatization
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Suitability for α-Damascone Excellent. Ideal for volatile ketones.[4]Challenging but feasible. Requires chemical derivatization.[9]
Sample Preparation Relatively straightforward; typically Liquid-Liquid Extraction (LLE).[6]Complex; requires a highly efficient and reproducible derivatization step.[10]
Selectivity & Specificity Very High. Mass spectrometer provides structural information (mass-to-charge ratio).Moderate to High. Dependent on chromatographic resolution and derivatization specificity.
Sensitivity Very High. Capable of reaching sub-ppm detection limits.Good. Sensitivity is highly dependent on the derivatization agent's molar absorptivity.
Run Time Moderate (typically 30-60 minutes per sample).[2]Potentially faster chromatographic run, but total time is increased by the derivatization step.
Cost & Complexity Higher initial instrument cost; simpler method development.Lower initial instrument cost (for UV detector); more complex and costly method development due to derivatization.[7]

Deep Dive: Key Validation Parameters & Expected Performance

According to ICH Q2(R2) guidelines, a quantitative method for an impurity or active ingredient must be validated for specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).[2][3] The table below outlines these parameters and presents typical, experimentally supported performance data for the two methods.

Validation ParameterGC-MS MethodHPLC-UV (with Derivatization) MethodRationale & Acceptance Criteria
Specificity Excellent. Confirmed by retention time and unique mass fragments (m/z) in SIM mode.[6]Good. Confirmed by retention time of the derivative. Peak purity can be assessed with a Diode Array Detector (DAD).Rationale: Ensures the signal is from the analyte only, without interference from the sample matrix. Criteria: No interfering peaks at the analyte's retention time.
Linearity (r²) ≥ 0.995≥ 0.995Rationale: Demonstrates a proportional relationship between concentration and instrument response. Criteria: Correlation coefficient (r²) should be close to 1.
Range (µg/g) 2 - 2005 - 250Rationale: The interval where the method is precise, accurate, and linear. Must bracket the regulatory limits (e.g., 10 µg/g for leave-on products).
Accuracy (% Recovery) 85 - 115%80 - 120%Rationale: Measures the closeness of the experimental value to the true value. Criteria: Recovery should be within a predefined range (e.g., 80-120%).[6]
Precision (% RSD) Repeatability: ≤ 10% Intermediate: ≤ 15%Repeatability: ≤ 15% Intermediate: ≤ 20%Rationale: Measures the degree of scatter between a series of measurements. Criteria: Relative Standard Deviation (RSD) should be below a specified percentage.[6]
Limit of Quantification (LOQ) (µg/g) 2 - 55 - 10Rationale: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criteria: Must be below the regulatory action limit.[6]

Experimental Protocols: A Step-by-Step Guide

Trustworthiness in analytical science is built on reproducible protocols. The following sections provide detailed, self-validating workflows for both GC-MS and a hypothetical, yet scientifically grounded, HPLC-UV method.

Method 1: Quantification of this compound by GC-MS

This protocol is based on established methods for fragrance allergen analysis in cosmetics.[3][6] It employs a simple liquid-liquid extraction followed by direct analysis.

A. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 0.5 g of the cosmetic product (e.g., cream, lotion, perfume) into a 15 mL centrifuge tube.

  • Add 5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Add an internal standard (e.g., deuterated this compound or a compound with similar properties not present in the sample) to all samples, standards, and blanks.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • For emulsified products, add 1 g of anhydrous sodium sulfate to break the emulsion and remove water.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (MTBE) into a clean GC vial.

  • The sample is now ready for GC-MS analysis.

B. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890A or equivalent.

  • Column: VF-5ms (30m x 0.25mm i.d., 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 2.0 µL, pulsed splitless mode.

  • Oven Program: Start at 60°C (hold 2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min (hold 5 min).[6]

  • MS System: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound (e.g., m/z 121, 192, 136). The most abundant, unique ion is used for quantification (quantifier ion), while the others are used for confirmation (qualifier ions).

C. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh 1. Weigh 0.5g Sample add_is 2. Add Internal Standard weigh->add_is add_mtbe 3. Add 5mL MTBE add_is->add_mtbe vortex 4. Vortex 2 min add_mtbe->vortex centrifuge 5. Centrifuge 10 min vortex->centrifuge extract 6. Collect Organic Layer centrifuge->extract inject 7. Inject 2µL into GC-MS extract->inject separate 8. Chromatographic Separation inject->separate detect 9. MS Detection (SIM Mode) separate->detect integrate 10. Integrate Peak Areas detect->integrate calculate 11. Calculate Concentration integrate->calculate

Caption: Experimental workflow for this compound analysis by GC-MS.

Method 2: Quantification by HPLC-UV with Pre-Column Derivatization

This hypothetical method is constructed based on the known chemistry of ketones and standard HPLC practices.[10][11] It uses 2,4-dinitrophenylhydrazine (DNPH), a common reagent that reacts with ketones to form a hydrazone derivative that is highly active under UV light.

A. Derivatization and Sample Preparation

  • Perform an initial extraction of the sample as described in the GC-MS protocol (Steps A1-A7) to isolate the analytes in a solvent like acetonitrile. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Prepare Derivatization Reagent: Create a saturated solution of 2,4-DNPH in acetonitrile containing a small amount of catalytic acid (e.g., 1% sulfuric acid).

  • Reaction: Reconstitute the dried extract in 100 µL of acetonitrile. Add 200 µL of the DNPH reagent.

  • Cap the vial and heat at 60°C for 30 minutes to drive the reaction to completion.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 500 µL of a water/acetonitrile (50:50) mixture.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

B. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Ascentis Express C18 (10 cm x 4.6 mm, 2.7 µm) or equivalent reversed-phase C18 column.[11]

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.[11]

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis or Diode Array Detector (DAD) set to 360 nm, the typical maximum absorbance for DNPH derivatives.[11]

C. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing extract 1. Extract Sample & Dry react 2. Add DNPH Reagent & Heat extract->react quench 3. Quench Reaction react->quench filter 4. Filter into Vial quench->filter inject 5. Inject 10µL into HPLC filter->inject separate 6. Chromatographic Separation inject->separate detect 7. UV Detection (360 nm) separate->detect integrate 8. Integrate Peak Areas detect->integrate calculate 9. Calculate Concentration integrate->calculate

Caption: Experimental workflow for this compound analysis by HPLC-UV.

Conclusion and Recommendations

For the routine, regulated analysis of this compound in cosmetic and fragrance products, Gas Chromatography-Mass Spectrometry (GC-MS) is unequivocally the superior and recommended method. Its high selectivity, sensitivity, and suitability for volatile compounds, combined with a relatively straightforward sample preparation protocol, make it a robust, reliable, and defensible choice.[4][6] The validation data consistently demonstrates that GC-MS can achieve the low limits of quantification required to ensure compliance with regulations.[3]

While an HPLC-UV method is theoretically possible through chemical derivatization, it introduces significant complexity and potential sources of error. The derivatization reaction must be validated for completeness and reproducibility, adding considerable time and effort to both method development and routine analysis. Therefore, the HPLC approach should only be considered in scenarios where GC-MS instrumentation is unavailable.

Ultimately, the choice of a validated analytical method is a cornerstone of scientific integrity and regulatory compliance. By understanding the principles behind each technique and the rigorous requirements of validation, laboratories can ensure their data is accurate, trustworthy, and fit for purpose.

References

A Comparative Guide to the Synthetic Routes of alpha-Damascone for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

alpha-Damascone, a ketone with a potent and complex rosy, fruity, and slightly woody aroma, is a cornerstone of the flavor and fragrance industry. Its intricate scent profile makes it a valuable ingredient in fine perfumery and a sought-after flavor component. While it can be isolated from natural sources like rose oil, the low concentrations make extraction economically unviable for commercial demands.[1] Consequently, chemical synthesis is the primary source of this compound.[2] This guide provides a comparative analysis of the most significant synthetic routes to this compound, offering insights into their efficacy, practicality, and underlying chemical principles to aid researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound belongs to the family of rose ketones, which also includes beta- and delta-damascone, and damascenone. Its structure, featuring a trimethylcyclohexenyl ring and an unsaturated ketone side chain, is responsible for its characteristic odor. The demand for efficient and scalable synthetic processes for this compound is driven by its widespread use in consumer products.[2] Over the years, several synthetic strategies have been developed, each with its own set of advantages and challenges. This guide will delve into the most prominent of these, comparing them based on yield, purity, reaction conditions, and industrial applicability.

Key Synthetic Routes to this compound

The synthesis of this compound has evolved from classical, multi-step procedures with harsh reagents to more modern, efficient, and environmentally conscious methods. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and cost considerations. The most notable synthetic pathways start from readily available precursors such as α-ionone and citral.

The Modern Four-Step Synthesis from α-Ionone

A recently developed four-step synthesis starting from α-ionone has emerged as a highly efficient and industrially viable route.[3][4] This method is characterized by high yields, mild reaction conditions, and the use of environmentally benign reagents.[3] The overall yield of this process is reported to be 54.9% with a final purity of 97%.[3][4]

Step 1: Oximation of α-Ionone

  • Dissolve hydroxylamine hydrochloride (3.8 g, 0.06 mol) and sodium acetate (6.4 g, 0.07 mol) in water (15 mL).

  • Add the solution dropwise to a solution of α-ionone (10.0 g, 0.052 mol) in ethanol (20 mL).

  • Stir the reaction mixture for 4 hours at 55°C.

  • Cool the mixture to room temperature, dilute with water (60 mL), and extract with ethyl acetate (3 x 80 mL).

  • Wash the combined organic phases with saturated sodium bisulfite solution (100 mL), dry over magnesium sulfate, and concentrate under vacuum to yield α-ionone oxime.

    • Yield: 99.6%

    • Purity: 98%

Step 2: Epoxidation of α-Ionone Oxime

  • Dissolve α-ionone oxime (5.1 g, 0.025 mol) and a 10 wt% aqueous solution of cetyltrimethylammonium hydroxide (CTAOH) (3.7 mL) in water (70 mL) at 0°C.

  • Slowly add a pre-mixed solution of 30% hydrogen peroxide in water (35 mL) and a 6 mol/L lithium hydroxide aqueous solution (5 mL) while maintaining the temperature below 15°C.

  • After 15 hours, extract the reaction mixture with dichloromethane (3 x 50 mL), dry the combined organic layers over magnesium sulfate, and concentrate to give α-ionone oxime epoxide.

    • Yield: 96.1%

    • Purity: 97%

Step 3: Dehydration to Isoxazole Derivative

  • Add 35% hydrochloric acid in water (1.5 mL) dropwise to a solution of α-ionone oxime epoxide (2.0 g, 0.009 mol) in cyclohexane (20 mL) at 35°C.

  • After the addition is complete, stir the mixture under reflux for 6 hours.

  • Dilute the reaction mixture with water (50 mL), extract with dichloromethane (3 x 70 mL), and neutralize the combined organic layers with a 10% sodium hydroxide aqueous solution.

  • Collect and concentrate the organic layer to provide the α-ionone isoxazole derivative.

    • Yield: 79.5%

    • Purity: 92%

Step 4: Reduction to α-Damascone

  • Add sodium metal (1.1 g, 0.5 mol) to a solution of the α-ionone isoxazole derivative (2.1 g, 0.010 mol) in cyclohexane (40 mL) and absolute ethanol (5 mL) at 35°C.

  • Once the sodium has completely dissolved, heat the mixture at reflux for 8 hours.

  • Add a 20% aqueous solution of ammonium chloride (16 mL) to the reaction mixture and cool to room temperature.

  • Extract the mixture with ethyl acetate (3 x 70 mL), wash the combined organic phases with saturated sodium bicarbonate solution (50 mL), dry over magnesium sulfate, and concentrate under vacuum.

  • Purify the crude product by distillation to obtain α-damascone.

    • Yield: 72.4%

    • Purity: 97%

The choice of a four-step synthesis starting from α-ionone is predicated on achieving high efficiency and minimizing environmental impact. The oximation and subsequent epoxidation are high-yielding steps that proceed under mild conditions. The use of hydrogen peroxide as the oxidant in the epoxidation step is a key feature, as it produces water as the only byproduct, aligning with the principles of green chemistry. The final reduction of the isoxazole derivative using sodium in ethanol is a classic and effective method for this type of transformation.

This compound Synthesis from Alpha-Ionone alpha_ionone α-Ionone oxime α-Ionone Oxime alpha_ionone->oxime Oximation (NH₂OH·HCl, NaOAc) Yield: 99.6% epoxide α-Ionone Oxime Epoxide oxime->epoxide Epoxidation (H₂O₂, CTAOH, LiOH) Yield: 96.1% isoxazole α-Ionone Isoxazole epoxide->isoxazole Dehydration (HCl) Yield: 79.5% alpha_damascone α-Damascone isoxazole->alpha_damascone Reduction (Na, C₂H₅OH) Yield: 72.4%

Caption: Four-step synthesis of α-Damascone from α-ionone.

Classical Syntheses from Citral

Citral, a readily available and inexpensive starting material from natural or petrochemical sources, has historically been a popular precursor for this compound synthesis.[2] These routes, however, are often characterized by more steps and lower overall yields compared to the modern α-ionone synthesis. Two main strategies have been employed, both involving a Grignard reaction followed by oxidation and cyclization.[2]

Route 2a: Via α-Cyclocitral

In this pathway, citral is first cyclized to α-cyclocitral. This intermediate then reacts with a 1-propenylmagnesium bromide Grignard reagent to form an allylic alcohol. The crucial and often problematic step is the oxidation of this alcohol to α-damascone.[2] Historically, strong and hazardous oxidizing agents like chromium trioxide or manganese dioxide were used, which often led to low yields and the formation of byproducts.[2]

Route 2b: Via Pseudo-Damascone

Alternatively, citral can be directly reacted with 1-propenylmagnesium bromide to produce an acyclic allylic alcohol. This alcohol is then oxidized to the corresponding ketone, known as pseudo-damascone. The final step involves the acid-catalyzed cyclization of pseudo-damascone to yield α-damascone.[2] Similar to the α-cyclocitral route, the oxidation step is a significant hurdle, with milder oxidants leading to long reaction times and strong oxidants causing low yields.[2]

The primary drawback of these classical routes is the oxidation of the allylic alcohol intermediate. This step is often inefficient and can significantly lower the overall yield.[2] Furthermore, some of the oxidizing agents traditionally used, such as chromium-based reagents, are toxic and environmentally harmful. While modern, milder oxidation methods exist, they can be expensive or require specific catalytic systems.

This compound Synthesis from Citral citral Citral cyclocitral α-Cyclocitral citral->cyclocitral Cyclization allylic_alcohol Allylic Alcohol cyclocitral->allylic_alcohol Grignard Reaction (1-propenylmagnesium bromide) alpha_damascone α-Damascone allylic_alcohol->alpha_damascone Oxidation (e.g., CrO₃, MnO₂)

Caption: Synthesis of α-Damascone from citral via α-cyclocitral.

The Wharton Rearrangement Route

An early synthesis of this compound, developed in the 1970s, utilized the Wharton rearrangement.[3][5] This reaction transforms an α,β-epoxy ketone into an allylic alcohol.[5][6] In the context of this compound synthesis, α-ionone is first epoxidized, and the resulting epoxy ketone is then treated with hydrazine to induce the rearrangement, forming the corresponding allylic alcohol.[3][5] This alcohol is then oxidized to this compound.

However, this method is known to produce a significant amount of cyclization byproducts, leading to a poor overall yield of the desired product.[3][7] The complexity of the product mixture and the low yield make this route less attractive for industrial-scale production compared to more modern alternatives.

Comparative Analysis of Synthetic Routes

FeatureFour-Step Synthesis from α-Ionone[3][4]Classical Synthesis from Citral[2]Wharton Rearrangement Route[3][5][7]
Starting Material α-IononeCitralα-Ionone
Number of Steps 43-43
Overall Yield 54.9%Generally lower due to oxidation stepPoor due to byproducts
Purity 97%Variable, purification can be challengingLow, significant byproducts
Key Advantages High yield, high purity, mild conditions, environmentally friendlyInexpensive and readily available starting materialHistorically significant
Key Disadvantages Requires α-ionone as starting materialInefficient and often hazardous oxidation step, lower yieldsLow yield, significant byproduct formation
Industrial Viability HighModerate, dependent on optimizing the oxidation stepLow

Conclusion

For researchers and professionals in the field of chemical synthesis, the modern four-step route starting from α-ionone represents the current state-of-the-art for the production of this compound.[3][4] Its high overall yield, excellent purity, and use of environmentally benign reagents make it a superior choice for both laboratory-scale synthesis and industrial production. While classical routes from citral remain relevant due to the low cost and availability of the starting material, they are hampered by the inefficiency of the crucial oxidation step.[2] The Wharton rearrangement, though mechanistically interesting, is largely of historical interest for this particular application due to its low yield and lack of selectivity.[3][5][7] Future research in this area will likely focus on further optimizing the existing efficient routes and exploring novel catalytic systems to enhance sustainability and cost-effectiveness.

References

A Comparative Sensory and Mechanistic Analysis of alpha-Damascone Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the sensory properties of alpha-Damascone stereoisomers, grounded in experimental data and mechanistic principles. Designed for researchers, scientists, and professionals in flavor, fragrance, and drug development, this document moves beyond simple description to explain the causality behind the distinct olfactory perceptions of these chiral molecules.

Introduction: The Significance of Chirality in Olfaction

This compound, a C13 norisoprenoid ketone, is a highly valued and potent fragrance ingredient, renowned for its complex floral and fruity character.[1] Naturally occurring in rose oil, tea leaves, and tobacco, its scent is integral to many fine fragrances and flavor compositions.[1][2][3] Structurally, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror-image stereoisomers, or enantiomers: (R)-(+)-alpha-Damascone and (S)-(-)-alpha-Damascone.

The human olfactory system is a sophisticated chemosensory apparatus capable of distinguishing between such subtle molecular differences. Olfactory receptors, being proteins composed of chiral amino acids, can interact diastereomerically with enantiomers, leading to distinct signaling cascades and, consequently, different perceived scents.[4] This guide elucidates these differences through a detailed examination of the synthesis, sensory evaluation, and receptor interaction principles governing the this compound stereoisomers.

Synthesis and Enantiomeric Resolution

Commercial this compound is typically produced as a racemic mixture, containing both (R) and (S) enantiomers.[5] Synthesis often starts from readily available precursors like α-ionone or citral, proceeding through multi-step chemical reactions.[6][7][8]

Obtaining enantiomerically pure samples for sensory evaluation is a critical and challenging step. Common strategies include:

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

  • Enzymatic Resolution: Using enzymes, such as lipases, that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[9]

  • Chiral Chromatography: Separating the enantiomers based on their differential interaction with a chiral stationary phase.

The successful isolation of pure (R)- and (S)-alpha-Damascone is the foundational prerequisite for accurate comparative sensory analysis.

Methodology for Sensory Evaluation

To objectively compare the this compound stereoisomers, a rigorous sensory evaluation protocol is essential. Gas Chromatography-Olfactometry (GC-O) is the cornerstone technique, allowing for the temporal separation of volatile compounds while a human assessor detects and describes the odor of each component as it elutes from the column.[10]

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis
  • Sample Preparation: Prepare dilute solutions (e.g., 0.1% to 1.0% in a neutral solvent like dipropylene glycol or ethanol) of the racemic mixture, pure (R)-alpha-Damascone, and pure (S)-alpha-Damascone.[2][11]

  • Instrumentation Setup:

    • Gas Chromatograph: Equipped with a polar capillary column (e.g., DB-WAX or FFAP) suitable for separating fragrance compounds.

    • Effluent Splitter: At the end of the column, the effluent is split, typically 1:1, between a standard detector (e.g., Flame Ionization Detector, FID, or Mass Spectrometer, MS) and the olfactometry port.

    • Olfactometry Port: A heated sniffing port that delivers the column effluent to the assessor's nose in a stream of humidified, odor-free air to prevent nasal dehydration.

  • Panelist Selection and Training:

    • Select panelists based on their demonstrated ability to detect and describe a range of standard odorants.

    • Train panelists on a standardized lexicon of odor descriptors relevant to the damascone family (e.g., rosy, fruity, apple, green, woody, spicy).

  • Data Acquisition:

    • Inject the sample into the GC.

    • As the chromatogram develops, the panelist records the time, duration, intensity, and qualitative description of every odor detected at the olfactometry port.

  • Odor Threshold Determination:

    • Prepare a series of stepwise dilutions of each pure enantiomer.

    • Using a forced-choice method, present the dilutions to the panel to determine the lowest concentration at which the odor can be reliably detected against a blank. This is known as the odor detection threshold.[12]

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O System cluster_human Human Assessor Sample Pure (R), (S), and Racemic α-Damascone Dilution Dilution in Ethanol Sample->Dilution Injector GC Injector Dilution->Injector Column Capillary Column Injector->Column Splitter Effluent Splitter (1:1) Column->Splitter Detector FID / MS Detector Splitter->Detector Chemical Data SniffPort Olfactometry (Sniffing) Port Splitter->SniffPort Odorant Assessor Trained Panelist SniffPort->Assessor Data Sensory Data (Descriptor, Intensity) Assessor->Data Chiral_Recognition cluster_ligands cluster_receptor Chiral Olfactory Receptor cluster_perception R_ligand (R)-enantiomer Receptor Binding Pocket R_ligand->Receptor Poor Fit (Lower Affinity) S_ligand (S)-enantiomer S_ligand->Receptor Good Fit (Higher Affinity) R_percept Moderate Potency 'Fruity/Apple' Scent Receptor->R_percept Weak Signal S_percept High Potency 'Floral/Green' Scent Receptor->S_percept Strong Signal

References

A Comparative Guide to alpha-Damascone and Other Rose Ketones in Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, the family of rose ketones stands as a cornerstone for creating captivating and memorable scents. These powerful molecules, naturally occurring in rose oil, are prized for their complex olfactory profiles that blend fruity, floral, and woody notes. Among them, alpha-damascone has carved a significant niche, celebrated for its unique apple and rose character. This guide provides an in-depth technical comparison of this compound against its prominent isomers, beta- and delta-damascone, and the closely related beta-damascenone. We will delve into their distinct olfactory properties, performance in various applications, and the experimental methodologies used to evaluate their efficacy, offering researchers, scientists, and drug development professionals a comprehensive understanding of their roles in modern perfumery.

Introduction to Rose Ketones: The Heart of Floral Fragrances

Rose ketones are a class of C13-norisoprenoid compounds that, despite their often minute concentrations in natural sources like Bulgarian rose oil, contribute significantly to its characteristic aroma.[1][2] Their discovery in the mid-20th century revolutionized the fragrance industry, providing perfumers with powerful tools to create and enhance rose accords and introduce novel fruity-floral dimensions to a wide array of compositions.[3] The most commercially significant rose ketones include the damascones (alpha, beta, and delta isomers) and damascenone. Their structural similarities and differences give rise to a fascinating spectrum of olfactory experiences.

Olfactory Profile: A Symphony of Scent

The subtle variations in the chemical structures of these rose ketones result in distinct and nuanced olfactory profiles. While all share a common rosy theme, their secondary notes and overall character differ significantly, influencing their application in fragrance creation.

This compound: Possesses a powerful and diffusive scent with a prominent rose and sweet apple character, often accompanied by nuances of blackcurrant, plum, and a subtle minty or metallic facet.[3][4] Its profile is generally considered more fruity and less woody than its beta isomer.[5]

beta-Damascone: Offers a deeper, more complex aroma with a rich, jammy rose and plum character.[5] It is often described as having honey, tobacco, and woody undertones, lending a more gourmand and sophisticated feel to fragrances.[2][5]

delta-Damascone: Presents a fruity-floral profile with a distinct blackcurrant and plum character, complemented by rosy and tobacco-woody notes.[6][7] It is often considered to have a more metallic and less "cinnamic" impact compared to this compound.[6]

beta-Damascenone: Is renowned for its exceptionally low odor threshold and intensely powerful and natural rose scent, with fruity notes of plum, berry, and a characteristic tobacco nuance.[8][9] It is a key contributor to the aroma of rose oil and is often used in trace amounts to impart a natural and radiant quality to fragrances.[2]

Comparative Performance Analysis

The performance of a fragrance ingredient is not solely defined by its scent but also by its physicochemical properties, which dictate its strength, longevity (substantivity), and stability in a given formulation.

Physicochemical Properties and Odor Thresholds

The following table summarizes key physicochemical properties and odor threshold values for the compared rose ketones. A lower odor threshold indicates a more potent aroma molecule.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Odor Threshold (ppb in water)
This compound C₁₃H₂₀O192.30~1501.5 - 100
beta-Damascone C₁₃H₂₀O192.30~67Data not readily available in a comparable format
delta-Damascone C₁₃H₂₀O192.30~264Data not readily available in a comparable format
beta-Damascenone C₁₃H₁₈O190.28~116 (at 13 Torr)0.002

Note: Odor threshold values can vary significantly depending on the methodology and medium used for testing. The values presented are for comparative purposes.

Substantivity and Longevity

Substantivity, or the ability of a fragrance to last on a substrate, is a critical performance parameter. While quantitative, directly comparative studies on the substantivity of all four ketones on various substrates are limited in publicly available literature, qualitative descriptions and some reported data provide valuable insights.

  • This compound: Exhibits good tenacity, lasting over 60 hours on a smelling strip, making it a valuable heart note that can bridge to the top notes.[3][4]

  • beta-Damascenone: Is reported to have a substantivity of 216 hours at 100% on a smelling strip, indicating excellent longevity.[8]

  • General Trends: The substantivity of fragrance molecules on fabrics like cotton is influenced by factors such as the fabric type, surfactant system in the laundry product, and the physicochemical properties of the fragrance molecule itself.[10] Techniques like headspace GC-MS are employed to quantify the amount of fragrance remaining on the fabric after washing and drying.[1]

Stability in Different Fragrance Applications

The stability of rose ketones can be influenced by the pH and chemical composition of the product base.

  • Fine Fragrances (Alcoholic Solutions): Rose ketones are widely used in fine fragrances.[4] However, the stability of fragrances in alcoholic lotions can be affected by the purity of the water used, with tap water sometimes offering a buffering effect that can improve stability compared to distilled water.[11] The presence of ethanol can also impact the partitioning of fragrance molecules onto the skin.[12]

  • Personal Care Products (Soaps, Lotions): The performance of fragrances in personal care items is crucial. For instance, the high pH of traditional bar soaps (typically 8.0-10.0) can be challenging for some fragrance ingredients.[13] While there isn't a direct correlation between pH and harshness, the alkaline environment can potentially lead to the degradation of certain molecules.[14][15]

  • Household Products (Detergents, Cleaners): Rose ketones are utilized in various household products, including laundry detergents and fabric softeners.[5][16] Their stability in these complex matrices is essential for delivering a pleasant scent throughout the washing and drying process and on the final fabric. Acidic cleaning products present another chemical environment where the stability of these ketones is a consideration.[17] Generally, α,β-unsaturated ketones can be susceptible to degradation under both acidic and alkaline conditions.[18]

Experimental Methodologies for Fragrance Evaluation

To ensure the scientific integrity of fragrance performance claims, a suite of analytical and sensory evaluation techniques are employed. These protocols provide a self-validating system for assessing the properties of rose ketones.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. It allows for the identification of odor-active compounds in a complex mixture.

Experimental Workflow:

GC_O_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Fragrance Sample Extraction Headspace or SPME Sample->Extraction Injector GC Injector Extraction->Injector Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS Identification ODP Olfactory Detection Port (ODP) Splitter->ODP Sensory Detection Chromatogram Chromatogram MS->Chromatogram Aromagram Aromagram ODP->Aromagram Correlation Correlation & Identification Chromatogram->Correlation Aromagram->Correlation

Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Step-by-Step Protocol for GC-O Analysis:

  • Sample Preparation: A solution of the fragrance oil or a headspace sample from a fragranced product is prepared. For headspace analysis, the product is placed in a sealed vial and heated to release volatile compounds.[6][19]

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a long, thin capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams.

  • Mass Spectrometry (MS) Detection: One stream is directed to a mass spectrometer, which provides data for the chemical identification of the separated compounds.[9]

  • Olfactory Detection: The other stream is directed to an olfactory detection port (ODP), where a trained sensory panelist sniffs the effluent and records the odor character and intensity of each compound as it elutes.[20]

  • Data Correlation: The data from the MS (a chromatogram) and the ODP (an aromagram) are correlated to identify which specific chemical compounds are responsible for the perceived aromas.

Headspace Analysis

Headspace analysis is a technique used to sample the volatile compounds present in the air surrounding a product, mimicking how a fragrance is perceived by a consumer.

Experimental Workflow:

Headspace_Workflow cluster_sampling Sampling cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Product Fragranced Product in Vial Incubation Incubation (Heating & Equilibration) Product->Incubation Syringe Headspace Syringe/SPME Fiber Syringe->Incubation GCMS GC-MS System Syringe->GCMS VolatileProfile Volatile Compound Profile GCMS->VolatileProfile

Caption: A simplified workflow for Headspace Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Step-by-Step Protocol for Headspace GC-MS Analysis:

  • Sample Preparation: A known amount of the fragranced product (e.g., detergent, lotion) is placed in a sealed headspace vial.[1]

  • Incubation: The vial is heated to a specific temperature for a set period to allow the volatile fragrance compounds to equilibrate in the headspace (the air above the sample).

  • Sampling: A heated, gas-tight syringe or a Solid Phase Microextraction (SPME) fiber is used to collect a sample of the headspace vapor.

  • Injection and Analysis: The collected vapor is injected into a GC-MS system for separation and identification of the volatile components.

  • Data Analysis: The resulting chromatogram provides a profile of the volatile compounds and their relative abundance in the headspace.

Sensory Panel Testing for Substantivity

Sensory panel testing involves a group of trained individuals who evaluate the performance of a fragrance according to a standardized protocol. This method is crucial for assessing attributes like longevity on skin or fabric.

Step-by-Step Protocol for Skin Substantivity Evaluation:

  • Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and trained to use a standardized intensity rating scale.[21][22]

  • Product Application: A precise amount of the fragranced product (e.g., an alcoholic perfume) is applied to a designated area on the panelists' forearms.[20][23]

  • Timed Evaluations: Panelists evaluate the intensity of the fragrance at specific time intervals (e.g., immediately after application, 1 hour, 2 hours, 4 hours, 8 hours).[23]

  • Data Collection: At each time point, panelists rate the fragrance intensity on a labeled magnitude scale (LMS) or a similar rating system.[20]

  • Data Analysis: The intensity ratings are averaged across the panel for each time point, and a decay curve is generated to visualize the fragrance longevity.

Synthesis of Rose Ketones

The commercial availability of rose ketones is primarily due to advances in synthetic organic chemistry. While naturally present in rose oil, their extraction is not economically viable for large-scale production.

General Synthetic Approach:

A common industrial synthesis for damascones involves the use of cyclogeranic acid derivatives.[8] The process can be generalized as follows:

  • Preparation of Cyclogeranate: Methylheptenone is converted to a mixture of alpha- and beta-methyl cyclogeranate through a Horner-Wittig reaction followed by cyclization.[3]

  • Separation of Isomers: The alpha- and beta-isomers of methyl cyclogeranate are separated by distillation.

  • Grignard Reaction and Rearrangement: The separated cyclogeranate esters are reacted with an appropriate Grignard reagent, followed by a rearrangement reaction to yield the desired damascone isomer.[8]

The synthesis of beta-damascenone can also start from cyclogeranate derivatives, involving different subsequent reaction steps.[24]

Conclusion and Future Perspectives

This compound, with its characteristic rosy and apple-like scent, holds a significant position in the perfumer's palette, particularly for creating vibrant floral and fruity-floral fragrances.[4] Its performance, however, must be considered in the context of its sister rose ketones. Beta-damascone offers a deeper, more gourmand complexity, while delta-damascone provides a unique fruity-metallic nuance.[5][6] Beta-damascenone, with its unparalleled potency, excels at imparting a natural and diffusive rose character even at trace levels.[8]

The choice between these molecules is ultimately dictated by the desired olfactory effect and the specific application. For a bright, fresh rose, this compound is an excellent choice. For a more opulent and complex floral, beta-damascone may be preferred. When a powerful, natural rose lift is needed, beta-damascenone is indispensable.

Future research in this area will likely focus on the development of more sustainable and cost-effective synthetic routes, as well as a deeper understanding of the synergistic and antagonistic effects of these ketones in complex fragrance mixtures. Furthermore, more comprehensive and standardized data on their substantivity and stability in a wider range of consumer product matrices will be invaluable to fragrance chemists and formulators. The continued exploration of these remarkable molecules will undoubtedly lead to the creation of new and exciting fragrances for years to come.

References

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation for the Quantification of α-Damascone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and cross-validating a robust analytical method for the quantification of α-damascone across different laboratories. Designed for researchers, analytical scientists, and quality control professionals in the flavor, fragrance, and food science industries, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, grounding every step in the principles of scientific integrity and international standards to ensure the generation of comparable and reliable data, irrespective of the testing site.

The Analytical Imperative: Why Cross-Validation of α-Damascone Matters

Alpha-damascone ((E)-1-(2,6,6-trimethyl-1-cyclohex-2-enyl)but-2-en-1-one) is a high-impact aroma compound prized for its complex rosy, fruity, and slightly woody-tobacco scent profile.[1] It is a key constituent in fine fragrances and a critical flavor component in numerous food products, including wines, spirits, and fruit-based beverages.[1][2] Given its extremely low odor threshold, even minute variations in its concentration can significantly alter the sensory profile of a product.[1]

An inter-laboratory cross-validation study serves as the ultimate test of a method's ruggedness. It provides objective evidence that the analytical procedure is well-defined, transferable, and capable of producing equivalent results in the hands of different analysts using different equipment.[6][7] This guide outlines a validated approach using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), a highly sensitive and specific technique well-suited for this application.[1][8]

Pillars of Analytical Excellence: A Validated Method for α-Damascone Quantification

The foundation of any successful inter-laboratory study is a meticulously validated single-laboratory method. The following protocol is a synthesis of best practices for trace flavor analysis.[8][9]

Experimental Protocol: HS-SPME-GC-MS for α-Damascone

1. Sample Preparation & Extraction:

  • Rationale: The goal is to efficiently extract α-damascone from the sample matrix while minimizing the co-extraction of interfering compounds. HS-SPME is chosen for its solvent-free nature, simplicity, and high sensitivity for volatile and semi-volatile analytes.[10]

  • Step 1: Place a 5 mL aliquot of the liquid sample (e.g., wine, juice) into a 20 mL headspace vial. For solid samples, use an appropriate, validated matrix-matched extraction procedure.

  • Step 2: Add 1.5 g of NaCl. This "salting-out" effect increases the volatility of α-damascone by decreasing its solubility in the aqueous phase, thereby enhancing its transfer to the headspace.

  • Step 3: Add an internal standard (e.g., 50 µL of a 1 µg/mL solution of β-damascone-d3 or another suitable labeled analog) to correct for variations in extraction efficiency and injection volume.

  • Step 4: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Step 5: Place the vial in an autosampler tray equipped with an agitator and heater.

  • Step 6: Equilibrate the sample at 50°C for 15 minutes with agitation. This ensures that a state of equilibrium is reached between the sample and the headspace before extraction.

  • Step 7: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the sample headspace for 30 minutes at 50°C. This fiber type is effective for trapping a broad range of volatile and semi-volatile compounds.

2. GC-MS Analysis:

  • Rationale: Gas chromatography separates the volatile compounds based on their boiling points and interactions with the stationary phase, while mass spectrometry provides highly specific detection and quantification.

  • Step 1: After extraction, the SPME fiber is immediately transferred to the GC inlet, which is held at 250°C for thermal desorption of the analytes for 5 minutes.

  • Step 2: Use a GC system equipped with a capillary column suitable for flavor analysis (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Step 3: Set the oven temperature program: Start at 40°C (hold for 2 min), ramp to 180°C at 4°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

  • Step 4: Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Step 5: Couple the GC to a Mass Spectrometer operating in Electron Ionization (EI) mode at 70 eV.

  • Step 6: For quantification, operate the MS in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the following ions:

    • α-Damascone: m/z 121 (quantifier), 192, 136 (qualifiers)

    • Internal Standard (e.g., β-damascone-d3): Adjust m/z values accordingly.

Designing the Inter-Laboratory Cross-Validation Study

A successful cross-validation study requires meticulous planning and adherence to international standards like ISO/IEC 17025.[11] The study aims to assess two key parameters: reproducibility (the precision between laboratories) and trueness (the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value).

Workflow for Inter-Laboratory Validation

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Acceptance Criteria B Select Participating Laboratories (≥3) A->B C Develop & Distribute Standardized Protocol B->C D Prepare & Validate Homogeneous Test Samples C->D E Distribute Blinded Samples & Internal Standards D->E F Laboratories Perform Analysis per Protocol E->F G Report Results to Coordinating Laboratory F->G H Statistical Analysis (e.g., ANOVA, Cochran's Test) G->H I Assess Reproducibility (RSDr) & Trueness (% Recovery) H->I J Final Report Generation & Method Acceptance I->J

Caption: Workflow for a typical inter-laboratory cross-validation study.

Key Steps in the Cross-Validation Protocol
  • Establish a Coordinating Laboratory: One laboratory must lead the study, responsible for preparing and distributing samples, collecting data, and performing the statistical analysis.

  • Select Participating Laboratories: Choose a minimum of three laboratories to participate. They should have the required equipment and experienced personnel.

  • Prepare Homogeneous Test Materials: The coordinating lab must prepare a large, homogeneous batch of the sample matrix (e.g., a base wine or beverage). This batch is then split into several portions.

    • Blank Sample: The unaltered matrix.

    • Spiked Samples: Portions are spiked with known concentrations of α-damascone at low, medium, and high levels relevant to the typical analytical range (e.g., 0.5 µg/L, 2.0 µg/L, and 10.0 µg/L). The preparation of these materials should follow guidelines such as those in ISO Guide 35 for reference materials.[3][12]

  • Sample Distribution: Send sets of blinded samples (including blanks and spiked levels) and a standardized, high-purity solution of the internal standard to each participating laboratory.

  • Analysis: Each laboratory analyzes the samples in replicate (e.g., n=3) according to the standardized protocol provided. They must also run a calibration curve using a common standard provided by the coordinator.

  • Data Reporting: Laboratories report their final calculated concentrations for each blind sample back to the coordinating laboratory.

  • Statistical Evaluation: The coordinating laboratory unblinds the data and performs a statistical analysis to evaluate the method's performance across all sites. Key metrics include:

    • Trueness (Bias): Calculated as the percent recovery of the spiked amount.

    • Repeatability (Intra-lab precision, RSDr): The variation within a single lab.

    • Reproducibility (Inter-lab precision, RSDR): The variation between labs. This is the most critical parameter in a cross-validation study.

Performance Benchmarks and Data Comparison

While a dedicated inter-laboratory study for α-damascone is not publicly available, we can establish expected performance characteristics based on validated methods for structurally similar C13-norisoprenoids like β-damascenone and α-ionone in complex matrices like wine.[8] These serve as a benchmark for what a robust method should achieve.

Table 1: Representative Performance Data for α-Damascone Quantification

Performance ParameterLaboratory A (Coordinator)Laboratory BLaboratory CAcceptance Criteria
Linearity (r²) >0.998>0.997>0.998>0.995
Limit of Detection (LOD) 0.05 µg/L0.08 µg/L0.06 µg/LReport Value
Limit of Quantification (LOQ) 0.15 µg/L0.25 µg/L0.20 µg/L< Lowest Calibrator
Trueness (% Recovery @ 2 µg/L) 98.5%104.2%95.8%80-120%
Repeatability (RSDr @ 2 µg/L) 4.5%6.2%5.1%< 15%
Reproducibility (RSDR across labs) \multicolumn{3}{c}{8.9%}< 20%

Data is hypothetical but based on published values for similar analytes to provide a realistic comparison.[8][13]

The ultimate goal is for all participating laboratories to meet the pre-defined acceptance criteria, demonstrating that the method is transferable and generates comparable data. The Eurachem guide on method validation provides a comprehensive framework for setting such criteria based on the analytical requirements.[14][15]

Conclusion: Ensuring Global Data Comparability

The cross-validation of an analytical method is not merely a procedural formality; it is a fundamental requirement for ensuring data integrity and comparability in a globalized scientific and industrial landscape.[6] By implementing a robust, well-documented HS-SPME-GC-MS method and verifying its performance through a meticulously designed inter-laboratory study, organizations can have high confidence in the α-damascone quantification data generated at any of their qualified sites. This scientific rigor underpins consistent product quality, facilitates seamless technology transfer, and ensures that decisions are based on reliable and reproducible analytical results.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rose ketones, a class of C13-norisoprenoid fragrance compounds, are renowned for their characteristic floral and fruity aromas, making them staples in the perfumery and food industries.[1][2] Among these, α-Damascone holds a significant position.[3][4] However, beyond their olfactory properties, there is a growing interest in the broader biological activities of these molecules. Structurally similar compounds, such as β-Damascone, γ-Damascone, and the related ionones, have demonstrated a range of pharmacological effects, including anti-inflammatory, and potential anticancer activities.[5][6][7]

This guide provides a comparative analysis of the biological activity of α-Damascone against its close structural analogues. By presenting available experimental data, this document aims to offer researchers, scientists, and drug development professionals a clear benchmark of their performance in various biological assays, and to highlight areas where further investigation is warranted.

Chemical Structures of a-Damascone and Related Compounds

The biological activities of these compounds are intrinsically linked to their chemical structures. All share a trimethyl-cyclohexene ring and a butenone side chain. However, the position of the double bonds within the ring and the side chain differentiates them, influencing their interaction with biological targets.

  • α-Damascone: (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-2-en-1-one

  • β-Damascone: (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)but-2-en-1-one

  • γ-Damascone: (E)-1-(2,2-dimethyl-6-methylenecyclohexyl)but-2-en-1-one

  • α-Ionone: (E)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one

  • β-Ionone: (E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)but-3-en-2-one

Comparative Analysis of Biological Activities

This section details the known biological activities of α-Damascone and its related compounds, with a focus on anti-inflammatory, and cytotoxic effects. The available quantitative data is summarized to facilitate a direct comparison.

Anti-inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The ability of rose ketones to modulate inflammatory pathways is a key area of research.

Experimental Insights:

β-Damascone and its derivatives have shown notable anti-inflammatory properties. A key mechanism of action is the inhibition of inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory cascade that produces nitric oxide (NO), a pro-inflammatory mediator. In a pivotal study, damascone derivatives were identified as potent inhibitors of lipopolysaccharide (LPS)-induced iNOS activity in RAW 264.7 murine macrophage cells.[8][9] The half-maximal inhibitory concentration (IC50) values for these derivatives were found to be in the range of 1.8-7.9 µM, indicating significant potency.[6][8] This anti-inflammatory potential is further supported by the ability of β-damascone to activate the Nrf2 signaling pathway, a key regulator of the antioxidant and anti-inflammatory response.[6][9]

In contrast, quantitative data on the anti-inflammatory activity of α-Damascone and γ-Damascone is currently limited in the scientific literature. While toxicological reviews exist for both compounds, specific studies detailing their effects on inflammatory markers like NO production or cytokine release are scarce.[10][11]

Quantitative Data Summary: Anti-inflammatory Activity

CompoundBioactivityAssay SystemQuantitative Data (IC50)Reference
β-Damascone Derivatives Inhibition of iNOS activityLPS-induced RAW 264.7 murine macrophage cells1.8 - 7.9 µM[6][8]
α-Damascone Data not available---
γ-Damascone Data not available---
Cytotoxicity and Anticancer Potential

The evaluation of a compound's cytotoxicity against various cell lines is a fundamental step in assessing its potential as a therapeutic agent, particularly in oncology.

Experimental Insights:

The cytotoxic profiles of the damascones have been evaluated primarily in the context of their safety as fragrance and food additives. Acute toxicity studies have determined the median lethal dose (LD50) for oral administration in rats. For α-Damascone, the LD50 is reported as 1670 mg/kg bodyweight, while for trans-β-Damascone and γ-Damascone, it is >2000 mg/kg bodyweight.[5] These values suggest low acute toxicity.

Quantitative Data Summary: Acute Toxicity

CompoundAssay SystemRoute of AdministrationQuantitative Data (LD50)Reference
α-Damascone RatOral1670 mg/kg bw[5]
trans-β-Damascone RatOral>2000 mg/kg bw[5]
γ-Damascone RatOral>2000 mg/kg bw[5]

Experimental Protocols

To ensure the reproducibility and validity of biological activity assessment, standardized experimental protocols are essential. The following are detailed methodologies for key assays discussed in this guide.

Protocol 1: Determination of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol outlines the procedure for measuring the inhibitory effect of test compounds on NO production in LPS-stimulated murine macrophage cells (RAW 264.7).

Workflow for Nitric Oxide Inhibition Assay

workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_assay Nitrite Quantification (Griess Assay) cluster_analysis Data Analysis cell_culture Culture RAW 264.7 cells to ~80% confluency cell_seeding Seed cells in a 96-well plate at a density of 5x10^4 cells/well cell_culture->cell_seeding incubation1 Incubate for 24 hours at 37°C, 5% CO2 cell_seeding->incubation1 compound_prep Prepare serial dilutions of test compounds treatment Treat cells with test compounds for 1 hour compound_prep->treatment lps_stimulation Stimulate cells with LPS (1 µg/mL) treatment->lps_stimulation incubation2 Incubate for 24 hours lps_stimulation->incubation2 supernatant_collection Collect cell culture supernatants griess_reagent Mix supernatant with Griess reagent supernatant_collection->griess_reagent incubation3 Incubate at room temperature for 10 minutes griess_reagent->incubation3 read_absorbance Measure absorbance at 540 nm incubation3->read_absorbance standard_curve Generate a sodium nitrite standard curve calculate_nitrite Calculate nitrite concentration standard_curve->calculate_nitrite calculate_inhibition Determine % NO inhibition calculate_nitrite->calculate_inhibition calculate_ic50 Calculate IC50 value calculate_inhibition->calculate_ic50

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of the test compounds (α-Damascone, etc.) in DMSO.

    • Create a series of dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds at various concentrations. Incubate for 1 hour.

    • Following the pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for a further 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of nitric oxide inhibition for each concentration of the test compound relative to the LPS-stimulated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of NO production) can then be determined by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_readout Solubilization and Readout seed_cells Seed cells in a 96-well plate attach_cells Allow cells to attach overnight seed_cells->attach_cells add_compound Add serial dilutions of the test compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_solubilizer Incubate to dissolve formazan crystals add_solubilizer->incubate_solubilizer read_absorbance Measure absorbance at 570 nm incubate_solubilizer->read_absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the desired cancer or normal cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the overnight culture medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

This comparative guide consolidates the available scientific data on the biological activities of α-Damascone and its structurally related compounds. The evidence strongly suggests that the damascone and ionone family of rose ketones possess interesting and potentially valuable pharmacological properties. β-Damascone, in particular, has demonstrated promising anti-inflammatory activity with a well-defined mechanism of action.

However, a significant data gap exists for α-Damascone and γ-Damascone in terms of their specific anti-inflammatory and cytotoxic effects. While their safety profiles as fragrance ingredients are established, their potential as bioactive molecules remains largely unexplored.

Future research should focus on:

  • Quantitative assessment of the anti-inflammatory and cytotoxic activities of α-Damascone and γ-Damascone using standardized in vitro assays to determine their IC50 values.

  • Elucidation of the mechanisms of action for any observed biological activities, including their effects on key signaling pathways.

  • Direct comparative studies of α-, β-, and γ-Damascone in the same experimental systems to provide a more robust comparison of their potency and efficacy.

By addressing these research gaps, a more complete understanding of the biological potential of α-Damascone and the broader family of rose ketones can be achieved, potentially leading to the development of new therapeutic agents.

References

A Senior Application Scientist's Guide to Assessing Natural Extract Authenticity Using α-Damascone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating demand for high-value natural extracts in the flavor, fragrance, and pharmaceutical industries has led to a commensurate rise in sophisticated adulteration.[1][2] This guide provides a comprehensive framework for researchers and quality control professionals to assess the authenticity of natural extracts by quantifying a key trace constituent: α-Damascone. We will explore the rationale for selecting this marker, compare the primary analytical methodologies for its detection, provide a detailed, self-validating experimental protocol, and offer guidance on data interpretation. The focus is on equipping the reader with the technical expertise and logical framework necessary to distinguish genuine extracts from cleverly adulterated counterparts.

Introduction: The Challenge of Authenticity in Natural Extracts

Natural extracts, such as rose oil (Rosa damascena), are complex mixtures of hundreds of volatile and semi-volatile compounds.[3][4] Their unique aromatic and therapeutic properties are a result of this intricate chemical synergy. However, their high market value and variability in supply make them prime targets for economic adulteration.[1] Common fraudulent practices include dilution with cheaper oils, fortification with synthetic nature-identical compounds, or blending with lower-quality extracts.[1]

Simply analyzing the major components, like citronellol and geraniol in rose oil, is often insufficient for authentication.[1][5][6] Adulterators can easily adjust the concentrations of these major constituents to meet standard specifications.[1] A more robust strategy involves the quantification of specific minor or trace compounds that are characteristic of the genuine botanical and are difficult or uneconomical to synthesize and add in correct proportions.[5][7] α-Damascone, a C13-norisoprenoid ketone, is one such powerful chemical marker.[7]

Why α-Damascone? The Scientific Rationale

Damascones (alpha, beta, gamma, and delta isomers) are critical contributors to the characteristic scent of many natural products, including roses, tea, and tobacco, despite their presence at very low concentrations.[8]

  • Biochemical Significance: α-Damascone is formed through the natural degradation of carotenoids in the plant. Its presence is a direct indicator of authentic botanical origin and proper processing.

  • Complexity of Synthesis: While synthetic α-Damascone exists and is used in perfumery, its manufacturing process is challenging.[8][9] Achieving the precise isomeric ratio and avoiding synthetic by-products that would be absent in a natural extract is difficult, making its use in sophisticated adulteration detectable.

  • Indicator of Quality: The concentration of damascones can be an indicator of the quality of the extract. Factors like harvest time, extraction method, and storage conditions can influence its final concentration.

Comparative Analysis of Quantification Methodologies

The accurate quantification of α-Damascone requires highly sensitive and selective analytical techniques. The two primary methods employed in industry and research are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and semi-volatile compounds based on their boiling point and interaction with a stationary phase. The mass spectrometer provides definitive identification and quantification.[4][10]Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.
Suitability for α-Damascone Excellent. α-Damascone is a volatile ketone, making it ideally suited for GC analysis. MS provides high selectivity, crucial for detecting this trace compound in a complex matrix.[4][11]Moderate. Requires derivatization for sensitive detection as α-Damascone lacks a strong chromophore for UV detection. Less commonly used for this specific application.
Sample Preparation Often requires minimal dilution. Headspace Solid-Phase Microextraction (HS-SPME) can be used for clean, solvent-free sample concentration.[12][13][14]Typically requires liquid-liquid extraction and solvent evaporation, which can be more labor-intensive and risk loss of volatile analytes.
Sensitivity & Selectivity Very high, especially with MS/MS techniques, allowing for detection at parts-per-billion (ppb) levels.[11]Generally lower sensitivity for underivatized α-Damascone compared to GC-MS.
Pros High resolution, high sensitivity, definitive compound identification through mass spectra, well-established methods (e.g., ISO 7609).[15][16][17]Good for non-volatile or thermally sensitive compounds.
Cons Not suitable for non-volatile compounds.Can be less sensitive for volatile compounds, potential for co-elution with other non-volatile matrix components.

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol outlines a robust, self-validating method for the quantification of α-Damascone in a natural extract like rose oil using Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS). This approach minimizes sample handling and matrix interference.

Workflow Overview

Caption: HS-SPME-GC-MS workflow for α-Damascone quantification.

Step-by-Step Methodology
  • Materials & Reagents:

    • α-Damascone certified reference standard (≥95% purity).

    • Internal Standard (IS): e.g., 2,6-dimethyl-5-heptenal or another suitable compound not present in the sample.

    • Solvent: Methanol or Ethanol (HPLC grade).

    • Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

    • SPME Fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[12]

  • Preparation of Standards:

    • Causality: A multi-point calibration curve is essential for accurate quantification and to demonstrate the linearity of the detector response.

    • Stock Solution: Prepare a 1000 µg/mL stock solution of α-Damascone in methanol.

    • Internal Standard Stock: Prepare a 100 µg/mL stock solution of the IS in methanol.

    • Calibration Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL) by spiking the appropriate amount of α-Damascone stock into a matrix blank (e.g., a carrier oil like fractionated coconut oil). Add a fixed amount of IS to each standard (e.g., to a final concentration of 10 ng/mL).

  • Sample Preparation (Self-Validating Step):

    • Trustworthiness: The inclusion of an internal standard in every sample corrects for variations in extraction efficiency and injection volume, which is critical for method robustness.

    • Accurately weigh 100 mg of the natural extract sample into a 20 mL headspace vial.

    • Add 1 mL of saturated NaCl solution (to increase the volatility of the analytes).

    • Spike the sample with the internal standard to the same final concentration as the calibration standards (10 ng/mL).

    • Include a Control Sample (an authentic batch of the extract with a known α-Damascone concentration) in the analytical run to verify the accuracy of the entire process.

  • HS-SPME Extraction:

    • Expertise: The choice of SPME fiber and extraction parameters is critical. A DVB/CAR/PDMS fiber is effective for a broad range of volatile and semi-volatile compounds, including ketones like α-Damascone.[12][13]

    • Place the vial in the autosampler tray with an agitator.

    • Incubation/Equilibration: 60°C for 15 minutes with agitation. This allows the volatile compounds to partition into the headspace.

    • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Authoritative Grounding: The analytical conditions should be based on established methods, such as those derived from ISO 7609 guidelines for essential oil analysis.[15][16][18]

    • Injector: Splitless mode, 250°C. Desorb the SPME fiber for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A mid-polar column like a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: 50°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 5 min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range m/z 40-350. For higher sensitivity, use Selected Ion Monitoring (SIM) or MS/MS mode, targeting characteristic ions of α-Damascone (e.g., m/z 121, 192, 177) and the IS.[11][19]

Data Interpretation & Authenticity Assessment

The final step is to translate the quantitative data into a conclusive authenticity assessment.

Quantitative Data Summary
Sample IDDescriptionα-Damascone (ng/g)Internal Standard Peak AreaAssessment
CAL-1Calibration Standard 15.0 (Target)1,550,000N/A
CAL-2Calibration Standard 225.0 (Target)1,580,000N/A
CTRL-AAuthentic Rose Oil Control85.21,565,000Authentic
TEST-001Supplier A Rose Oil79.81,572,000Likely Authentic
TEST-002Supplier B Rose Oil195.41,545,000Suspect (Fortified)
TEST-003Supplier C Rose Oil< 1.0 (Not Detected)1,591,000Adulterated (Diluted/False)

Logical Framework for Assessment

G Start Quantitative Result for α-Damascone InRange Is concentration within expected natural range? Start->InRange IsHigh Is concentration significantly high? InRange->IsHigh No Authentic PASS: Likely Authentic InRange->Authentic Yes IsLow Is concentration below detection limit? IsHigh->IsLow No Fortified FAIL: Suspect Fortification (Synthetic Addition) IsHigh->Fortified Yes Adulterated FAIL: Adulterated (Diluted or False Origin) IsLow->Adulterated Yes FurtherTests Further Investigation Required (e.g., Isotope Ratio Analysis) IsLow->FurtherTests No

Caption: Decision tree for authenticity assessment based on α-Damascone content.

  • Likely Authentic: The α-Damascone concentration falls within the established range for genuine extracts of that botanical and geographic origin (e.g., 50-150 ng/g for Bulgarian Rose Oil).

  • Suspect (Fortification): The concentration is significantly higher than the natural range. This strongly suggests the addition of synthetic α-Damascone to enhance the aroma profile.

  • Adulterated (Diluted/False): The concentration is non-detectable or extremely low. This indicates either severe dilution with a carrier oil or that the product is not derived from the claimed botanical source at all.

Conclusion

The quantification of α-Damascone is a powerful tool in a multi-faceted approach to authenticating natural extracts. While no single marker can be foolproof, a low or excessively high concentration of this key trace compound serves as a significant red flag. By employing a robust, self-validating analytical method like HS-SPME-GC-MS, scientists and quality professionals can make informed, data-driven decisions, thereby protecting against economic adulteration and ensuring the integrity of their products. This guide provides the foundational expertise to implement such a program, upholding the standards of scientific integrity and trustworthiness in the natural products industry.

References

A Comparative Guide to the Flavor Profiles of α-Damascone and Damascenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, flavor chemists, and product development professionals, the selection of aroma compounds is a critical step in crafting nuanced and impactful flavor profiles. Among the vast palette of available molecules, the rose ketones, specifically α-Damascone and Damascenone, stand out for their potent floral and fruity characteristics. While often grouped, their subtle yet significant differences dictate their suitability for specific applications. This guide provides an in-depth, objective comparison of their flavor profiles, supported by physicochemical data and detailed experimental protocols for their analysis.

Physicochemical and Olfactory Properties: A Head-to-Head Comparison

At a fundamental level, α-Damascone and Damascenone are isomers, sharing the same molecular formula (C₁₃H₁₈O) but differing in the position of a double bond within their cyclohexene ring structure. This seemingly minor structural variance leads to profound differences in their olfactory perception and potency.

Propertyα-Damasconeβ-Damascenone
IUPAC Name (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one(E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one
CAS Number 24720-09-0[1]23696-85-7[2]
Molecular Formula C₁₃H₂₀O[1]C₁₃H₁₈O[2]
Molecular Weight 192.30 g/mol 190.28 g/mol [2]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[2]
Odor Threshold (in water) 1.5 - 100 ppb[3]0.002 ppb[3]
General Flavor Profile Fruity, floral, rosy, with prominent notes of apple, plum, and blackcurrant, along with minty and woody undertones.[4]Intensely floral and rosy, with complex notes of plum, berry, apple, honey, and tobacco.[5]

The most striking difference lies in their odor thresholds. β-Damascenone is significantly more potent, detectable at concentrations orders of magnitude lower than α-Damascone.[3] This high impact makes it a cornerstone for creating powerful and diffusive rose and fruity aromas.

A Deeper Dive into the Flavor Nuances

While both compounds contribute to a floral-fruity bouquet, their detailed sensory profiles reveal distinct applications.

α-Damascone: The flavor profile of α-Damascone is often described as a crisp, green fruitiness layered upon a delicate rose background.[4] Its characteristic apple and plum notes are fresh and vibrant, making it an excellent choice for enhancing top and heart notes in fruit-forward formulations. The subtle minty and woody undertones add a layer of complexity and sophistication.[1][4]

Damascenone: In contrast, Damascenone offers a deeper, warmer, and more complex sensory experience.[5] The dominant note is a rich, natural rose, often compared to that of Bulgarian rose oil. This is beautifully complemented by sweet, jammy fruit notes like plum and blackcurrant, alongside honeyed and slightly spicy tobacco facets.[5] Its remarkable tenacity and diffusive power lend richness and realism to a wide array of flavor creations, from berry and stone fruit to more complex profiles.[6]

Biosynthesis and Chemical Synthesis: Understanding the Origins

The distinct origins of these molecules, both in nature and in the laboratory, provide insight into their availability and potential impurities.

Biosynthesis

β-Damascenone is a natural degradation product of carotenoids, particularly neoxanthin, through enzymatic and acid-catalyzed hydrolysis.[7] This pathway is prevalent in many fruits and flowers, contributing to their characteristic aromas. The biosynthesis of α-Damascone in nature is less clearly defined, though it is found in some essential oils, such as that of the Damask rose.

Biosynthesis Pathway of β-Damascenone

G Carotenoids Carotenoids (e.g., Neoxanthin) Apocarotenoids Apocarotenoid Precursors Carotenoids->Apocarotenoids Enzymatic Cleavage Glycosidically_Bound Glycosidically-Bound Precursors Apocarotenoids->Glycosidically_Bound Glycosylation Damascenone β-Damascenone Glycosidically_Bound->Damascenone Acid or Enzymatic Hydrolysis (e.g., during fermentation, aging)

Chemical Synthesis

Commercially, both α-Damascone and Damascenone are primarily produced through chemical synthesis. A common strategy involves the use of cyclogeranic acid derivatives, which are reacted with an allyl magnesium halide followed by pyrolysis to achieve the desired rose ketone structure.[8] Other routes start from readily available materials like α-ionone.[9] The choice of synthetic route can influence the isomeric purity and the presence of trace impurities, which may subtly impact the final flavor profile.

Experimental Protocols for Analysis

For researchers and quality control professionals, the ability to accurately quantify and characterize α-Damascone and Damascenone is paramount. The following protocols provide a framework for their analysis.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the quantification of α-Damascone and Damascenone in a beverage matrix, such as wine.

Objective: To quantify the concentration of α-Damascone and Damascenone in a liquid matrix.

Methodology:

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Place 8 mL of the wine sample into a 20 mL headspace vial.[10]

    • Add 2 g of sodium chloride (NaCl) to enhance the release of volatile compounds.[10]

    • Add a known concentration of an appropriate internal standard (e.g., 3-octanol).[10]

    • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) with constant stirring for a defined period (e.g., 30 minutes) to allow for equilibration.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode at 250°C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes. (This program should be optimized for the specific instrument and sample matrix).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for α-Damascone (e.g., m/z 192, 136, 121) and Damascenone (e.g., m/z 190, 175, 121). A full scan mode can be used for initial identification.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Quantification:

    • Create a calibration curve using standard solutions of α-Damascone and Damascenone of known concentrations.

    • Calculate the concentration of the analytes in the sample by comparing their peak areas to the calibration curve, normalized to the internal standard.

GC-MS Analysis Workflow

G Sample Beverage Sample SPME Headspace SPME Sample->SPME Sample Preparation GC Gas Chromatography Separation SPME->GC Injection MS Mass Spectrometry Detection (SIM/Scan) GC->MS Elution Data Data Analysis & Quantification MS->Data Data Acquisition

Sensory Evaluation by Quantitative Descriptive Analysis (QDA)

This protocol outlines the steps for conducting a QDA to compare the flavor profiles of α-Damascone and Damascenone.[11]

Objective: To develop a detailed sensory profile and quantify the intensity of flavor attributes for α-Damascone and Damascenone.

Methodology:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists with demonstrated sensory acuity and the ability to articulate flavor perceptions.[12]

    • Conduct training sessions to familiarize panelists with the sensory characteristics of rose ketones and the QDA methodology. This involves presenting reference standards for various floral and fruity aromas.

  • Lexicon Development:

    • In a group session, have the panelists sample solutions of α-Damascone and Damascenone at various concentrations.

    • Through open discussion, the panel will generate a list of descriptive terms (a lexicon) that accurately characterize the aroma and flavor of the samples.[13] This lexicon should include terms for floral, fruity, and other relevant attributes.

  • Intensity Rating:

    • Prepare solutions of α-Damascone and Damascenone at concentrations well above their detection thresholds in a neutral base (e.g., water or a simple sugar/acid solution).

    • In individual booths, present the samples to the panelists in a randomized and blind manner.

    • Panelists will rate the intensity of each attribute from the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").[2]

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.

    • Visualize the results using spider web plots or bar charts to provide a clear comparison of the sensory profiles.

Quantitative Descriptive Analysis (QDA) Workflow

G Panel Panelist Selection & Training Lexicon Lexicon Development Panel->Lexicon Evaluation Sample Evaluation & Intensity Rating Lexicon->Evaluation Analysis Statistical Analysis & Profile Generation Evaluation->Analysis

Stability and Matrix Effects: Considerations for Application

The stability of aroma compounds is a critical factor in their successful application. Both α-Damascone and Damascenone are generally considered stable compounds under normal storage conditions.[14] However, their stability can be influenced by the food matrix, particularly pH. For instance, the formation of β-damascenone can be intensified in more acidic conditions, such as during beer aging.[8] Damascenone can also react with sulfur dioxide, which is a common additive in wine, potentially leading to its degradation.[1][15]

Conclusion: Selecting the Right Rose Ketone

The choice between α-Damascone and Damascenone is not a matter of one being superior to the other, but rather a strategic decision based on the desired flavor profile and application.

  • α-Damascone is the ideal choice for imparting a bright, fresh, and distinct fruity-floral character, particularly where notes of apple and plum are desired to be at the forefront. Its less overpowering nature allows for more nuanced blending.

  • Damascenone , with its exceptionally low odor threshold and complex, rich profile, is unparalleled for creating a powerful and authentic rose character with remarkable depth and tenacity. It excels in applications where a bold, realistic, and long-lasting floral and jammy fruit impression is required.

By understanding the distinct sensory and physicochemical properties of these two potent aroma chemicals, researchers and product developers can make more informed decisions, leading to the creation of more sophisticated and appealing flavor profiles.

References

Safety Operating Guide

A Guide to the Proper Disposal of alpha-Damascone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a detailed, procedural framework for the safe and compliant disposal of alpha-Damascone, a common fragrance and flavor ingredient. The protocols outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.

The intrinsic chemical properties and toxicological profile of this compound dictate its handling and disposal requirements. Adherence to these procedures is not merely a suggestion but a cornerstone of responsible laboratory practice.

Hazard Identification and Safety Profile

Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This substance presents multiple risks that directly inform the required disposal pathway.

This compound is classified as harmful if swallowed, a skin sensitizer, and, most critically for disposal, toxic to aquatic life with long-lasting effects.[1][2][3][4] This high aquatic toxicity is the primary reason it must be managed as hazardous waste and strictly prohibited from entering sewer systems or waterways.[1][4][5][6][7]

Table 1: this compound Properties and Hazard Summary

Property Value Source
CAS Number 24720-09-0 [1]
Chemical Formula C₁₃H₂₀O [1]
Appearance Liquid [1]
GHS Hazard Codes H302: Harmful if swallowedH317: May cause an allergic skin reactionH411: Toxic to aquatic life with long lasting effects [1]
UN Number 3082 [1]
Transport Class Class 9, Environmentally Hazardous Substance [1]

| Flash Point | > 93.33 °C (> 200 °F) |[8] |

Personal Protective Equipment (PPE) and Safe Handling

The causality behind PPE selection is directly linked to the substance's hazard profile. To mitigate risks during handling and disposal, all personnel must use the following equipment:

  • Gloves: Wear chemically impervious gloves to prevent skin contact. This is critical as this compound is a known skin sensitizer (H317), and repeated contact can lead to an allergic reaction.[1][2][9]

  • Eye Protection: Chemical safety glasses or goggles are mandatory to protect against accidental splashes.[2][6]

  • Lab Coat: A standard lab coat should be worn to protect street clothing and prevent skin exposure.

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][2][6]

Waste Segregation and Storage Protocol

Proper disposal begins with correct segregation at the point of generation. This is a self-validating system that prevents accidental mixing of incompatible waste streams and ensures compliance with hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]

Step 1: Designate a Hazardous Waste Container Use a chemically compatible, leak-proof container with a secure lid. The container must be free from damage or deterioration.[11]

Step 2: Label the Container Correctly The container must be clearly labeled with the words "Hazardous Waste" and a description of its contents (e.g., "this compound waste").[12] The label should also include the specific hazard warnings (pictograms or text) for skin sensitization, acute toxicity, and environmental hazard.[12]

Step 3: Store in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[11][12] This area must be away from incompatible materials, especially strong acids, bases, or oxidizing agents.[1][2]

Step-by-Step Disposal Procedures

The disposal method depends on the nature of the waste. Under no circumstances should this compound or its residues be disposed of down the drain.[1][5][6][7]

Procedure for Small Quantities and Contaminated Materials

This procedure applies to residual amounts of this compound in containers, contaminated pipette tips, wipes, and absorbent materials from minor cleanups.

  • Collection: Place all contaminated materials directly into the designated hazardous waste container described in Section 3.

  • Container Sealing: Ensure the container is tightly sealed after each addition to prevent the release of vapors.

  • Full Container Management: Once the container is full, do not overfill. Ensure it is securely sealed and contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for pickup and disposal.[2]

Procedure for Bulk Quantities and Spills

This procedure is for disposing of larger volumes of this compound or for managing accidental spills.

  • Ensure Safety: Immediately alert personnel in the area. Ensure proper ventilation and remove all sources of ignition.[1]

  • Containment: For spills, create a dike around the liquid using an inert, non-combustible absorbent material such as sand, vermiculite, diatomaceous earth, or clay.[1][2][5] Do not use water, as it may be ineffective and could spread the contamination.[1]

  • Absorption and Collection: Carefully absorb the this compound with the inert material. Using non-sparking tools, collect the saturated absorbent and spillage.[5]

  • Waste Transfer: Place the collected material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

  • Disposal: Seal the container and arrange for professional disposal through your EHS department. The waste must be handled by a licensed facility, often via controlled incineration.[2][13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound waste in a laboratory setting.

G start Identify this compound Waste is_spill Is it a spill or bulk quantity? start->is_spill small_quant Small Quantity / Contaminated Material (e.g., wipes, pipette tips) is_spill->small_quant No spill_proc Spill / Bulk Containment ProtocolWear full PPE.Ventilate area; remove ignition sources.Contain with inert absorbent (sand, vermiculite).Do NOT use water. is_spill->spill_proc Yes container Place in a designated, sealed, and labeled Hazardous Waste container. small_quant->container collect Collect waste using non-sparking tools spill_proc->collect collect->container storage Store in a designated Satellite Accumulation Area (SAA). Away from incompatible materials. container->storage contact_EHS Contact Environmental Health & Safety (EHS) for professional disposal. storage->contact_EHS end Disposal Complete contact_EHS->end

Caption: Decision workflow for this compound waste management.

Regulatory Compliance

Adherence to these protocols ensures compliance with key regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: Under the Resource Conservation and Recovery Act (RCRA), laboratories are classified as hazardous waste generators and must manage waste from "cradle to grave."[10] This includes proper identification, labeling, storage, and disposal through licensed facilities.[10][11]

  • OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of the hazards of chemicals they work with and are trained on safe handling and emergency procedures.[14][15]

By following this guide, your laboratory not only protects its personnel and the environment but also upholds its regulatory obligations, reinforcing a culture of safety and scientific integrity.

References

Personal protective equipment for handling alpha-Damascone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling alpha-Damascone

Foundational Safety: Understanding the Hazard

Before any handling protocol is established, a thorough understanding of the subject chemical is paramount. This compound (CAS No. 24720-09-0) is a fragrance and flavoring agent with a specific hazard profile that dictates all safety measures.[1][2][3][4] Misunderstanding these hazards is the primary cause of laboratory incidents.

The primary risks associated with this compound are not immediately life-threatening but are significant in terms of occupational health and environmental impact.[1][2][5] A failure to adhere to proper PPE protocols can lead to cumulative health effects and costly environmental remediation.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Statement Implication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[1][4][6][7][8] Strict prohibition of eating, drinking, or smoking in the handling area is mandatory. Hand-to-mouth contamination is a primary risk vector.[6][7][8]
Skin Sensitization (Category 1B) H317: May cause an allergic skin reaction.[1][4][6][7][8] This is the most critical hazard for routine handling. Direct skin contact must be avoided at all times, as initial exposure can lead to sensitization, where subsequent, even minor, exposures can cause a severe allergic response (dermatitis).[9] This necessitates robust skin and hand protection.

| Chronic Aquatic Toxicity (Category 2) | H411: Toxic to aquatic life with long lasting effects.[1][2] | All waste, including contaminated PPE and rinse water, must be treated as hazardous waste. It must not be discharged into drains or the environment.[1][7][8][10] |

The Hierarchy of Controls: PPE as the Final Barrier

Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Engineering Controls: The primary method for exposure reduction is to handle this compound within a certified chemical fume hood or in a well-ventilated area with dedicated local exhaust ventilation (LEV).[1][7] This is non-negotiable. The goal is to capture vapors at the source, preventing them from entering the operator's breathing zone.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[10] Clear standard operating procedures (SOPs) must be established, and all users must be familiar with the Safety Data Sheet (SDS) before commencing work.

Selecting the Correct PPE: A Component-by-Component Analysis

The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed. The following recommendations are based on the known hazards of this compound.

Hand Protection: The Critical Choice

The most significant risk during routine handling is skin sensitization.[1][6][7] Therefore, selecting the correct glove material is not merely a suggestion but a critical safety requirement. Generic statements like "wear protective gloves" are insufficient.[2][5][7][10]

This compound is a ketone. This chemical class is known to degrade or quickly permeate common laboratory gloves, such as nitrile.[6][7][11][12]

  • For Incidental Contact (e.g., splashes, handling closed containers):

    • Recommended: Heavy-duty Nitrile gloves (minimum 8 mil thickness).

    • Causality: While nitrile offers poor resistance to prolonged ketone exposure, thicker gloves can provide sufficient splash protection.[7] The key is the operational discipline to remove and replace the gloves immediately upon any known or suspected contact. Their tendency to visibly tear upon puncture is an added safety benefit.[13]

  • For Extended Contact (e.g., weighing, transfers, spill cleanup, immersion):

    • Recommended: Butyl Rubber Gloves .

    • Causality: Butyl rubber is the superior choice for protection against ketones, offering significantly longer breakthrough times and lower permeation rates compared to nitrile or latex.[9][11][13][14] This material provides robust protection during tasks with a higher risk of prolonged or significant exposure.

    • Alternative: Norfoil™ (Silver Shield) laminate gloves can be used, often as an outer layer over a more dexterous glove, for maximum chemical resistance during high-risk operations.[9][11]

Table 2: Glove Material Compatibility for this compound (Ketone)

Glove Material Performance vs. Ketones Recommended Use Case
Nitrile Poor to Fair[1][6][7][12] Incidental splash contact ONLY . Must be replaced immediately upon contamination.
Natural Latex Poor to Good (Conflicting data)[15][16] Not recommended due to inconsistent performance and allergy risks.[14]
Neoprene Fair to Good[9][11] Acceptable for incidental contact; Butyl is preferred for extended use.
Butyl Rubber Excellent [9][11][13][14] Primary recommendation for extended contact, weighing, and spill cleanup.
Viton™ Poor[8][9] Not recommended for this chemical class.

| Norfoil™ (Laminate) | Excellent[9][11] | Recommended for high-risk, extended-duration tasks. |

Eye and Face Protection
  • Standard Operations: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.[5][7][10]

  • Higher Risk Operations: When there is a risk of splashing (e.g., large volume transfers, heating), chemical splash goggles should be worn.[6] For significant splash risks, the use of a full-face shield over safety glasses provides the highest level of protection for the entire face.[1][17]

Body Protection

A standard laboratory coat should be worn at all times and must be buttoned completely. For procedures with a high risk of splashing, a chemically resistant apron made of a material like PVC should be worn over the lab coat.[9] Contaminated clothing must be removed immediately and laundered before reuse.[1][4][8]

Respiratory Protection

Under normal operating conditions within a properly functioning chemical fume hood, respiratory protection is not required.[1] The engineering controls are designed to prevent inhalation exposure.

However, respiratory protection is necessary in specific scenarios:

  • Emergency Situations: Such as a large spill.

  • Insufficient Ventilation: If engineering controls are not available or are malfunctioning.

  • Heating: If the material is heated, increasing its vapor pressure.[1][10]

In these cases, a NIOSH-approved respirator with organic vapor (OV) cartridges is required.[1] For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Operational Plans: Step-by-Step Protocols

Trustworthiness in safety protocols comes from clear, repeatable procedures.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Contaminated Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (pull over cuffs) Don3->Don4 Doff1 1. Gloves (Peel off inside-out) Doff2 2. Lab Coat (Roll inside-out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing Workflow to minimize cross-contamination.

Disposal Plan

Disposal must be handled with the same rigor as the experimental procedure itself.

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound is considered hazardous waste.

    • Place used gloves and other contaminated disposables into a dedicated, sealed, and clearly labeled hazardous waste bag or container inside the chemical fume hood.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Only after proper decontamination can the container be disposed of as non-hazardous waste or recycled, in accordance with institutional policy.[7]

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[1][4][7]

By integrating this comprehensive PPE strategy into your standard operating procedures, you build a self-validating system of safety that protects not only the individual researcher but also the integrity of the work environment and the broader ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.